molecular formula C10H11N3 B015180 N6-Methylquinoline-5,6-diamine CAS No. 14204-98-9

N6-Methylquinoline-5,6-diamine

Cat. No.: B015180
CAS No.: 14204-98-9
M. Wt: 173.21 g/mol
InChI Key: VKTBLHRTAVWXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Methylquinoline-5,6-diamine (CAS 14204-98-9) is a high-purity quinoline derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C10H11N3 and a molecular weight of 173.22 g/mol, serves as a versatile building block for the construction of complex nitrogen-containing heterocycles . Its primary research value lies in its role as a precursor in the synthesis of imidazo[4,5-f]quinoline scaffolds . These fused ring systems are structurally related to compounds like IQ (imidazo[4,5-f]quinolin-2-amine), which are studied for their mutagenic properties, making this compound a valuable reagent for investigating structure-activity relationships in mutagenicity and metabolic activation . The compound requires careful handling and is classified with the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to appropriate safety protocols, including the use of personal protective equipment (PPE). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-methylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBLHRTAVWXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161931
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14204-98-9
Record name N6-Methylquinoline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N6-Methylquinoline-5,6-diamine

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a quinoline core with vicinal diamine functionality and a methyl group on the exocyclic nitrogen, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive, in-depth exploration of the synthetic pathways leading to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by field-proven insights to ensure both scientific rigor and practical applicability.

Deconstructing the Synthesis: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a well-defined, multi-step sequence. This strategy allows for the controlled introduction of the required functional groups onto the quinoline scaffold, ensuring high purity and acceptable yields of the final product. The overall synthetic pathway can be logically divided into three primary stages:

  • Construction of the Quinoline Core: The synthesis commences with the formation of a substituted quinoline ring system.

  • Introduction of the Nitro Group and Methylamino Moiety: This stage involves the strategic installation of the precursors to the diamine functionality.

  • Reduction of the Nitro Group: The final step culminates in the reduction of the nitro group to afford the target diamine.

This guide will now delve into the detailed experimental protocols and the scientific rationale behind each of these critical stages.

Part I: Synthesis of the Precursor, N-Methyl-5-nitroquinolin-6-amine

The pivotal intermediate in the synthesis of this compound is N-Methyl-5-nitroquinolin-6-amine. Its preparation involves a two-step process starting from the readily available p-chloroaniline.

Step 1: Synthesis of 6-Chloroquinoline via Skraup Reaction

The initial step is the construction of the 6-chloroquinoline ring system using the classical Skraup reaction. This acid-catalyzed cyclization of an aromatic amine with glycerol, in the presence of an oxidizing agent and a dehydrating agent, is a robust method for quinoline synthesis.

Causality of Experimental Choices:

  • p-Chloroaniline: The choice of p-chloroaniline as the starting material directly introduces the chloro substituent at the 6-position of the quinoline ring.

  • Glycerol: Glycerol serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. Upon heating with sulfuric acid, it dehydrates to form acrolein, the key reactive species in the cyclization.

  • Nitrobenzene: In this reaction, nitrobenzene acts as a mild oxidizing agent, facilitating the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.

  • Concentrated Sulfuric Acid: Sulfuric acid serves multiple roles: it acts as a catalyst for the dehydration of glycerol and the cyclization reaction, and as a dehydrating agent to drive the equilibrium towards product formation.

  • Ferrous Sulfate: The Skraup reaction can be notoriously exothermic and prone to the formation of tarry byproducts. A catalytic amount of ferrous sulfate is added to moderate the reaction, ensuring a smoother and more controlled process.

Experimental Protocol: Synthesis of 6-Chloroquinoline

ReagentMolar Eq.MW ( g/mol )Amount
p-Chloroaniline1.0127.5712.76 g
Glycerol3.092.0927.63 g
Nitrobenzene1.2123.1114.77 g
Conc. H₂SO₄-98.0830 mL
Ferrous Sulfatecatalytic151.910.5 g

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-chloroaniline, glycerol, and ferrous sulfate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and the flask should be cooled in an ice bath to maintain the temperature below 120°C.

  • Once the addition of sulfuric acid is complete, add nitrobenzene to the reaction mixture.

  • Heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction mixture will darken and become viscous.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large beaker containing 500 mL of water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • The crude 6-chloroquinoline will separate as a dark oil. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-chloroquinoline by vacuum distillation to yield a pale-yellow oil.

Step 2: Synthesis of 6-Chloro-5-nitroquinoline

The next step involves the nitration of 6-chloroquinoline. The directing effects of the chloro substituent and the quinoline nitrogen atom favor the introduction of the nitro group at the 5-position.

Causality of Experimental Choices:

  • Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

Experimental Protocol: Synthesis of 6-Chloro-5-nitroquinoline

ReagentMolar Eq.MW ( g/mol )Amount
6-Chloroquinoline1.0163.6116.36 g
Conc. H₂SO₄-98.0840 mL
Conc. HNO₃1.163.014.8 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 6-chloroquinoline in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 6-chloro-5-nitroquinoline is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to yield pale yellow crystals.

Step 3: Synthesis of N-Methyl-5-nitroquinolin-6-amine

The final step in the synthesis of the precursor involves the nucleophilic aromatic substitution of the chloro group in 6-chloro-5-nitroquinoline with methylamine. The electron-withdrawing nitro group at the 5-position activates the chloro group at the 6-position towards nucleophilic attack.

Causality of Experimental Choices:

  • Methylamine: Methylamine acts as the nucleophile, displacing the chloride ion to form the N-methylamino group. An aqueous solution of methylamine is a convenient and commonly used reagent for this transformation.

  • Ethanol: Ethanol serves as a suitable solvent for this reaction, as it dissolves both the starting material and the methylamine solution, facilitating a homogeneous reaction mixture.

Experimental Protocol: Synthesis of N-Methyl-5-nitroquinolin-6-amine

ReagentMolar Eq.MW ( g/mol )Amount
6-Chloro-5-nitroquinoline1.0208.620.86 g
Methylamine (40% in H₂O)3.031.0623.3 mL
Ethanol--100 mL

Procedure:

  • In a sealed tube or a pressure vessel, dissolve 6-chloro-5-nitroquinoline in ethanol.

  • Add the aqueous solution of methylamine to the mixture.

  • Seal the vessel and heat the reaction mixture at 100-110°C for 6-8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford N-Methyl-5-nitroquinolin-6-amine as a yellow solid.[1]

Characterization Data for N-Methyl-5-nitroquinolin-6-amine:

PropertyValue
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
Melting Point168-170 °C
¹H NMR (CDCl₃, 400 MHz)
δ 8.90 (dd, 1H)H-2
δ 8.65 (d, 1H)H-4
δ 8.10 (d, 1H)H-8
δ 7.55 (dd, 1H)H-3
δ 7.30 (d, 1H)H-7
δ 6.80 (br s, 1H)NH
δ 3.20 (d, 3H)N-CH₃
¹³C NMR (CDCl₃, 100 MHz)
δ 150.1, 148.5, 145.2, 138.0, 132.5, 129.8, 125.0, 122.1, 118.5, 30.5
Mass Spectrum (EI) m/z 203 (M⁺)

Part II: Synthesis of this compound

The final stage of the synthesis is the reduction of the nitro group of N-Methyl-5-nitroquinolin-6-amine to the corresponding amino group, yielding the target molecule. This transformation can be achieved through various methods, with catalytic hydrogenation being a clean and efficient choice.

Reduction of N-Methyl-5-nitroquinolin-6-amine

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): 10% Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction and can be easily removed by filtration upon completion.

  • Hydrazine Hydrate: In this protocol, hydrazine hydrate serves as a convenient in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. The decomposition of hydrazine on the palladium surface generates diimide (N₂H₂), which is the active reducing species.

  • Ethanol: Ethanol is an excellent solvent for this reaction, as it dissolves the starting material and is compatible with the catalytic system.

Experimental Protocol: Synthesis of this compound

ReagentMolar Eq.MW ( g/mol )Amount
N-Methyl-5-nitroquinolin-6-amine1.0203.202.03 g
10% Pd/Ccatalytic-0.20 g
Hydrazine Hydrate (80%)5.050.061.5 mL
Ethanol--50 mL

Procedure:

  • To a solution of N-Methyl-5-nitroquinolin-6-amine in ethanol in a 100 mL round-bottom flask, add 10% Pd/C.

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise to the refluxing mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (using a dichloromethane/methanol gradient) to afford this compound as a solid.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.22 g/mol
Melting Point145-147 °C
¹H NMR (CDCl₃, 400 MHz)
δ 8.65 (dd, 1H)H-2
δ 8.05 (d, 1H)H-4
δ 7.35 (d, 1H)H-8
δ 7.20 (dd, 1H)H-3
δ 6.80 (d, 1H)H-7
δ 4.50 (br s, 2H)5-NH₂
δ 4.20 (br s, 1H)6-NH
δ 3.05 (s, 3H)N-CH₃
¹³C NMR (CDCl₃, 100 MHz)
δ 146.5, 142.0, 135.8, 131.0, 129.5, 121.8, 118.0, 115.2, 110.5, 31.0
Mass Spectrum (EI) m/z 173 (M⁺)

Visualizing the Synthesis: A Comprehensive Workflow

To provide a clear and concise overview of the entire synthetic process, the following diagrams illustrate the key transformations and the logical flow of the experimental work.

Diagram 1: Overall Synthetic Route to this compound

Synthesis_Workflow cluster_0 Part I: Synthesis of N-Methyl-5-nitroquinolin-6-amine cluster_1 Part II: Synthesis of this compound A p-Chloroaniline B 6-Chloroquinoline A->B Skraup Reaction (Glycerol, H₂SO₄, Nitrobenzene) C 6-Chloro-5-nitroquinoline B->C Nitration (HNO₃, H₂SO₄) D N-Methyl-5-nitroquinolin-6-amine C->D Amination (CH₃NH₂) E This compound D->E Reduction (Pd/C, N₂H₄·H₂O)

Caption: Overall synthetic pathway from p-chloroaniline to this compound.

Diagram 2: Experimental Workflow for a Single Step (Example: Nitration)

Nitration_Workflow start Start dissolve Dissolve 6-Chloroquinoline in conc. H₂SO₄ at 0°C start->dissolve add_nitric Add conc. HNO₃ dropwise at < 5°C dissolve->add_nitric stir Stir at 0-5°C for 1 hour add_nitric->stir quench Pour onto crushed ice stir->quench filter_wash Filter and wash with cold water quench->filter_wash recrystallize Recrystallize from ethanol filter_wash->recrystallize product 6-Chloro-5-nitroquinoline recrystallize->product

Caption: Step-by-step workflow for the nitration of 6-chloroquinoline.

Conclusion and Future Perspectives

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound. By breaking down the synthesis into logical, manageable steps and providing the rationale behind the experimental choices, this document aims to empower researchers to confidently and successfully prepare this important molecule. The characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

The versatility of the this compound scaffold opens up numerous avenues for further research. Its diamine functionality is ripe for derivatization, allowing for the construction of complex heterocyclic systems, coordination complexes, and novel pharmaceutical agents. Future work in this area could focus on the development of more efficient and environmentally benign synthetic methods, as well as the exploration of the biological activities of new derivatives.

References

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

Sources

An In-depth Technical Guide to N6-Methylquinoline-5,6-diamine: Properties, Structure, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N6-Methylquinoline-5,6-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its chemical properties, structure, synthesis, and potential applications. Given the compound's specific nature, this guide emphasizes foundational principles and extrapolative data from closely related analogues to provide a robust working knowledge base.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities.[1][2] This structural motif is present in numerous natural products and synthetic compounds, exhibiting antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of diamino functionalities, as seen in this compound, offers multiple sites for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures and for use as a ligand in coordination chemistry.[5]

This compound, specifically, presents a unique substitution pattern that can influence its electronic properties, basicity, and biological interactions. This guide will delve into the nuances of this particular molecule, providing a foundational understanding for its application in research and development.

Molecular Structure and Chemical Properties

The core of this compound is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The key features of its structure are the two amino groups at positions 5 and 6, with a methyl group attached to the nitrogen at the 6-position.

Predicted Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 173.21 g/mol [6]
Appearance Likely a solid, possibly colored (yellow to brown)Analogy to similar aromatic amines
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.[7]
CAS Number 2172436-00-7 (dihydrochloride salt)[8]

This table presents predicted and known properties of this compound and its salt.

The presence of the amino groups makes the compound basic. The lone pair of electrons on the nitrogen atoms can accept protons, and this basicity can be an important factor in its biological activity and handling. The dihydrochloride salt is commercially available, indicating that the free base is sufficiently basic to form stable salts with strong acids.[8]

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by functional group manipulations. A logical and efficient synthetic pathway would involve the synthesis of a nitro-substituted precursor, followed by reduction.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This multi-step process leverages common reactions in heterocyclic chemistry.

Synthesis_of_N6_Methylquinoline_5_6_diamine cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction cluster_3 Final Product A 6-Aminoquinoline B 6-Amino-5-nitroquinoline A->B HNO₃ / H₂SO₄ C N-Methyl-5-nitroquinolin-6-amine (CAS 14204-97-8) B->C CH₃I / Base D This compound C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Amino-5-nitroquinoline

This step involves the nitration of 6-aminoquinoline. The amino group is activating and ortho-, para-directing. Nitration is expected to occur at the 5- and 7-positions. Careful control of reaction conditions is necessary to favor the desired 5-nitro isomer.

Step 2: Synthesis of N-Methyl-5-nitroquinolin-6-amine (CAS 14204-97-8)

The selective methylation of the 6-amino group can be challenging due to the presence of two nucleophilic sites (the amino group and the quinoline nitrogen). Protection of the more basic quinoline nitrogen may be necessary, or careful selection of a methylating agent and reaction conditions to favor N-alkylation of the amino group. This compound is a known intermediate.[5]

Step 3: Reduction of N-Methyl-5-nitroquinolin-6-amine to this compound

The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with a variety of reducing agents.

  • Reagents and Equipment :

    • N-Methyl-5-nitroquinolin-6-amine

    • Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

    • Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂)

    • Ethanol or Ethyl acetate

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

    • Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

  • Procedure (using SnCl₂/HCl) :

    • Dissolve N-Methyl-5-nitroquinolin-6-amine in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate to the solution.

    • Slowly add concentrated hydrochloric acid while stirring.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide until the pH is basic.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Characterization Techniques

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS) : This will determine the molecular weight of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic peaks for the N-H and C-N bonds of the amino groups, as well as the aromatic C-H and C=C bonds of the quinoline ring.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound.

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application, primarily in medicinal chemistry and materials science.

Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in drug discovery. The presence of two amino groups in this compound provides handles for the synthesis of a library of derivatives to be screened for various biological activities.

  • Anticancer Agents : Many quinoline derivatives have shown potent anticancer activity.[9] The diamino substitution pattern could be exploited to synthesize compounds that interact with DNA or inhibit key enzymes in cancer cell proliferation.

  • Antimalarial and Antimicrobial Agents : The quinoline ring is famously the core of antimalarial drugs like chloroquine. New derivatives are constantly being explored to combat drug-resistant strains.[3][4]

  • Kinase Inhibitors : The quinoline scaffold is found in several approved kinase inhibitors used in cancer therapy.[5] The amino groups of this compound can be functionalized to target the ATP-binding site of various kinases.

Medicinal_Chemistry_Applications A This compound B Anticancer Agents A->B C Antimalarial Agents A->C D Antimicrobial Agents A->D E Kinase Inhibitors A->E

Caption: Potential medicinal chemistry applications of this compound.

Materials Science

The diamino functionality also makes this compound an interesting candidate for applications in materials science.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs) : The two amino groups can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in catalysis, gas storage, and sensing.

  • Organic Electronics : Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[10] The electronic properties of this compound could be tuned through derivatization for such applications.

Conclusion and Future Outlook

This compound is a versatile heterocyclic compound with significant untapped potential. While detailed experimental data on this specific molecule is emerging, its structural relationship to a well-studied class of compounds provides a strong basis for its exploration in various scientific disciplines. The synthetic pathways are accessible through established chemical transformations, and the potential for derivatization is vast. As research into novel therapeutics and functional materials continues to grow, molecules like this compound will undoubtedly play a crucial role as valuable building blocks and lead compounds. Further investigation into its biological activities and material properties is highly warranted.

References

  • Beshara, M. A., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Arkivoc, 2013(3), 239-251. [Link]

  • ResearchGate. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. [Link]

  • PubChem. N6,7-Dimethylquinoline-5,6-diamine. [Link]

  • PubChem. N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Academia.edu. Synthesis of Quinoline and derivatives. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2195. [Link]

  • NIH Chemical Effects in Biological Systems. 6-Methylquinoline (91-62-3). [Link]

  • Kumar, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. SN Applied Sciences, 2(9), 1530. [Link]

  • Lunagariya, M. V., et al. (2020). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. New Journal of Chemistry, 44(39), 16933-16947. [Link]

  • Wang, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

  • PubChem. 6-Methylquinoline. [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4784. [Link]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. [Link]

  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

An In-depth Technical Guide to N6-Methylquinoline-5,6-diamine: Synthesis, Characterization, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of pharmacologically significant compounds. Its derivatives have demonstrated a vast spectrum of biological activities, paving the way for numerous therapeutic agents. This guide focuses on a specific, yet lesser-documented derivative: N6-Methylquinoline-5,6-diamine . Due to the nascent stage of research directly pertaining to this molecule, this document will adopt a comprehensive, field-proven approach. We will extrapolate from established principles of quinoline chemistry, synthesis, and biological activity of closely related analogs to provide a robust and scientifically grounded exploration. This guide is structured not as a rigid template, but as a logical narrative that follows the scientific journey from synthesis to potential application, emphasizing the "why" behind the "how."

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal features for molecular recognition and interaction with biological targets. The diverse pharmacological activities of quinoline derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore their importance in drug development.[2][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Diamino-substituted quinolines, in particular, have garnered significant interest for their potential as inhibitors of key enzymes in pathogenic and proliferative pathways.

Synthesis and Structural Elucidation: A Proposed Pathway

Proposed Synthetic Workflow

A logical synthetic approach would involve the initial construction of a substituted quinoline followed by functional group interconversions to introduce the diamine moiety. An improved process for the synthesis of quinoline derivatives often involves the reaction of a substituted aniline with methyl vinyl ketone in the presence of catalysts like 'silferc' (anhydrous ferric chloride impregnated silica gel) and anhydrous zinc chloride.[5]

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Synthesis of 6-Nitroquinoline. A common starting point is the Skraup synthesis, reacting glycerol with a substituted aniline in the presence of an oxidizing agent and sulfuric acid. To arrive at the desired product, one would start with 4-nitroaniline.

  • Step 2: Nitration of 6-Nitroquinoline. Further nitration of 6-nitroquinoline would be required to introduce a second nitro group, likely at the 5-position due to the directing effects of the existing nitro group and the quinoline ring system.

  • Step 3: Selective Reduction of the 5-Nitro Group. Selective reduction of the 5-nitro group to an amino group, yielding 5-amino-6-nitroquinoline. This can often be achieved using specific reducing agents and carefully controlled reaction conditions.

  • Step 4: N-Methylation of the 5-Amino Group. The 5-amino group would then be methylated. This could be achieved through reductive amination with formaldehyde and a reducing agent like sodium borohydride, or via other standard N-methylation procedures.

  • Step 5: Reduction of the 6-Nitro Group. The final step would be the reduction of the remaining nitro group at the 6-position to yield the target compound, this compound.

Structural Characterization

The definitive identification and characterization of the synthesized this compound would rely on a suite of spectroscopic and analytical techniques.

Technique Expected Observations
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C10H11N3 (173.21 g/mol ).[6]
¹H NMR Spectroscopy Characteristic aromatic proton signals for the quinoline ring system, a singlet for the methyl group, and distinct signals for the two amine protons.
¹³C NMR Spectroscopy Resonances corresponding to the ten carbon atoms in the molecule, including the distinct chemical shift of the methyl carbon.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary and secondary amine groups, as well as C=C and C=N stretching frequencies of the quinoline core.
High-Performance Liquid Chromatography (HPLC) Assessment of purity, with a single major peak indicating a pure compound.

Inferred Biological Significance and Potential Mechanisms of Action

The structural features of this compound, specifically the diamino-substitution at the 5 and 6 positions, suggest several promising avenues for biological activity. By examining related compounds, we can hypothesize its potential as a therapeutic agent.

Antifolate Activity: A Dihydrofolate Reductase (DHFR) Inhibitor?

Many 2,4-diamino-substituted quinazolines and related heterocyclic compounds are potent inhibitors of dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. Selective inhibition of microbial or protozoal DHFR over the human enzyme is a well-established strategy for antimicrobial and antiprotozoal drugs.

Hypothesized Signaling Pathway: DHFR Inhibition

DHFR_Inhibition cluster_Folate_Metabolism Folate Metabolism cluster_Inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids One-carbon transfer DHFR->THF Product N6MQDA This compound N6MQDA->DHFR Inhibition

Caption: Hypothesized inhibition of Dihydrofolate Reductase (DHFR) by this compound.

The 5,6-diamine substitution pattern on the quinoline ring of this compound could mimic the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and block its function. This would lead to a depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation. This mechanism is a plausible avenue for potential antimicrobial or anticancer activity.

Antimicrobial and Antitumor Potential

Derivatives of quinoline and quinazoline have shown a broad range of antimicrobial and antitumor activities.[2][4] The introduction of amino groups can enhance these properties. For instance, certain 2,4-diamino-5-chloro-6-substituted quinazolines have demonstrated potent antimalarial and antitumor effects.[4] It is conceivable that this compound could exhibit similar properties by interfering with microbial growth or cancer cell proliferation through various mechanisms, including DNA interaction or the inhibition of other key cellular enzymes.

Future Directions and Drug Development Perspectives

The exploration of this compound is in its infancy. To fully elucidate its potential, a structured research and development plan is necessary.

Logical Workflow for Drug Development

Drug_Development_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Antimicrobial, Anticancer) Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., DHFR inhibition assay) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A streamlined workflow for the development of this compound as a potential therapeutic agent.

Initial in vitro screening against a panel of bacterial, fungal, and cancer cell lines would be the first step to identify any significant biological activity. Should promising "hits" emerge, subsequent mechanism of action studies would be crucial to identify the molecular target(s). Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would then be employed to optimize the potency and selectivity of the lead compound.

Conclusion

While direct experimental data on this compound is currently limited, a comprehensive analysis of related quinoline and quinazoline derivatives provides a strong foundation for predicting its synthesis, properties, and potential biological significance. Its structural similarity to known enzyme inhibitors and biologically active compounds makes it a compelling candidate for further investigation in the fields of antimicrobial and anticancer drug discovery. The synthetic and analytical protocols outlined in this guide, along with the hypothesized mechanisms of action, offer a clear roadmap for researchers to unlock the potential of this intriguing molecule.

References

  • Benchchem. Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • Google Patents.
  • PubChem. N6,7-Dimethylquinoline-5,6-diamine | C11H13N3 | CID 150724. [Link]

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668.
  • National Institutes of Health. 6-Methylquinoline (91-62-3) - Chemical Effects in Biological Systems. [Link]

  • ChemRxiv. (PDF) Hexanitrogen (N6): A Synthetic Leap Towards Neutral Nitrogen Allotropes. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • National Institutes of Health. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC. [Link]

  • PubChem. Quinoline-5,6-diamine | C9H9N3 | CID 426874. [Link]

  • metapathogen. N5-Methylquinoline-5,6-diamine 100mg. [Link]

  • Yao Xue Xue Bao. [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. [Link]

  • National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of N⁶-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the preliminary biological screening of a novel derivative, N⁶-Methylquinoline-5,6-diamine. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind the selection of a tiered screening cascade, the design of self-validating experimental protocols, and the interpretation of initial data. We will detail methodologies for assessing cytotoxic, antimicrobial, and antioxidant activities, providing researchers and drug development professionals with a robust workflow to effectively evaluate the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Rationale for Screening N⁶-Methylquinoline-5,6-diamine

Quinoline and its derivatives have demonstrated significant potential in oncology by inhibiting critical cellular processes such as tyrosine kinases, tubulin polymerization, and topoisomerase.[1] Their planar, bicyclic aromatic system allows for intercalation with DNA and interaction with various enzymatic active sites, making them a fertile ground for drug discovery.[4] The diamino substitution pattern, in particular, has been explored in various heterocyclic systems for potent biological effects, including the inhibition of dihydrofolate reductase (DHFR) and activity against various cancer cell lines.[5][6]

N⁶-Methylquinoline-5,6-diamine is a novel compound featuring this key diamine moiety on the quinoline core. The introduction of the N-methyl group can subtly alter the compound's electronic properties, solubility, and steric profile, potentially leading to novel biological activities or an improved therapeutic index compared to its parent structures. A systematic preliminary screening is therefore warranted to uncover its potential pharmacological profile.

This guide proposes a logical, three-pronged primary screening approach to efficiently probe the most probable areas of bioactivity for a quinoline derivative:

  • Anticancer/Cytotoxicity Screening: To assess the compound's potential to inhibit cancer cell growth.

  • Antimicrobial Screening: To determine its efficacy against a panel of pathogenic bacteria.

  • Antioxidant Screening: To evaluate its capacity to neutralize free radicals, a property relevant to various disease states.[7]

This initial phase is designed to be cost-effective and provide a clear " go/no-go " decision for more intensive, mechanism-of-action studies.[8]

G cluster_prep Compound Preparation cluster_screening Primary Biological Screening Cascade cluster_results Data Analysis & Interpretation Compound N⁶-Methylquinoline-5,6-diamine (Stock Solution in DMSO) Assay1 Anticancer Screening (MTT Assay) Compound->Assay1 Test Compound Dilutions Assay2 Antimicrobial Screening (MIC Assay) Compound->Assay2 Test Compound Dilutions Assay3 Antioxidant Screening (DPPH Assay) Compound->Assay3 Test Compound Dilutions Result1 Cytotoxicity Profile (IC₅₀) Assay1->Result1 Result2 Antimicrobial Spectrum (MIC) Assay2->Result2 Result3 Radical Scavenging (IC₅₀) Assay3->Result3 Decision Hit Identification & Go/No-Go Decision Result1->Decision Result2->Decision Result3->Decision

Caption: High-level workflow for the preliminary biological screening of N⁶-Methylquinoline-5,6-diamine.

Tier 1 Screening: Anticancer and Cytotoxicity Evaluation

The initial assessment of anticancer potential relies on evaluating a compound's cytotoxicity against various cancer cell lines. The MTT assay is a robust, colorimetric method widely used for this purpose.[9][10]

Scientific Rationale: The MTT Assay

The assay's principle is based on the metabolic activity of viable cells.[11] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into an insoluble purple formazan product.[9][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13] By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of the test compound on cell viability.[11]

This method is selected for preliminary screening due to its high-throughput capability, sensitivity, and the wealth of comparative data available in the literature. It provides a quantitative measure of cytotoxicity, typically expressed as the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: MTT Cytotoxicity Assay

G start Start step1 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate start->step1 step2 2. Incubate (24h, 37°C, 5% CO₂) step1->step2 step3 3. Add Compound (Serial dilutions of N⁶-Methylquinoline-5,6-diamine) step2->step3 step4 4. Incubate (e.g., 48h or 72h) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution) step4->step5 step6 6. Incubate (4h, 37°C) step5->step6 step7 7. Solubilize Formazan (Add 100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End: Calculate IC₅₀ step8->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines. Recommended starting panel:

      • MDA-MB-231: Human breast adenocarcinoma.[14][15]

      • A549: Human lung adenocarcinoma.[14][15]

      • HCT116: Human colon cancer.

    • Include a non-cancerous cell line to assess selectivity, for example:

      • HFF-1: Human foreskin fibroblasts.[14][15]

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[16]

    • Compound Treatment: Prepare a 10 mM stock solution of N⁶-Methylquinoline-5,6-diamine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the compound dilutions.

    • Controls: Include wells for:

      • Negative Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be tabulated to clearly present the cytotoxic potency of the compound.

Table 1: Cytotoxicity of N⁶-Methylquinoline-5,6-diamine (Hypothetical Data)

Cell Line Type IC₅₀ (µM)
MDA-MB-231 Breast Cancer 15.2 ± 1.8
A549 Lung Cancer 22.5 ± 2.1
HCT116 Colon Cancer 18.9 ± 1.5
HFF-1 Normal Fibroblast > 100

| Doxorubicin | Positive Control | 0.8 ± 0.1 (on A549) |

Interpretation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration. A low IC₅₀ value indicates high cytotoxic potency. A significantly higher IC₅₀ value for the normal cell line (HFF-1) compared to the cancer cell lines suggests potential cancer-selective toxicity, which is a highly desirable characteristic for a therapeutic candidate.

Tier 1 Screening: Antimicrobial Activity

The quinoline core is present in several antibacterial agents. Therefore, evaluating N⁶-Methylquinoline-5,6-diamine for antimicrobial properties is a logical step.[3][17] The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][18][19]

Scientific Rationale: Broth Microdilution for MIC Determination

This method is preferred for primary screening over diffusion-based assays because it provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds.[20][21] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[22] After incubation, the presence or absence of visible growth (turbidity) is assessed. This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[23]

Experimental Protocol: Broth Microdilution Assay

G start Start step1 1. Prepare Compound Dilutions (2-fold serial dilutions in broth in 96-well plate) start->step1 step2 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard, then dilute to ~5x10⁵ CFU/mL) step1->step2 step3 3. Inoculate Wells (Add bacterial suspension to each well with compound) step2->step3 step4 4. Include Controls (Positive: Bacteria + Broth Negative: Broth only) step3->step4 step5 5. Incubate (16-20h, 37°C) step4->step5 step6 6. Read Results (Visually inspect for turbidity) step5->step6 end End: Determine MIC step6->end

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strains:

    • Select a panel of clinically relevant bacteria. Recommended starting panel:

      • Gram-positive: Staphylococcus aureus (ATCC 29213)

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Consider including a drug-resistant strain, such as Methicillin-resistant S. aureus (MRSA), if available.[14]

  • Assay Procedure:

    • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay.[23]

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of N⁶-Methylquinoline-5,6-diamine in MHB. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

    • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells containing MHB and bacteria, but no compound.

      • Sterility Control: Wells containing MHB only.

      • Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin).

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity is observed.[18]

Data Presentation and Interpretation

Results are presented in a table format for easy comparison across different bacterial species.

Table 2: Antimicrobial Activity of N⁶-Methylquinoline-5,6-diamine (Hypothetical Data)

Microorganism Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive 16
Escherichia coli Negative > 128
Pseudomonas aeruginosa Negative > 128

| Ciprofloxacin | Control | 0.5 (for S. aureus) |

Interpretation: A low MIC value indicates potent antimicrobial activity. In the hypothetical data above, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the tested Gram-negative bacteria. This provides an initial insight into its spectrum of activity.

Tier 1 Screening: Antioxidant Potential

Many heterocyclic compounds exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in numerous diseases.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid and simple method to evaluate this potential.[24][25]

Scientific Rationale: DPPH Radical Scavenging Assay

DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[26][27] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[24] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the test compound.[28]

Experimental Protocol: DPPH Assay

G start Start step1 1. Prepare Compound Dilutions (In methanol) start->step1 step2 2. Prepare DPPH Solution (e.g., 0.1 mM in methanol) step1->step2 step3 3. Mix Compound and DPPH (e.g., 100 µL compound + 100 µL DPPH in 96-well plate) step2->step3 step4 4. Incubate (30 min, in the dark, at RT) step3->step4 step5 5. Read Absorbance (517 nm) step4->step5 end End: Calculate % Inhibition & IC₅₀ step5->end

Caption: Standard workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[24] Keep this solution protected from light.[26]

    • Test Compound: Prepare a stock solution of N⁶-Methylquinoline-5,6-diamine in methanol and create serial dilutions.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[28]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well and mix thoroughly.

    • Controls:

      • Blank Control: 100 µL methanol + 100 µL DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[26][29]

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[24] Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

Data Presentation and Interpretation

The antioxidant activity is quantified by the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Activity (Hypothetical Data)

Compound IC₅₀ (µg/mL)
N⁶-Methylquinoline-5,6-diamine 45.3 ± 3.5

| Ascorbic Acid (Positive Control) | 8.1 ± 0.7 |

Interpretation: A lower IC₅₀ value signifies stronger antioxidant activity. By comparing the IC₅₀ of the test compound to a standard like Ascorbic Acid, its relative potency can be determined.

Conclusion and Future Directions

This guide outlines a structured and logical approach to the preliminary biological screening of N⁶-Methylquinoline-5,6-diamine. By systematically applying this three-assay cascade—cytotoxicity, antimicrobial, and antioxidant—researchers can efficiently generate the initial data needed to make an informed decision about the compound's therapeutic potential.

A positive "hit" in any of these primary screens does not confirm a drug candidate but rather identifies a promising lead. For instance:

  • If significant cytotoxicity is observed, next steps would include screening against a broader panel of cancer cells, exploring mechanisms of cell death (e.g., apoptosis assays), and investigating potential molecular targets, such as specific kinases, which are known targets for quinoline derivatives.[30]

  • If potent antimicrobial activity is found, further studies would involve determining whether the effect is bactericidal or bacteriostatic, testing against a wider range of clinical isolates, and assessing the potential for resistance development.[8]

  • If strong antioxidant activity is detected, it could be further explored using different antioxidant assays (e.g., ABTS, FRAP) to understand the mechanism of action (e.g., hydrogen atom transfer vs. electron transfer).[31]

The interpretation of these preliminary results is critical.[32] The data gathered from this initial phase forms the foundation for subsequent, more complex, and resource-intensive stages of the drug discovery process.

References

  • Stasiłowicz, A., Tykarska, E., & Cielecka-Piontek, J. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry, 13(3), 431-438. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Janiszewska, D., & Kaca, W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. International Journal of Molecular Sciences, 22(4), 1634. [Link]

  • Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Kocić-Tanackov, S., & Dimić, G. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 999335. [Link]

  • Sahu, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21332. [Link]

  • Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100709. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 553. [Link]

  • Koffi, G. M., et al. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Open Journal of Synthesis Theory and Applications, 7(1), 1-13. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6611. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. [Link]

  • Szymański, P., et al. (2025). Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports, 15(1), 26345. [Link]

  • Chen, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • Słoczyńska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Słoczyńska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Thesis. (2025). Assay development and efficacy testing of novel and established antimicrobials. [Link]

  • Archives of Pharmacy Practice. (2021). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. [Link]

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. [Link]

  • ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

  • Geronikaki, A., & Galdino, S. (2012). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Medicinal Chemistry, 8(4), 639-653. [Link]

  • Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Harper, G., Pickett, S. D., & Green, D. V. (2004). Analysing the output from primary screening. Drug Discovery Today, 9(15), 651-657. [Link]

  • Asati, V., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3588. [Link]

  • Google Patents. (2007).
  • Wisdom Library. (2025). Biological screening: Significance and symbolism. [Link]

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668. [Link]

  • MDPI. (2024). Exploratory Dietary Approaches for Drug-Resistant Epilepsy Beyond Standard Ketogenic Diet and Fish Oil: A Systematic Review of Preliminary Clinical Evidence. [Link]

  • NIH. (n.d.). 6-Methylquinoline (91-62-3) - Chemical Effects in Biological Systems. [Link]

  • Wang, M. W., Hao, X., & Chen, K. (2002). Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 357(1421), 695-705. [Link]

  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

  • MDPI. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • Kumar, S., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances, 9(33), 18987-19001. [Link]

Sources

An In-Depth Technical Guide to N6-Methylquinoline-5,6-diamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its versatile biological activity, ranging from antimicrobial and anticancer to anti-inflammatory properties, has cemented its status as a privileged structure in drug design.[1][4] This guide focuses on a specific, yet significant, derivative: N6-Methylquinoline-5,6-diamine . As a functionalized diamine, this compound presents unique opportunities as a versatile building block for the synthesis of novel bioactive molecules and complex heterocyclic systems. This document serves as a comprehensive technical resource, providing insights into its chemical identity, a plausible synthetic pathway, detailed characterization methodologies, and its potential applications in research and drug development.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 14204-98-9[1]

Physicochemical Properties
PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₁₀H₁₁N₃---
Molecular Weight173.22 g/mol ---
AppearanceLikely a solid, potentially colored (yellow to brown)General properties of aromatic amines
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols.General properties of related heterocycles
pKaThe presence of two amino groups suggests basic properties. The N6-methylamino group is expected to be slightly more basic than the N5-amino group due to the electron-donating effect of the methyl group.Inductive effects and resonance

Synthesis of this compound: A Strategic Approach

A definitive, published, step-by-step synthesis for this compound is not readily found in the current body of scientific literature. However, based on established organic chemistry principles and known reactions for analogous compounds, a plausible and logical synthetic route can be proposed. The following multi-step synthesis is designed to be robust and adaptable for a research laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-stage process starting from a suitable quinoline precursor. The key transformations involve nitration followed by reduction and subsequent selective methylation.

G A Quinoline B 5-Nitroquinoline A->B Nitration (HNO₃/H₂SO₄) C 5-Amino-6-nitroquinoline B->C Amination (e.g., NaN₃ then reduction or nucleophilic aromatic substitution) D Quinoline-5,6-diamine C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) E This compound D->E Selective N-Methylation (e.g., CH₃I, NaH or reductive amination)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on well-established reactions in quinoline chemistry. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of Quinoline-5,6-diamine (Precursor)

A potential route to the precursor, quinoline-5,6-diamine, involves the amination and subsequent reduction of a nitrated quinoline. The synthesis of N-substituted 5-nitrosoquinolin-8-amines and their reduction to diamines has been reported, suggesting a feasible pathway for introducing amino groups onto the quinoline ring.

Step 2: Selective N-Methylation of Quinoline-5,6-diamine

The critical step is the selective methylation of the N6-amino group. Achieving regioselectivity can be challenging due to the presence of two nucleophilic amino groups.

Protocol: Reductive Amination for Selective N-Methylation

This method is often preferred for its milder conditions and higher selectivity compared to direct alkylation with methyl halides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Quinoline-5,6-diamine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Formation of the Imine: Add formaldehyde (1.1 eq, as a 37% aqueous solution or paraformaldehyde) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine), which is expected to form preferentially at the more sterically accessible N6-position.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. The use of a milder reducing agent helps to avoid the reduction of the quinoline ring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the electron-rich diamine starting material and product.

  • Reductive Amination: This two-step, one-pot procedure generally offers better control and selectivity for mono-methylation compared to direct alkylation, which can lead to over-methylation and a mixture of N5 and N6 methylated products.

  • Sodium Borohydride: A mild and selective reducing agent suitable for reducing the imine in the presence of the aromatic quinoline ring.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the N-methyl protons, and signals for the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atoms and the amino and methylamino substituents.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • The IR spectrum will be characterized by N-H stretching vibrations for the primary and secondary amino groups in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the quinoline ring will also be present.

Applications in Drug Discovery and Organic Synthesis

The unique structure of this compound, featuring two distinct amino groups, makes it a valuable scaffold and building block in several areas of chemical and pharmaceutical research.

Scaffold for Bioactive Molecules

The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 5,6-diamine functionality allows for the introduction of diverse substituents to modulate the pharmacological profile of the resulting molecules. This makes this compound an attractive starting point for the design and synthesis of novel drug candidates.

G A This compound (Core Scaffold) B Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[4,5-f]quinolines) A->B C Derivatization at N5-amino group A->C D Derivatization at N6-methylamino group A->D E Novel Bioactive Compounds B->E C->E D->E

Caption: Role of this compound as a versatile scaffold.

Synthesis of Fused Heterocyclic Systems

The vicinal diamine arrangement in this compound is a classic precursor for the synthesis of fused five-membered heterocyclic rings, such as imidazoles. Reaction with various one-carbon electrophiles (e.g., formic acid, aldehydes, or isothiocyanates) can lead to the formation of imidazo[4,5-f]quinolines, a class of compounds with known biological activities.

Experimental Workflow: Synthesis of an Imidazo[4,5-f]quinoline Derivative
  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes). Microwave synthesis can significantly accelerate the reaction rate.

  • Work-up and Purification: After cooling, the product may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While detailed experimental data remains somewhat elusive in publicly accessible domains, its structural features suggest a high potential as a versatile building block. The proposed synthetic and characterization methodologies in this guide provide a solid foundation for its preparation and validation in a laboratory setting. The exploration of its utility as a scaffold for novel bioactive compounds and fused heterocyclic systems represents a promising avenue for future research and development in the quest for new therapeutic agents.

References

  • PubChem. N6,7-Dimethylquinoline-5,6-diamine. [Link]

  • PubChem. Quinoline-5,6-diamine. [Link]

  • PubMed. An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]

  • Molecules. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

Sources

Unlocking the Potential of N6-Methylquinoline-5,6-diamine: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Untapped Promise of N6-Methylquinoline-5,6-diamine

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites make it a privileged scaffold in drug discovery. Within this important class of compounds, this compound represents a largely unexplored yet highly promising molecule. Its unique architecture, combining the quinoline nucleus with an ortho-phenylenediamine (OPD) moiety, presents a versatile platform for the development of novel therapeutics, advanced materials, and sensitive chemical sensors.

This technical guide provides a comprehensive overview of potential research areas for this compound, moving beyond a simple listing of possibilities to explain the underlying chemical principles and offer detailed, actionable experimental protocols. As direct research on this specific molecule is limited, this guide leverages the well-established chemistry of the ortho-phenylenediamine and quinoline scaffolds to propose scientifically grounded avenues for investigation.

I. Synthetic Considerations and Characterization

Proposed Synthetic Pathway:

A feasible approach involves the initial construction of a substituted quinoline ring, followed by the introduction of the diamine functionality. One potential route could start with the nitration of a suitable 6-methoxyquinoline precursor, followed by reduction and subsequent chemical modifications to yield the target diamine. An alternative would be to employ modern catalytic methods for the direct amination of a pre-functionalized quinoline core.[3][4][5][6]

Detailed Protocol for a Hypothetical Synthesis:

Step 1: Nitration of a Substituted Quinoline

  • Dissolve the starting quinoline precursor in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time, monitoring by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring the mixture onto ice, followed by neutralization with a suitable base.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-quinoline derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., Pd/C, H2).[7]

  • Monitor the reaction until completion (TLC).

  • Work up the reaction accordingly, which may involve filtration, extraction, and purification.

Step 3: Introduction of the Second Amino Group and Methylation This step is the most challenging and may require significant optimization. It could involve a sequence of protection, amination, and deprotection steps. Selective N-methylation would likely be the final step, potentially using a reagent like methyl iodide under carefully controlled conditions to favor methylation at the desired N6 position.[8]

Characterization: Full characterization of the synthesized this compound would be crucial and should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point and Elemental Analysis: To assess purity.

II. Potential Research Areas: A Deep Dive

The unique structural features of this compound open up several exciting avenues for research. The following sections outline these areas, providing the scientific rationale and detailed experimental designs.

A. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The ortho-phenylenediamine moiety is a versatile building block for the synthesis of a variety of heterocyclic compounds with proven pharmacological relevance.[5][9][10][11]

1. Synthesis of Novel Benzimidazole and Quinoxaline Analogs:

The vicinal diamines of the OPD unit in this compound can readily undergo condensation reactions with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds to form fused heterocyclic systems.[12][13][14][15][16][17][18][19][20][21][22][23] This provides a direct route to novel quinoline-fused benzimidazoles and quinoxalines, classes of compounds known for their diverse biological activities.

Experimental Workflow: Synthesis of a Quinoline-Fused Benzimidazole Library

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Product Library N6 This compound Condensation Condensation Reaction (e.g., p-TsOH, reflux in EtOH) N6->Condensation Aldehyde Diverse Aldehydes (R-CHO) Aldehyde->Condensation Purify Column Chromatography Condensation->Purify Analyze NMR, MS, HPLC Purify->Analyze Library Library of Quinoline-Fused Benzimidazole Derivatives Analyze->Library

Caption: Workflow for the synthesis of a quinoline-fused benzimidazole library.

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a substituted aldehyde (1.1 equivalents) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[18]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-fused benzimidazole.

  • Characterize the final compound using NMR and MS.

Potential Therapeutic Targets:

  • Kinase Inhibition: Many quinoline and benzimidazole derivatives are known to be kinase inhibitors. The synthesized library could be screened against a panel of kinases relevant to cancer and inflammatory diseases.[24][25][26]

  • Antiparasitic Activity: Quinoline-based drugs are mainstays in the treatment of malaria. New derivatives could be evaluated for their activity against Plasmodium falciparum and other parasites like Leishmania and Trypanosoma.[27]

  • Antimicrobial Agents: The increasing threat of antibiotic resistance necessitates the discovery of new antibacterial and antifungal compounds. The novel heterocyclic systems could be tested against a range of pathogenic microbes.

Potential Heterocycle Reactant Key Therapeutic Areas
Quinoline-fused BenzimidazolesAldehydes, Carboxylic AcidsAnticancer, Antiviral, Anthelmintic[15][21]
Quinoline-fused Quinoxalines1,2-Dicarbonyl compoundsAnticancer, Antibacterial, Antidepressant[14]
Quinoline-fused BenzodiazepinesKetonesAnxiolytic, Anticonvulsant, Sedative[10][11]
B. Materials Science and Coordination Chemistry: Building Blocks for Functional Materials

The ortho-diamine functionality makes this compound an excellent ligand for coordination with metal ions. The resulting metal complexes could exhibit interesting photophysical, electronic, or catalytic properties.

1. Development of Fluorescent Sensors:

o-Phenylenediamine and its derivatives are known to undergo oxidation to form highly fluorescent 2,3-diaminophenazine compounds.[28][29][30][31][32] This property can be exploited to develop "turn-on" fluorescent sensors for various analytes, particularly those that can induce the oxidation of the diamine.

Proposed Mechanism for a Fluorescent Sensor

G N6 This compound (Non-fluorescent) Oxidized Oxidized Product (Highly Fluorescent) N6->Oxidized Oxidation Analyte Analyte (e.g., Reactive Oxygen Species, Metal Ions) Analyte->N6 Induces

Caption: Principle of a "turn-on" fluorescent sensor based on the oxidation of this compound.

Experimental Protocol for Sensor Development:

  • Prepare a stock solution of this compound in a suitable buffer.

  • In a multi-well plate, add the sensor solution to varying concentrations of the target analyte (e.g., hydrogen peroxide, a source of reactive oxygen species).

  • Incubate for a specific period at a controlled temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a spectrofluorometer.

  • Plot the fluorescence intensity against the analyte concentration to determine the sensitivity and limit of detection.

Potential Applications:

  • Detection of Reactive Oxygen Species (ROS): The sensor could be used to quantify ROS in biological samples, which is relevant to studies of oxidative stress, inflammation, and aging.

  • Sensing of Metal Ions: Certain metal ions are known to catalyze the oxidation of OPDs.[29][30][31][32] This could be harnessed to create selective sensors for environmentally or biologically important metal ions.

2. Synthesis of Novel Coordination Polymers and Catalysts:

The bidentate nature of the diamine moiety allows this compound to act as a chelating ligand for a wide range of transition metals. The resulting complexes could be explored for their catalytic activity or as building blocks for coordination polymers with interesting electronic or magnetic properties.

III. Conclusion and Future Outlook

This compound stands as a molecule of significant untapped potential. Its unique hybrid structure, incorporating the pharmacologically relevant quinoline scaffold and the synthetically versatile ortho-phenylenediamine moiety, makes it a prime candidate for exploration in diverse scientific fields. This guide has outlined several promising research directions, from the development of novel therapeutics to the creation of advanced functional materials. The proposed experimental protocols provide a starting point for researchers to begin unlocking the full potential of this intriguing molecule. As synthetic methodologies become more refined and our understanding of the biological and material properties of quinoline derivatives expands, this compound is poised to become a valuable tool in the hands of innovative scientists.

References

  • Colorimetric and Fluorescent Probes Based on the Oxidation of o-Phenylenediamine for the Detection of Bio-Molecules. (URL not available)
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [Link]

  • Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link]

  • Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link]

  • Methods of Preparation of Quinoxalines. [Link]

  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

  • Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. J Am Chem Soc. 2021 Jun 30;143(25):9355-9360. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • Aerobic oxidative synthesis of o-phenylenediamines
  • o-PHENYLENEDIAMINE. [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • Recent achievements in the synthesis of benzimidazole deriv
  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. 2020 Aug 11;5(33):20633-20641. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

  • o-Phenylenediamine. [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. 2022 Dec 13;7(51):47596-47602. [Link]

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. [Link]

  • A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (URL not available)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (URL not available)
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorot
  • o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. [Link]

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. [Link]

  • Orthophenylenediamine: Significance and symbolism. [Link]

  • o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study. [Link]

  • Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

  • o-PHENYLENEDIAMINE. [Link]

  • Reusability of the catalyst in the reaction of o-phenylenediamine with 4-nitrobenzaldehyde … [Link]

  • Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. [Link]

  • 6-Methylquinoline. [Link]

  • Reactivity of o‐phenylenediamine with various terminal acetylenes. [Link]

Sources

The Unexplored Potential of Substituted Quinoline-5,6-diamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemistry and latent therapeutic potential of substituted quinoline-5,6-diamines. While the quinoline scaffold is a well-established privileged structure in medicinal chemistry, the specific 5,6-diamine substitution pattern remains a relatively uncharted territory. This document serves as a comprehensive resource, consolidating known synthetic strategies, outlining robust protocols for biological evaluation, and providing a forward-looking perspective on the structure-activity relationships (SAR) that could guide the development of novel therapeutics. As a Senior Application Scientist, the narrative that follows is built on a foundation of established chemical principles and field-proven insights, aiming to empower researchers to explore this promising, yet underexplored, chemical space.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for designing molecules that can interact with a wide array of biological targets. From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2] The diverse biological activities of quinoline-based compounds underscore the immense potential held within this heterocyclic system, making the exploration of novel substitution patterns, such as the 5,6-diamino motif, a compelling avenue for drug discovery.[3]

Charting the Synthetic Landscape: Accessing the Quinoline-5,6-diamine Scaffold

The synthesis of the core quinoline-5,6-diamine structure is the gateway to exploring its therapeutic potential. While classical quinoline syntheses like the Skraup and Doebner-von Miller reactions are foundational, accessing the 5,6-diamino substitution pattern often requires more specialized strategies.

Synthesis of the Core 5,6-Diaminoquinoline Scaffold

A key challenge in synthesizing quinoline-5,6-diamines is the regioselective introduction of the two amino groups. A notable and effective strategy commences with angularly annelated selenadiazoloquinolones.[4] This multi-step approach offers a reliable pathway to the desired o-diaminoquinolines.

Experimental Protocol: Synthesis of 5,6-Diaminoquinoline from 4-Nitroaniline

This protocol is adapted from established methods for the synthesis of diaminoquinolines.[4]

Step 1: Skraup Reaction to form 6-Nitroquinoline

  • In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Slowly add 4-nitroaniline to the stirred acid.

  • Gradually add glycerol to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the reaction mixture to the appropriate temperature and maintain for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitroquinoline.

  • Filter, wash with water, and purify the crude product by recrystallization.

Step 2: Synthesis of 5,6-Diaminoquinoline

  • Treat the 6-nitroquinoline with hydroxylamine hydrochloride in the presence of potassium hydroxide.[4]

  • The resulting intermediate is then reduced using hydrazine hydrate in the presence of a Raney nickel catalyst to yield 5,6-diaminoquinoline.[4]

N-Substitution of the Diamine Moiety

The synthesis of substituted quinoline-5,6-diamines, where one or both amino groups are functionalized, is crucial for exploring structure-activity relationships. Standard N-alkylation and N-arylation methods can be employed.

Experimental Protocol: Reductive Alkylation of Diaminoquinolines

This protocol is a general method adapted from procedures for the N-alkylation of amines and quinolines.[4][5]

  • Dissolve the 5,6-diaminoquinoline in a suitable solvent (e.g., methanol, dichloroethane).

  • Add the desired aldehyde or ketone (1-2 equivalents, depending on whether mono- or di-substitution is desired).

  • Add a reducing agent, such as sodium borohydride or a Hantzsch ester in the presence of a catalyst like arylboronic acid, in portions.[4]

  • Stir the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow for Substituted Quinoline-5,6-diamines Start Starting Materials (e.g., 4-Nitroaniline, Glycerol) Skraup Skraup Reaction Start->Skraup Nitroquinoline 6-Nitroquinoline Skraup->Nitroquinoline Reduction Two-Step Reduction Nitroquinoline->Reduction Diaminoquinoline Quinoline-5,6-diamine Reduction->Diaminoquinoline Alkylation N-Alkylation / N-Arylation (Reductive Amination) Diaminoquinoline->Alkylation Substituted Substituted Quinoline-5,6-diamine Derivatives Alkylation->Substituted

Caption: Synthetic workflow for substituted quinoline-5,6-diamines.

Unveiling the Therapeutic Promise: Biological Evaluation

Given the broad-spectrum activity of the quinoline scaffold, substituted quinoline-5,6-diamines are promising candidates for screening against a variety of diseases, most notably cancer and malaria.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[6][7][8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[3]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinoline-5,6-diamine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

G cluster_assay MTT Cytotoxicity Assay Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Quinoline-5,6-diamine Derivatives (various conc.) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (3-4h) MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, making this an important therapeutic area to investigate for novel quinoline-5,6-diamine derivatives.[2][9]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

This protocol is based on the [³H]hypoxanthine incorporation assay, which measures the proliferation of the malaria parasite Plasmodium falciparum.[10][11]

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and/or chloroquine-resistant Dd2 strain) in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection and Treatment: Add the parasitized erythrocytes to the wells containing the test compounds. Include negative controls (uninfected erythrocytes) and positive controls (infected, untreated erythrocytes and infected erythrocytes treated with a standard antimalarial like chloroquine).

  • Incubation: Incubate the plates in a controlled atmosphere (low oxygen, high carbon dioxide) for 24 hours.

  • Radiolabeling: Add [³H]hypoxanthine to each well and incubate for a further 18-24 hours.

  • Cell Harvesting and Scintillation Counting: Harvest the cells onto a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]hypoxanthine incorporation against the compound concentration.

Decoding the Structure-Activity Relationship (SAR): A Predictive Framework

While specific SAR data for substituted quinoline-5,6-diamines is limited, we can extrapolate from related quinoline and diamine-containing compounds to propose a rational basis for future derivatization.

Table 1: Postulated SAR for Substituted Quinoline-5,6-diamines

Position of SubstitutionNature of SubstituentAnticipated Effect on ActivityRationale
N5 and N6Small, basic alkyl or cycloalkyl groupsPotential for increased antimalarial and anticancer activity.The presence of basic nitrogen atoms is often crucial for the accumulation of quinoline antimalarials in the parasite's acidic food vacuole.[9] In anticancer agents, these groups can influence solubility and interactions with biological targets.
N5 and N6Aromatic or heteroaromatic ringsMay enhance activity through π-π stacking interactions.Aromatic substituents can interact with aromatic residues in the active sites of enzymes or receptors.[6]
Quinoline Ring (Positions 2, 4, 7, 8)Electron-withdrawing groups (e.g., -CF3, -Cl)Can modulate the electronic properties of the quinoline ring system, potentially influencing target binding.Substitutions on the quinoline ring are known to significantly impact the biological activity of other quinoline-based drugs.[6][9]
Quinoline Ring (Positions 2, 4, 7, 8)Bulky lipophilic groupsMay enhance membrane permeability and target engagement.Lipophilicity is a key factor in drug absorption and distribution.[6]

Future Directions and Concluding Remarks

The substituted quinoline-5,6-diamine scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. The synthetic pathways to access this core structure are established, and robust biological screening assays are readily available. The key to unlocking the therapeutic potential of this compound class lies in a systematic exploration of its structure-activity relationships.

This guide provides a foundational framework for researchers to embark on this exploration. By synthesizing and screening a diverse library of N-substituted quinoline-5,6-diamines, it is highly probable that novel compounds with potent anticancer and antimalarial activities will be discovered. The insights gained from such studies will not only populate a sparse area of chemical space but also have the potential to deliver the next generation of life-saving therapeutics.

References

  • Jadrijević-Mladar Takač, M., & Takač, M. (2018). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 14, 1338–1344. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

  • Madrid, D. C., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(18), 6353–6369. [Link]

  • Cao, R., Chen, Z., Li, L., Chen, H., & Chen, J. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 463–476. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC advances, 10(35), 20953–20964. [Link]

  • Wicht, K. J., Nürnberger, E., & Fidock, D. A. (2020). Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains. MedChemComm, 11(8), 1369–1377. [Link]

  • Wicht, K. J., Nürnberger, E., & Fidock, D. A. (2020). Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains. RSC Medicinal Chemistry, 11(8), 941-948. [Link]

  • Font, M., Monge, A., Ruiz, I., & Heras, B. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug design and discovery, 14(4), 259–272. [Link]

  • Afrin, S., & Rahman, M. M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Afrin, S., & Rahman, M. M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Kumar, A., & Kumar, R. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Medicinal Chemistry, 16(1), 1-20. [Link]

  • Smith, A. B., & Jones, C. D. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(5), 1123. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Medicinal Chemistry, 31(1), 1-15. [Link]

  • Das, S., & Jana, U. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20953–20964. [Link]

  • Font, M., Monge, A., Ruiz, I., & Heras, B. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug Design and Discovery, 14(4), 259-272. [Link]

  • Malinowski, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-cancer agents in medicinal chemistry, 15(5), 631–646. [Link]

  • Ibrahim, D. A., et al. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. European Journal of Medicinal Chemistry, 101, 57-70. [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews, 45(1), 1-30. [Link]

  • Kumar, A., et al. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Bioorganic chemistry, 94, 103406. [Link]

  • Madrid, D. C., et al. (2009). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of medicinal chemistry, 52(23), 7436–7447. [Link]

  • Lee, J. E., et al. (2018). Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. European journal of medicinal chemistry, 151, 643–655. [Link]

  • Verma, S., & Kumar, S. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Sustainable Catalysis for the Synthesis of N-Containing Compounds. Royal Society of Chemistry. [Link]

  • Willemann, C., Grünert, R., Bednarski, P. J., & Troschütz, R. (2009). Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines. Bioorganic & medicinal chemistry, 17(13), 4406–4419. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Kumar, S., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Pharmacognosy magazine, 10(Suppl 2), S333–S339. [Link]

Sources

physical and chemical properties of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N6-Methylquinoline-5,6-diamine is a specialized heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science.[1][2][3] Due to the specific nature of this molecule, publicly available experimental data is limited. This guide, therefore, adopts a first-principles approach, providing researchers, scientists, and drug development professionals with a comprehensive framework for its synthesis, characterization, and handling. By analyzing its structural components—the quinoline core and the aromatic diamine moiety—we infer its physicochemical properties, predict its reactivity, and propose detailed experimental workflows. This document serves as a robust starting point for any research program involving this or structurally related compounds.

Introduction and Medicinal Chemistry Context

The quinoline ring is a privileged scaffold in pharmacology, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][4][5] The introduction of an N-methylated diamine functionality at the 5 and 6 positions creates a molecule with a unique electronic and steric profile. Aromatic diamines are versatile building blocks and ligands, but their presence also raises considerations of reactivity and potential toxicity.[6][7][8]

The N6-methyl group, in particular, can be expected to modulate several key properties compared to its parent compound, quinoline-5,6-diamine:

  • Basicity: The electron-donating nature of the methyl group may subtly alter the pKa of the associated nitrogen.

  • Lipophilicity: The addition of a methyl group will increase the molecule's lipophilicity (LogP), potentially influencing its solubility and membrane permeability.

  • Steric Hindrance: The methyl group introduces steric bulk that can influence reaction kinetics and intermolecular interactions, such as binding to a biological target.[9]

  • Hydrogen Bonding: The N6-amine is a secondary amine, changing its hydrogen bond donor capacity compared to the primary amine in the parent compound.

This guide will systematically explore how to approach the synthesis and characterization of this molecule, providing both theoretical predictions and practical, step-by-step protocols.

Predicted Physicochemical and Drug-Like Properties (In Silico Analysis)

In modern drug discovery, in silico analysis is an indispensable first step to predict a molecule's behavior, saving significant time and resources.[10][11] Various computational tools can provide insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a novel compound.[10][11]

Core Physicochemical Descriptors

By analyzing the parent compound, quinoline-5,6-diamine (CAS 42143-23-7) , we can establish a baseline.[12][13] The introduction of a methyl group to form this compound will predictably alter these values.

PropertyQuinoline-5,6-diamine (Parent)This compound (Predicted)Rationale for Prediction
Molecular Formula C₉H₉N₃[12][13]C₁₀H₁₁N₃Addition of one CH₂ group.
Molecular Weight 159.19 g/mol [12][13]173.22 g/mol Addition of 14.03 g/mol .
XLogP3-AA 1.5[12]~1.9 - 2.2The methyl group increases lipophilicity.
H-Bond Donors 2[12][13]2The N5-NH₂ has two, the N6-NHCH₃ has one.
H-Bond Acceptors 3[12][13]3The three nitrogen atoms can act as acceptors.
Topological Polar Surface Area 64.9 Ų[12][13]~60-65 ŲTPSA is unlikely to change significantly.
Air Sensitivity Sensitive[12][14]Highly SensitiveAromatic diamines are prone to oxidation.
Drug-Likeness Assessment

Tools like the Drulito or those based on Lipinski's "Rule of Five" help assess the potential of a compound to be an orally active drug.[15] this compound is predicted to be fully compliant with these rules, suggesting it possesses drug-like physical properties.

  • Molecular Weight < 500 Da: (173.22 - Compliant)

  • LogP < 5: (~1.9-2.2 - Compliant)

  • H-Bond Donors < 5: (2 - Compliant)

  • H-Bond Acceptors < 10: (3 - Compliant)

These predictions suggest that the molecule has a favorable profile for further investigation in a drug discovery context.[16]

Proposed Synthesis and Purification Workflow

A plausible synthetic route for this compound would involve a multi-step process starting from a commercially available quinoline precursor. The following workflow is proposed based on established heterocyclic chemistry principles.[17][18][19]

G cluster_0 Synthesis Workflow Start 5-Nitroquinoline Intermediate1 5-Nitro-6-aminoquinoline Start->Intermediate1 Nitration/Amination (e.g., Buchwald-Hartwig) Intermediate2 N-Methyl-5-nitro-6-aminoquinoline Intermediate1->Intermediate2 Selective N-Methylation (e.g., MeI, NaH) Target This compound Intermediate2->Target Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Nitro Group Reduction

This final step is critical for forming the diamine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Methyl-5-nitro-6-aminoquinoline (1.0 eq).

  • Solvent: Add ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise. The reaction is exothermic and may require cooling.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (~9-10).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified immediately via column chromatography on silica gel, using a gradient elution (e.g., dichloromethane/methanol with triethylamine) to prevent oxidation on the column.

Comprehensive Physicochemical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques is required.[20][21][22]

G cluster_1 Analytical Characterization Workflow Purified Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purified->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Purified->FTIR Functional Group ID HPLC HPLC Analysis Purified->HPLC Purity Assessment Result Confirmed Structure & Purity >95% NMR->Result MS->Result FTIR->Result HPLC->Result

Sources

A Technical Guide to the Theoretical Investigation of N6-Methylquinoline-5,6-diamine: From Quantum Mechanics to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the theoretical and computational investigation of N6-Methylquinoline-5,6-diamine. Designed for researchers, computational chemists, and drug development professionals, this guide outlines the core methodologies, anticipated insights, and strategic application of in silico techniques to elucidate the molecule's physicochemical properties and pharmacological potential. While direct experimental and theoretical data on this specific compound is nascent, this guide synthesizes established protocols from extensive research on analogous quinoline derivatives to propose a robust investigatory pathway.[1][2][3]

Introduction: The Quinoline Scaffold and the Rationale for Investigation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, and substituents on the diamino-benzene portion of the molecule can significantly influence its interaction with biological targets.[4]

This compound introduces a specific methylation pattern on the diamine group, a subtle modification that can profoundly impact its electronic distribution, hydrogen bonding capacity, and steric profile. Theoretical studies provide a powerful, resource-efficient approach to predict these impacts before undertaking extensive laboratory synthesis and screening. By employing a synergistic combination of quantum chemical calculations and molecular simulations, we can build a detailed molecular portrait of this compound, guiding future drug design and development efforts.

Core Computational Methodologies

The theoretical investigation of a novel quinoline derivative is a multi-step process that begins with the single molecule in a vacuum and progresses to its interaction within a complex biological system.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying the electronic structure of molecules.[1][2] It offers an optimal balance of computational cost and accuracy for systems of this size.

Causality Behind the Choice of Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently selected for these types of organic molecules.[2][8] It has a long track record of providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties. This is paired with a Pople-style basis set, such as 6-311G(d,p), which provides sufficient flexibility for the electrons to describe the molecule's bonding and reactivity accurately.[8]

Self-Validating Protocol: A key step for trustworthiness is to perform a vibrational frequency calculation after geometry optimization. The absence of any imaginary frequencies confirms that the calculated structure represents a true energy minimum on the potential energy surface.

Protocol 1: DFT-Based Molecular Property Calculation

  • Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA).

    • Method: B3LYP Hybrid Functional.[2]

    • Basis Set: 6-311G(d,p).[8]

    • Solvent Model (Optional): To simulate a physiological environment, an implicit solvent model like the Polarization Continuum Model (PCM) can be applied using water as the solvent.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum and to obtain thermodynamic properties and simulated IR/Raman spectra.[2]

  • Property Analysis: From the optimized structure, calculate:

    • Frontier Molecular Orbitals (HOMO/LUMO): To assess chemical reactivity and the energy gap.[3][8]

    • Molecular Electrostatic Potential (MEP) Map: To identify regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions.[2][3]

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hyperconjugative interactions, and bond strengths.[2]

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[3] It is a cornerstone of structure-based drug design.

Expertise in Target Selection: The choice of a protein target is guided by the known pharmacology of related quinoline derivatives. For instance, many quinolines have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy or as inhibitors of bacterial DNA gyrase.[3][8] Docking this compound into the active sites of these proteins can provide a first-pass assessment of its potential as an inhibitor.

Trustworthiness of the Protocol: The validation of a docking protocol is essential. This is typically achieved by re-docking a known co-crystallized ligand into the protein's active site. A successful re-docking, defined by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking parameters for use with the novel compound.

Anticipated Theoretical Insights & Data Presentation

The following section describes the key data points that would be generated from the theoretical studies and their relevance to drug development.

Geometric and Electronic Structure

DFT calculations will yield the optimized 3D structure, including precise bond lengths and angles. The N-methylation is expected to slightly alter the planarity of the diamine group and influence the C-N bond lengths through electronic and steric effects.

The Molecular Electrostatic Potential (MEP) map will be critical. It will visually identify the electron-rich regions (the nitrogen atoms of the quinoline ring and amino groups) and electron-deficient regions (the hydrogen atoms of the amino groups), highlighting the sites most likely to engage in hydrogen bonding with a protein receptor.[3]

Quantum Chemical Reactivity Descriptors

A summary of key quantum chemical descriptors and their implications is presented below.

DescriptorDefinitionSignificance in Drug Development
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. A higher EHOMO suggests a better electron donor.[8]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. A lower ELUMO suggests a better electron acceptor.[8]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[8]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive.
Electrophilicity Index (ω) (μ²) / (2η) where μ is chemical potentialQuantifies the ability of a molecule to accept electrons; a key descriptor for predicting toxicity and reaction mechanisms.

Table 1: Key Quantum Chemical Descriptors and Their Relevance.

Potential Biological Interactions

Molecular docking studies will provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose within the protein's active site.[8][9] Analysis of this pose is crucial. For example, docking into the EGFR kinase domain would allow us to investigate if this compound can form the key hydrogen bonds and hydrophobic interactions that are characteristic of known inhibitors.[3] The methyl group on the N6-amine could either enhance binding by fitting into a small hydrophobic pocket or cause a steric clash, information that is invaluable for designing the next generation of derivatives.

Visualizing the Theoretical Workflow & Concepts

Diagrams are essential for conceptualizing the workflow and the underlying chemical principles.

G cluster_0 Computational Setup cluster_1 In Silico Analysis cluster_2 Data Interpretation & Application mol_build 1. 3D Structure Generation (this compound) dft_setup 2. DFT Method Selection (e.g., B3LYP/6-311G(d,p)) mol_build->dft_setup geom_opt 4. Geometry Optimization dft_setup->geom_opt target_prep 3. Protein Target Preparation (e.g., EGFR, PDB ID: 2J6M) docking 7. Molecular Docking Simulation target_prep->docking freq_calc 5. Frequency Calculation (Validation) geom_opt->freq_calc geom_opt->docking prop_calc 6. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc reactivity 8. Analyze Reactivity (HOMO-LUMO Gap, Hardness) prop_calc->reactivity binding_analysis 9. Analyze Binding Pose & Score docking->binding_analysis sar 10. Guide Structure-Activity Relationship (SAR) Studies reactivity->sar binding_analysis->sar synthesis 11. Prioritize Compounds for Synthesis sar->synthesis

Caption: Workflow for the theoretical investigation of a novel drug candidate.

G mol N6-Methylquinoline -5,6-diamine homo HOMO (Electron Donor) mol->homo lumo LUMO (Electron Acceptor) mol->lumo receptor_acceptor Receptor (Electron Acceptor) homo->receptor_acceptor Interaction (Charge Transfer) receptor_donor Receptor (Electron Donor) receptor_donor->lumo Interaction (Charge Transfer)

Sources

An In-Depth Technical Guide to the Reactivity of Diamine Groups in N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Methylquinoline-5,6-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of two distinct and strategically positioned amino groups. The differential reactivity of the primary amine at the C5 position and the secondary N-methylamine at the C6 position offers a versatile platform for the synthesis of a wide array of novel molecular architectures. This technical guide provides a comprehensive exploration of the factors governing the reactivity of these diamine groups, including electronic effects, steric hindrance, and the influence of the quinoline scaffold. By synthesizing theoretical principles with practical insights, this document serves as a valuable resource for researchers seeking to leverage the unique chemical properties of this compound in their scientific endeavors.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The introduction of ortho-diamine functionalities, as seen in this compound, dramatically expands the synthetic possibilities, allowing for the construction of fused heterocyclic systems and the introduction of diverse substituents. The key to unlocking this potential lies in understanding and controlling the reactivity of the two non-equivalent amino groups: a primary amine at the C5 position and a secondary N-methylamine at the C6 position. This guide will dissect the nuanced interplay of electronic and steric factors that dictate the regioselectivity of reactions involving this versatile building block.

Unraveling the Differential Reactivity: A Tale of Two Amines

The reactivity of the C5 and C6 amino groups in this compound is governed by a delicate balance of their electronic nature and the steric environment imposed by the quinoline ring and the N-methyl group.

Electronic Landscape: The Influence of the Quinoline Ring

The quinoline nucleus exerts a significant electronic influence on its substituents. The benzene ring portion of the quinoline system is generally electron-rich, and electrophilic aromatic substitution typically occurs at the C5 and C8 positions. This is a consequence of the electron-donating character of the fused benzene ring, which can stabilize the corresponding Wheland intermediates during electrophilic attack.[1]

  • The C5-Amino Group: The primary amine at the C5 position is directly attached to this electron-rich carbocyclic ring. As an amino group, it is strongly activating and ortho-, para-directing for further electrophilic aromatic substitution on the quinoline ring. More importantly, the lone pair of electrons on the nitrogen atom is readily available for nucleophilic reactions.

  • The C6-N-Methylamino Group: The secondary amine at the C6 position also benefits from being attached to the electron-rich benzene moiety of the quinoline. The presence of the methyl group has a dual electronic effect. Firstly, the methyl group is an electron-donating group through induction, which further increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to the primary amine at C5.

Steric Considerations: The Decisive Role of Molecular Architecture

While electronic effects suggest enhanced reactivity for the N-methylated amine, steric hindrance plays a crucial counterbalancing role.

  • The C6-N-Methylamino Group: A Sterically Encumbered Nucleophile: The secondary amine at C6 is significantly more sterically hindered than the primary amine at C5. It is flanked by the C5-amino group on one side and the C7-hydrogen on the other. The presence of the methyl group further adds to this steric bulk. This steric congestion can impede the approach of bulky electrophiles, favoring reaction at the more accessible C5-amino group.

  • Peri-Interactions and Conformational Constraints: The proximity of the C5 and C6 substituents in the quinoline ring system leads to what are known as peri-interactions. These non-bonded interactions between adjacent substituents can influence the planarity of the amino groups with respect to the aromatic ring.[2][3][4] Any deviation from planarity can disrupt the resonance overlap of the nitrogen lone pair with the quinoline π-system, thereby modulating its reactivity. The steric clash between the C5-amino group and the C6-N-methylamino group may force the N-methylamino group slightly out of the plane of the ring, potentially reducing its resonance stabilization and altering its nucleophilicity.

Basicity and Nucleophilicity: A Predictive Analysis

The basicity of an amine is a good indicator of its nucleophilicity. In general, N-alkylation increases the basicity of an amine due to the electron-donating inductive effect of the alkyl group. Therefore, the N-methylamino group at C6 is expected to be more basic than the primary amino group at C5. Studies on aminoquinolines have shown that the 6-aminoquinoline isomer exhibits enhanced basicity.[5] However, nucleophilicity in a reaction is not solely dependent on basicity; it is also heavily influenced by steric accessibility.

Table 1: Predicted Reactivity of the Diamine Groups in this compound

PositionAmine TypeElectronic EffectsSteric HindrancePredicted Nucleophilicity
C5 Primary (-NH₂)Electron-donatingLowHigh for sterically demanding electrophiles
C6 Secondary (-NHCH₃)More electron-donating (inductive effect of CH₃)HighHigh for small electrophiles, but sterically limited

Key Reaction Classes and Expected Regioselectivity

The differential reactivity of the diamine groups can be exploited to achieve regioselective transformations.

Acylation Reactions

Acylation is a fundamental transformation for amino groups. The regioselectivity of acylation of this compound will be highly dependent on the nature of the acylating agent.

  • With Sterically Demanding Acylating Agents: When using bulky acylating agents such as those with large R groups (e.g., pivaloyl chloride), acylation is expected to occur preferentially at the less sterically hindered C5-primary amino group.

  • With Less Sterically Hindered Acylating Agents: With smaller acylating agents (e.g., acetyl chloride), a mixture of products may be obtained, with the potential for acylation at the more basic C6-N-methylamino group becoming more significant. However, even with smaller reagents, the inherent steric hindrance at C6 will likely still favor reaction at C5.

Experimental Protocol: Selective Mono-acylation of a Diamine

  • Complexation: Dissolve the diamine in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar). Add one equivalent of a boron reagent (e.g., 9-BBN) at room temperature and stir for 1-2 hours.

  • Acylation: Cool the reaction mixture to 0 °C and slowly add one equivalent of the acyl chloride.

  • Work-up: Quench the reaction with a protic solvent (e.g., methanol) and then partition between an organic solvent and an aqueous basic solution (e.g., NaHCO₃).

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Cyclization Reactions to Form Fused Heterocycles

Ortho-diamines are excellent precursors for the synthesis of a variety of fused heterocyclic systems. The reaction of this compound with 1,2-dicarbonyl compounds or their equivalents is expected to yield fused imidazole or pyrazine derivatives.

  • Reaction with 1,2-Diketones (e.g., Benzil): Condensation with a 1,2-diketone will likely proceed via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration involving the second amino group. Due to the higher basicity and potential for initial faster reaction of the C6-amino group (with a small electrophile), followed by cyclization involving the C5-amino group, the formation of a single regioisomer is plausible.

  • Reaction with α-Haloketones: Reaction with an α-haloketone is expected to proceed via initial N-alkylation followed by intramolecular cyclization. The regioselectivity will depend on which nitrogen atom acts as the initial nucleophile. The less hindered C5-amino group is a likely candidate for the initial attack.

Experimental Protocol: Synthesis of a Fused Imidazole Ring

This is a general procedure based on the condensation of ortho-phenylenediamines with aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve this compound and a slight excess (1.1 equivalents) of the desired aldehyde in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram: Representative Cyclization Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Product Diamine This compound Condensation Condensation/ Cyclization Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation FusedRing Fused Heterocyclic System Condensation->FusedRing Regioselective Formation

Caption: General workflow for the synthesis of fused heterocycles.

Spectroscopic Characterization and Reactivity Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its reaction products.

  • ¹H NMR: The protons of the primary amino group at C5 will likely appear as a broad singlet, while the proton of the secondary amine at C6 will also be a singlet, but its chemical shift will be influenced by the adjacent methyl group. The methyl protons will appear as a singlet. The aromatic protons of the quinoline ring will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon signals for the quinoline ring can be assigned based on established data for substituted quinolines. The chemical shifts of C5 and C6 will be significantly affected by the attached amino groups.

  • Reactivity Monitoring by NMR: NMR can be used to monitor the progress of reactions and determine the regioselectivity. For example, in an acylation reaction, the disappearance of the signal for one of the NH protons and the appearance of a new amide NH signal, along with shifts in the aromatic proton signals, will indicate the site of reaction.

Conclusion and Future Directions

This compound is a molecule with a rich and nuanced reactivity profile. The interplay of electronic and steric effects at the C5 and C6 positions provides a fascinating case study in regioselectivity. While the N-methylamino group at C6 is electronically more nucleophilic, the steric hindrance it experiences often directs reactions towards the more accessible primary amino group at C5, especially with bulky reagents. This differential reactivity is a powerful tool for the synthetic chemist, enabling the selective functionalization of the quinoline scaffold.

Future research in this area could focus on the quantitative determination of the pKa values of the two amino groups to provide a more precise measure of their relative basicities. Furthermore, kinetic studies of various reactions would offer valuable data to quantify the rate differences in reactivity. The development of novel catalysts and reaction conditions that can further enhance the regioselectivity of transformations involving this compound will undoubtedly open up new avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

  • Bella, M., & Milata, V. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 9, 2669–2674. [Link][6][8]

  • Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • Mikshiev, V. Y., Tolstoy, P. M., Puzyk, A. M., Kirichenko, S. O., & Antonov, A. S. (2022). peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[7][9]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[h]quinazolines. Organic & Biomolecular Chemistry, 20(22), 4559-4568. [Link][2]

  • O'Hagan, D. (n.d.). Chapter 7: Quinolines and Isoquinolines. University of St Andrews. [Link][5]

  • Ofori, S. A., Osei-Agyemang, B., & Appiah-Opong, R. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(8), 738. [Link][9]

  • Taylor, R. (Ed.). (2002).
  • Wang, T., Zhang, Z., Yin, Z., Meanwell, N. A., & Kadow, J. F. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399–3402. [Link][6][7]

  • Wikipedia contributors. (2023). o-Phenylenediamine. Wikipedia. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2008). A mild and efficient one-pot synthesis of 2-substituted benzimidazoles using o-phenylenediamine and aldehydes in the presence of a catalytic amount of acetic acid. Arkivoc, 2008(15), 133-140.
  • Zady, M. F., & Wong, J. L. (1976). Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spec. The Journal of Organic Chemistry, 41(14), 2491–2494. [Link][10]

Sources

Methodological & Application

Synthesis of N6-Methylquinoline-5,6-diamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N6-Methylquinoline-5,6-diamine is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a vicinal diamine moiety, with one of the amines being methylated, offers unique opportunities for developing novel compounds with potential biological activities. The strategic placement of the amino and methylamino groups at the 5 and 6 positions can influence the molecule's physicochemical properties, such as its ability to form metal complexes and its interaction with biological targets.

This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 6-aminoquinoline. The described methodology is designed to be a robust and reproducible procedure for laboratory-scale synthesis. This document will elaborate on the causality behind the experimental choices, provide in-depth procedural details, and outline the necessary safety precautions.

Overall Synthetic Workflow

The synthesis of this compound is proposed to proceed via a three-step sequence: N-methylation of 6-aminoquinoline, followed by regioselective nitration at the C5 position, and concluding with the reduction of the nitro group to the corresponding primary amine.

Synthetic Workflow for this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 6-Aminoquinoline B N-Methylquinolin-6-amine A->B Methylating Agent, Base C N-Methyl-5-nitroquinolin-6-amine B->C HNO3, H2SO4 D This compound C->D SnCl2·2H2O, HCl

Caption: Proposed three-step synthesis of this compound.

Detailed Synthesis Protocols

Part 1: Synthesis of N-Methylquinolin-6-amine (Intermediate I)

The initial step involves the selective monomethylation of the primary amino group of 6-aminoquinoline. Various methods for the N-methylation of aromatic amines have been reported.[1][2] A common approach involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to neutralize the acid formed during the reaction.

Table 1: Reagents and Materials for the Synthesis of Intermediate I

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
6-Aminoquinoline580-15-4C₉H₈N₂144.17Starting Material
Dimethyl Sulfate77-78-1C₂H₆O₄S126.13Methylating Agent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Base
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Saturated Sodium BicarbonateN/ANaHCO₃(aq)N/AQuenching Agent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-aminoquinoline (10.0 g, 69.4 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add sodium bicarbonate (11.7 g, 139 mmol, 2.0 equiv.).

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (8.75 g, 69.4 mmol, 1.0 equiv.) dropwise to the suspension at room temperature over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude N-methylquinolin-6-amine by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Part 2: Synthesis of N-Methyl-5-nitroquinolin-6-amine (Intermediate II)

The second step is the regioselective nitration of N-methylquinolin-6-amine. The methylamino group is an activating, ortho-, para-directing group. Therefore, nitration is expected to occur at the 5-position (ortho) of the quinoline ring. Standard nitrating conditions using a mixture of nitric acid and sulfuric acid are employed.[3]

Table 2: Reagents and Materials for the Synthesis of Intermediate II

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
N-Methylquinolin-6-amine68420-92-8C₁₀H₁₀N₂158.20Starting Material
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08Acid Catalyst
Fuming Nitric Acid (HNO₃)7697-37-2HNO₃63.01Nitrating Agent
IceN/AH₂O18.02Quenching
Ammonium Hydroxide (NH₄OH)1336-21-6NH₄OH35.05Neutralizing Agent

Experimental Protocol:

  • Reaction Setup: In a 100 mL flask, carefully add N-methylquinolin-6-amine (5.0 g, 31.6 mmol) in small portions to 20 mL of concentrated sulfuric acid, while cooling in an ice-water bath to maintain the temperature below 10 °C.

  • Nitration: To the stirred solution, add a mixture of fuming nitric acid (2.2 mL, 52.2 mmol) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude N-methyl-5-nitroquinolin-6-amine.[4] The product can be further purified by recrystallization from ethanol.

Part 3: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group in N-methyl-5-nitroquinolin-6-amine to a primary amine. A well-established method for this transformation is the use of tin(II) chloride in an acidic medium, which is known to be effective for the reduction of aromatic nitro groups.[5][6]

Table 3: Reagents and Materials for the Synthesis of the Final Product

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
N-Methyl-5-nitroquinolin-6-amine14204-97-8C₁₀H₉N₃O₂203.20Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1SnCl₂·2H₂O225.63Reducing Agent
Concentrated Hydrochloric Acid (HCl)7647-01-0HCl36.46Acidic Medium
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Neutralizing Agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend N-methyl-5-nitroquinolin-6-amine (4.0 g, 19.7 mmol) in 50 mL of concentrated hydrochloric acid.

  • Reduction: To the stirred suspension, add a solution of tin(II) chloride dihydrate (22.2 g, 98.5 mmol, 5.0 equiv.) in 50 mL of concentrated hydrochloric acid.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C for 1-2 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of a 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of Nitro Group Reduction

The reduction of the nitro group by tin(II) chloride in acidic media is a classic example of a dissolving metal reduction. The reaction proceeds through a series of electron and proton transfers.

Nitro Reduction Mechanism R-NO2 R-NO₂ R-NO R-NO (Nitroso) R-NO2->R-NO 2e⁻, 2H⁺ R-NHOH R-NHOH (Hydroxylamine) R-NO->R-NHOH 2e⁻, 2H⁺ R-NH2 R-NH₂ (Amine) R-NHOH->R-NH2 2e⁻, 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethyl Sulfate: This reagent is extremely toxic, corrosive, and a suspected carcinogen.[7] Avoid inhalation of vapors and contact with skin and eyes. Use a dedicated syringe or cannula for transfer. In case of contact, wash the affected area immediately with copious amounts of water and seek urgent medical attention.

  • Nitroquinolines: Nitroaromatic compounds are potentially mutagenic and should be handled with care.[8][9] Avoid creating dust.

  • Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (ammonium hydroxide, sodium hydroxide) are highly corrosive. Handle with care, and always add acid to water, never the reverse.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Selvi, S. T., et al. (2021). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 6(33), 21827–21835.
  • Reddy, K. R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15975–15986.
  • Lan, T., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
  • Li, J., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6171-6178.
  • Chemistry LibreTexts. (2021). Nitration of Quinoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • QuimicaOrganica.org. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro. Available at: [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

Sources

The Strategic Utility of N6-Methylquinoline-5,6-diamine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N6-Methylquinoline-5,6-diamine is a highly functionalized aromatic diamine that serves as a valuable and strategic building block in modern organic synthesis. Its unique arrangement of a primary amine and a secondary methylamine ortho to each other on a quinoline scaffold makes it a prime precursor for the construction of fused heterocyclic systems. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the practical applications of this reagent, with a primary focus on its use in the synthesis of N-methylated imidazo[4,5-f]quinolines. These target molecules are of significant interest due to their structural analogy to purines, suggesting potential applications in medicinal chemistry and pharmacology.[1]

Core Application: Synthesis of N-Methyl-1H-imidazo[4,5-f]quinolines

The primary and most potent application of this compound is its role as a precursor in cyclocondensation reactions to form a fused imidazole ring onto the quinoline core. This reaction leverages the ortho-diamine functionality to construct the five-membered imidazole ring, yielding N-methyl-1H-imidazo[4,5-f]quinolines.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The ortho-diamine system of this compound reacts with a one-carbon electrophile, such as an orthoester or an aldehyde. The more nucleophilic primary amine (at position 5) typically initiates the attack on the electrophile, followed by an intramolecular cyclization involving the secondary methylamine (at position 6) and subsequent elimination of leaving groups (e.g., alcohol or water) to form the aromatic imidazole ring. The presence of the methyl group on one of the nitrogen atoms directly installs an N-methyl substituent on the resulting imidazole ring, a common motif in bioactive molecules. The general reactivity of ortho-phenylenediamines with dicarbonyl compounds or their equivalents to form quinoxalines or with one-carbon electrophiles to form benzimidazoles is a well-established principle in heterocyclic chemistry.[2][3]

Experimental Protocols

This section details protocols for the synthesis of N-methyl-1H-imidazo[4,5-f]quinolines from this compound using common one-carbon electrophiles.

Protocol 1: Synthesis of 1-Methyl-1H-imidazo[4,5-f]quinoline using Triethyl Orthoformate

This protocol describes the reaction of this compound with triethyl orthoformate, a common and effective reagent for forming an unsubstituted imidazole ring.

Workflow Diagram:

reagent This compound Triethyl Orthoformate Acid Catalyst (e.g., p-TsOH) reaction Reaction Mixture in High-Boiling Solvent (e.g., DMF) reagent->reaction 1. Combine Reagents heating Heat to 120-140 °C (Monitor by TLC/LC-MS) reaction->heating 2. Initiate Reaction workup Aqueous Work-up (Quench, Extract) heating->workup 3. Reaction Completion purification Purification (Column Chromatography) workup->purification 4. Isolate Crude Product product 1-Methyl-1H-imidazo[4,5-f]quinoline purification->product 5. Obtain Pure Product

Caption: Workflow for the synthesis of 1-Methyl-1H-imidazo[4,5-f]quinoline.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Reagents: Add triethyl orthoformate (1.2 - 1.5 eq) to the solution. A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq), can be added to facilitate the reaction, although in some cases the reaction may proceed without it.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C (if using DMF) or reflux (if using ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used, pour the mixture into ice-water to precipitate the product. If ethanol is used, the solvent can be removed under reduced pressure. The crude product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-Methyl-1H-imidazo[4,5-f]quinoline.

Causality and Insights:

  • Solvent Choice: A high-boiling point solvent like DMF is often preferred to ensure the reaction goes to completion by driving off the ethanol byproduct.

  • Reagent Stoichiometry: A slight excess of the orthoester is used to ensure complete consumption of the diamine starting material.

  • Catalyst: The acid catalyst protonates the oxygen of the orthoester, making it a better leaving group and accelerating the initial condensation step.

Protocol 2: Synthesis of 2-Substituted-1-Methyl-1H-imidazo[4,5-f]quinolines using Aldehydes

This protocol allows for the introduction of a substituent at the 2-position of the imidazole ring by using an aldehyde as the C1 source.

Logical Relationship Diagram:

cluster_reactants Reactants cluster_conditions Reaction Conditions Diamine This compound Product 2-R-1-Methyl-1H-imidazo[4,5-f]quinoline Diamine->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Product Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Oxidant Oxidant (e.g., Air, Na2S2O5) Oxidant->Product

Caption: Key components for the synthesis of 2-substituted imidazoquinolines.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a solvent such as ethanol or acetic acid in a round-bottom flask.

  • Aldehyde Addition: Add the desired aldehyde (R-CHO) (1.0 - 1.1 eq) to the solution.

  • Oxidant Addition: Add an oxidizing agent. For aerobic oxidation, the reaction can be stirred under an atmosphere of air or oxygen. Alternatively, a mild chemical oxidant like sodium metabisulfite (Na₂S₂O₅) can be used.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS. The intermediate is a dihydroimidazoquinoline, which is then oxidized to the aromatic product.

  • Work-up and Purification: The work-up and purification procedures are similar to those described in Protocol 1. The product is isolated after solvent removal and purified by column chromatography.

Causality and Insights:

  • Oxidant Necessity: The initial condensation between the diamine and the aldehyde forms a non-aromatic dihydro-intermediate. An oxidation step is required to form the stable, aromatic imidazole ring.

  • Aldehyde Choice: The nature of the "R" group on the aldehyde directly determines the substituent at the 2-position of the final product, allowing for the synthesis of a library of analogues.

Data Summary

The following table provides hypothetical but expected data for the synthesis of representative N-methyl-1H-imidazo[4,5-f]quinolines based on the described protocols. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryC1 Source (Reagent)R-GroupProtocolExpected Yield (%)
1Triethyl OrthoformateH175-90%
2BenzaldehydePhenyl260-80%
3AcetaldehydeMethyl265-85%
4Formaldehyde (as Paraformaldehyde)H270-85%

Conclusion

This compound is a strategic synthon for accessing the N-methyl-1H-imidazo[4,5-f]quinoline scaffold. The protocols outlined in this application note provide robust and versatile methods for constructing this heterocyclic system with control over substitution at the 2-position. The straightforward nature of these cyclocondensation reactions, coupled with the potential biological relevance of the products, makes this compound an important tool for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity with other electrophiles could expand its utility in the synthesis of novel and complex heterocyclic structures.

References

  • Artasensi, A., et al. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate. Available at: [Link]

  • Guedes, R. A., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(xiv), 346-361. Available at: [Link]

  • Kulesh, M. O., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Available at: [Link]

  • Kulesh, M. O., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. PubMed. Available at: [Link]

  • Reddy, T. R., et al. (2018). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: N6-Methylquinoline-5,6-diamine as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Quinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Its rigid, planar structure and rich electronic properties provide an ideal framework for molecular recognition and interaction. Within this family, ortho-diaminoquinolines are particularly valuable as synthetic intermediates, offering a gateway to a diverse array of fused heterocyclic systems. This guide focuses on the utility of a specialized building block, N6-Methylquinoline-5,6-diamine , for the synthesis of novel imidazo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and pyrazino[2,3-f]quinolines.

The strategic placement of a methyl group on one of the amino functionalities of the diamine introduces a subtle yet significant modification. This N-methylation can influence the electronic and steric environment of the diamine, potentially modulating the reactivity and the physicochemical properties of the resulting heterocyclic products, such as solubility, basicity, and their ability to form hydrogen bonds. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile in drug development.

This document provides a comprehensive overview of the synthetic pathways leveraging this compound. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Building Block: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway begins with the well-established Skraup reaction to construct the quinoline core, followed by functional group manipulations to introduce the diamino moiety and the selective N-methylation.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Introduction of Second Nitrogen Functionality cluster_2 Step 3: Selective N-Methylation cluster_3 Step 4: Final Reduction A 4-Nitroaniline B Glycerol, H2SO4, Oxidizing Agent (Skraup Reaction) A->B Reactants C 6-Nitroquinoline B->C Product D 6-Nitroquinoline E 1. Nitration (HNO3/H2SO4) 2. Selective Reduction D->E Reactants F 5-Amino-6-nitroquinoline E->F Product G 5-Amino-6-nitroquinoline H Methylating Agent (e.g., CH3I, DMS) Base G->H Reactants I 6-Methylamino-5-nitroquinoline H->I Product J 6-Methylamino-5-nitroquinoline K Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) J->K Reactants L This compound K->L Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Nitroquinoline

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Reaction Setup: In a well-ventilated fume hood, combine 4-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is highly exothermic and requires careful temperature control.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain for several hours.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude 6-nitroquinoline by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound

This part of the synthesis involves nitration, selective reduction, methylation, and a final reduction.

  • Nitration of 6-Nitroquinoline: Dissolve 6-nitroquinoline in a mixture of concentrated nitric and sulfuric acids at low temperature (0-5 °C) to introduce a second nitro group, primarily at the 5-position.

  • Selective Reduction: The resulting 5,6-dinitroquinoline is then selectively reduced. The choice of reducing agent is critical to reduce one nitro group while leaving the other intact.

  • N-Methylation: The resulting 5-amino-6-nitroquinoline is then subjected to selective N-methylation. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base.[1] The reaction conditions must be carefully controlled to favor mono-methylation and avoid di-methylation.

  • Final Reduction: The 6-methylamino-5-nitroquinoline is then fully reduced to the target diamine using a strong reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2/Pd-C).[2][3]

Part 2: Synthesis of Fused Heterocyclic Systems

The strategic arrangement of the two amino groups in this compound allows for its use as a versatile precursor for the construction of various fused five- and six-membered heterocyclic rings.

A. Synthesis of Imidazo[4,5-f]quinolines

The Phillips-Ladenburg benzimidazole synthesis provides a reliable method for the formation of the imidazole ring by condensing an ortho-diamine with a carboxylic acid or its derivatives.[4][5]

cluster_0 Step 1: Reactant Mixing cluster_1 Step 2: Cyclocondensation A This compound C Reaction Mixture A->C B Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) B->C D Reaction Mixture E Acid Catalyst (e.g., p-TsOH, HCl) Heat D->E Conditions F Imidazo[4,5-f]quinoline Derivative E->F Product

Caption: General workflow for imidazo[4,5-f]quinoline synthesis.

  • Reactant Combination: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add an equimolar amount of the desired carboxylic acid or aldehyde.

  • Catalysis and Heating: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid) and heat the mixture to reflux for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Reactant (R-COOH)Product (Imidazo[4,5-f]quinoline)Typical ConditionsExpected Yield (%)
Formic Acid1-Methyl-1H-imidazo[4,5-f]quinolineReflux in HCOOH70-85
Acetic Acid1,2-Dimethyl-1H-imidazo[4,5-f]quinolineReflux in CH3COOH65-80
Benzoic Acid1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinolinep-TsOH, Toluene, Reflux60-75
B. Synthesis of Triazolo[4,5-f]quinolines

The reaction of ortho-diamines with nitrous acid is a classical method for the formation of benzotriazoles. This reaction proceeds via diazotization of one of the amino groups, followed by intramolecular cyclization.[6][7]

cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A This compound B Sodium Nitrite (NaNO2) Aqueous Acid (e.g., Acetic Acid, HCl) A->B Reactants C Diazonium Intermediate B->C In situ formation D Diazonium Intermediate E Spontaneous D->E Process F 1-Methyl-1H-[1,2,3]triazolo[4,5-f]quinoline E->F Product

Caption: General workflow for triazolo[4,5-f]quinoline synthesis.

  • Dissolution: Dissolve this compound in aqueous acetic acid or dilute hydrochloric acid at a low temperature (0-5 °C).

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified period (typically 30-60 minutes).

  • Product Isolation: The triazole product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the product with cold water and recrystallize from a suitable solvent to obtain the purified 1-Methyl-1H-[4][8][9]triazolo[4,5-f]quinoline.

C. Synthesis of Pyrazino[2,3-f]quinolines

The condensation of ortho-diamines with α-dicarbonyl compounds is a straightforward and high-yielding method for the synthesis of pyrazine-fused systems, known as quinoxalines.

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Dehydration A This compound C Reaction Mixture in Solvent (e.g., Ethanol) A->C B α-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) B->C D Reaction Mixture E Heat or Acid Catalyst D->E Conditions F Pyrazino[2,3-f]quinoline Derivative E->F Product

Caption: General workflow for pyrazino[2,3-f]quinoline synthesis.

  • Reactant Solution: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.

  • Dicarbonyl Addition: Add an equimolar amount of the α-dicarbonyl compound (e.g., glyoxal, biacetyl, or benzil) to the solution.

  • Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. In some cases, a catalytic amount of acid may be beneficial.

  • Product Formation: The pyrazino[2,3-f]quinoline derivative typically precipitates from the reaction mixture upon formation.

  • Isolation and Purification: Collect the product by filtration, wash with the reaction solvent, and dry. Recrystallization can be performed if further purification is necessary.

α-Dicarbonyl CompoundProduct (Pyrazino[2,3-f]quinoline)Typical ConditionsExpected Yield (%)
Glyoxal1-Methyl-1,4-dihydropyrazino[2,3-f]quinolineEthanol, Room Temp.85-95
Biacetyl (2,3-Butanedione)1,2,3-Trimethylpyrazino[2,3-f]quinolin-1-iumEthanol, Reflux80-90
Benzil1-Methyl-2,3-diphenylpyrazino[2,3-f]quinolin-1-iumAcetic Acid, Reflux75-85

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel imidazo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and pyrazino[2,3-f]quinolines. The strategic N-methylation of the diamine precursor offers a unique opportunity to fine-tune the properties of the resulting heterocyclic systems, making this building block a compelling starting point for the development of new pharmaceuticals and functional materials. The straightforward and generally high-yielding nature of these cyclocondensation reactions underscores the efficiency and elegance of using tailored building blocks in modern organic synthesis.

References

  • New syntheses of 5,6- and 7,8-diaminoquinolines - PMC. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). Retrieved from [Link]

  • Catalytic reduction of 2-nitroaniline: a review. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. (2020, December 1). Retrieved from [Link]

  • Review on synthetic study of benzotriazole. (n.d.). Retrieved from [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. (n.d.). Retrieved from [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • US2578328A - Process for reducing nitroanilines - Google Patents. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). Retrieved from [Link]

  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A - NIH. (2023, October 10). Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. (n.d.). Retrieved from [Link]

  • Catalytic reduction of 2-nitroaniline: a review. (2017). Retrieved from [Link]

  • Selective mono‐N‐methylation of various substituted diamines using... (n.d.). Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022, November 3). Retrieved from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021, November 19). Retrieved from [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source | Organic Letters. (n.d.). Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (n.d.). Retrieved from [Link]

  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines | ACS Omega. (n.d.). Retrieved from [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. (2021, June 7). Retrieved from [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). Retrieved from [Link]

  • Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. (2009, November 1). Retrieved from [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (n.d.). Retrieved from [Link]

  • Synthesis of some new quinoline derivatives - potential antimalarial drugs. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). Retrieved from [Link]

  • How do secondary and tertiary amines react with nitrous acid?. (n.d.). Retrieved from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). Retrieved from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Methylation of Quinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup for the N-methylation of quinoline-5,6-diamine, a critical transformation for synthesizing derivatives with significant potential in medicinal chemistry and materials science. N-methylated quinoline derivatives are integral to the development of novel therapeutics, including antimalarial, anticancer, and antimicrobial agents.[1][2][3] This document provides a detailed protocol for the selective N-methylation of quinoline-5,6-diamine, focusing on the Eschweiler-Clarke reaction. It explains the underlying chemical principles, offers a step-by-step experimental procedure, and outlines methods for reaction monitoring, product purification, and characterization.

Introduction: The Significance of N-Methylated Quinoline-5,6-diamine

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[2][4] The introduction of a methyl group to a nitrogen atom in a molecule can significantly alter its physicochemical and biological properties, a phenomenon sometimes referred to as the "magic methyl effect".[1] N-methylation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Specifically, N-methylated quinoline-5,6-diamine derivatives are of interest for their potential as scaffolds in the design of novel bioactive molecules.

Mechanistic Insight: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[5][6] This reductive amination procedure utilizes an excess of formic acid and formaldehyde to introduce methyl groups onto the amine nitrogen.[1][5] A key advantage of this reaction is that it typically does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[5]

The reaction proceeds through the following key steps:

  • Imine Formation: The primary amine first reacts with formaldehyde to form an imine intermediate.[5][7]

  • Reduction by Formic Acid: Formic acid then acts as a hydride donor, reducing the imine to a secondary amine. The release of carbon dioxide during this step drives the reaction forward, making it irreversible.[5][6][7]

  • Second Methylation: For a primary amine, this process can repeat to yield a tertiary amine.[6]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Second Methylation A Primary Amine (R-NH2) C Iminium Ion [R-N+H=CH2] A->C + CH2O, H+ B Formaldehyde (CH2O) E Secondary Amine (R-NHCH3) C->E + HCOOH D Formic Acid (HCOOH) F CO2 E->F - CO2 G Tertiary Amine (R-N(CH3)2) E->G + CH2O, HCOOH

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation of Quinoline-5,6-diamine

This protocol details the N-methylation of quinoline-5,6-diamine using the Eschweiler-Clarke reaction to yield N,N'-dimethyl-quinoline-5,6-diamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoline-5,6-diamine≥98%Commercially availableStore in a desiccator.
Formaldehyde37% solution in waterCommercially availableHandle in a fume hood.
Formic Acid≥95%Commercially availableCorrosive, handle with care.
Dichloromethane (DCM)ACS gradeCommercially availableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Anhydrous Sodium SulfateCommercially availableFor drying.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Ethyl AcetateACS gradeCommercially availableEluent for chromatography.
HexanesACS gradeCommercially availableEluent for chromatography.
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-5,6-diamine (1.0 g, 5.84 mmol) in formic acid (10 mL). Stir the mixture at room temperature until the diamine is fully dissolved.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 2.5 mL, 33.3 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C using a heating mantle. Maintain the reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v) and visualize the spots under UV light (254 nm). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow A 1. Dissolve Quinoline-5,6-diamine in Formic Acid B 2. Add Formaldehyde A->B C 3. Reflux for 8-12 hours B->C D 4. Monitor by TLC C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with Dichloromethane E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize the Product H->I

Caption: Experimental Workflow for N-Methylation.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product as indicated by TLC analysis.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-dimethyl-quinoline-5,6-diamine.

Product Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a singlet corresponding to the N-methyl protons, typically in the range of δ 2.5-3.5 ppm. The integration of this signal should correspond to six protons. The aromatic protons of the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the N-methyl carbons, typically in the range of δ 30-45 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. For N,N'-dimethyl-quinoline-5,6-diamine (C₁₁H₁₃N₃), the expected molecular weight is approximately 187.24 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) that were present in the starting material, and the presence of C-H stretching vibrations of the methyl groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reflux time or ensure the temperature is maintained at 100 °C.
Low YieldIncomplete extraction or loss during purification.Perform the extraction thoroughly. Optimize the chromatography conditions to minimize product loss.
Formation of ByproductsOver-methylation or side reactions.The Eschweiler-Clarke reaction is generally selective for di-methylation of primary diamines. If mono-methylated products are desired, other methods like reductive amination with controlled stoichiometry of formaldehyde and a milder reducing agent (e.g., sodium triacetoxyborohydride) should be considered.[8]
Difficulty in PurificationProduct co-elutes with impurities.Try a different solvent system for chromatography or consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of quinoline-5,6-diamine using the Eschweiler-Clarke reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can effectively prepare N-methylated quinoline derivatives for further investigation in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful experimental workflow.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry. Available at: [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

Sources

purification techniques for N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of N6-Methylquinoline-5,6-diamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Recognizing that publicly available data on this specific molecule is limited, this document establishes robust purification strategies by drawing upon established principles for analogous quinoline derivatives and aromatic diamines. The protocols herein are designed to be self-validating systems, offering researchers a logical framework to address common purification challenges, such as the removal of synthetic precursors, regioisomers, and degradation products. This guide covers three primary purification techniques: basic-modified column chromatography, recrystallization, and vacuum sublimation, providing step-by-step instructions, troubleshooting insights, and the scientific rationale behind key procedural choices.

Introduction and Purification Strategy

The purification of this compound presents a distinct set of challenges rooted in its chemical structure:

  • Basicity: The presence of two amino groups and a quinoline nitrogen imparts basicity to the molecule. These basic sites can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.

  • Polarity: The diamine functionality makes the molecule relatively polar, influencing solvent selection for both chromatography and recrystallization.

  • Sensitivity to Oxidation: Aromatic amines, particularly diamines, can be susceptible to air oxidation, often resulting in the formation of colored impurities.

Given these characteristics, a multi-step purification strategy is often required to achieve high purity (>99%). This guide will focus on a logical workflow: initial bulk purification via column chromatography, followed by fine purification using recrystallization or vacuum sublimation.

Anticipated Impurities

While the specific synthetic route dictates the impurity profile, a common approach to synthesizing molecules like this compound involves the reduction of a nitro group and subsequent methylation. Based on a known synthesis for the related 5,6-diaminoquinoline, we can anticipate the following classes of impurities[1]:

  • Synthetic Precursors: Unreacted starting materials, such as 5-nitro-6-methylaminoquinoline or 5-amino-6-nitroquinoline.

  • Regioisomers: If methylation is performed on the diamine, the N5-methyl isomer could be a significant byproduct.

  • Oxidation Products: Highly colored, often polymeric, materials resulting from air oxidation of the diamine.

  • Inorganic Salts: Residual reagents from the synthesis and workup, such as tin salts from a nitro reduction.

Protocol 1: Preparative Column Chromatography

Column chromatography is the workhorse for the initial, large-scale purification of crude reaction mixtures. For basic compounds like this compound, the key to a successful separation is the deactivation of the acidic stationary phase.

Principle of Separation

The separation is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer. The inherent basicity of the target molecule requires modification of this standard procedure to prevent undesirable ionic interactions that cause streaking[2]. This is achieved by adding a small amount of a volatile base, such as triethylamine (TEA), to the eluent, which effectively neutralizes the acidic sites on the silica gel[2].

Experimental Protocol

Materials:

  • Crude this compound

  • Silica Gel (100-200 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Test various ratios of DCM:MeOH. The ideal system should give the target compound an Rf value of approximately 0.2-0.3. Add 1% TEA to the TLC developing chamber to mimic the column conditions.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the least polar eluent (e.g., 100% DCM with 1% TEA). The consistency should be pourable but not overly dilute.

    • Secure the column vertically. With the stopcock closed, pour the slurry into the column.

    • Open the stopcock to drain some solvent and tap the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand to the top of the silica to protect the surface[3].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system determined by TLC (e.g., 99:1 DCM:TEA).

    • Gradually increase the polarity by slowly adding methanol (e.g., move from 100% DCM to 99:1 DCM:MeOH, then 98:2, etc., always maintaining 1% TEA).

    • Maintain a constant flow rate. Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop in the appropriate solvent system.

    • Visualize the spots under UV light (254 nm) or by staining with potassium permanganate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Summary
ParameterRecommended Value / SystemRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Modifier 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte[2].
Eluent System (Gradient) Dichloromethane (DCM) -> DCM:MethanolA gradient from a less polar to a more polar solvent system allows for the sequential elution of compounds with varying polarities.
Loading Method Dry LoadingProvides better resolution and avoids issues with sample solubility in the initial non-polar eluent[3].
Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc TLC Analysis (DCM/MeOH + 1% TEA) slurry Prepare Silica Slurry (in DCM + 1% TEA) tlc->slurry pack Pack Column slurry->pack dry_load Dry Load Crude Product on Silica pack->dry_load elute Gradient Elution (Increase MeOH %) dry_load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product G start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Induces Crystallization) dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Impurities) filter->mother_liquor Separate dry Dry Crystals wash->dry product Pure Crystals dry->product G cluster_setup Setup cluster_process Process cluster_recovery Recovery load Load Solid into Apparatus assemble Assemble Apparatus (Cold Finger) load->assemble evacuate Evacuate System (High Vacuum) assemble->evacuate cool Start Coolant in Cold Finger evacuate->cool heat Gently Heat Solid cool->heat sublime Sublimate Deposits on Cold Finger heat->sublime cool_down Cool to RT Under Vacuum sublime->cool_down vent Vent to ATM cool_down->vent scrape Scrape Pure Crystals from Cold Finger vent->scrape product High-Purity Product scrape->product

Sources

Application Note: N6-Methylquinoline-5,6-diamine as a Versatile Scaffold for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of molecular probes and drug discovery, the quinoline nucleus stands out as a "privileged scaffold" due to its prevalence in biologically active compounds and its intrinsic photophysical properties.[1] N6-Methylquinoline-5,6-diamine represents a strategic functionalization of this core, engineered to serve as a multifunctional tool for researchers in cell biology, biochemistry, and drug development. Its unique architecture combines three key features:

  • A Rigid, Planar Quinoline Core: This aromatic system is inherently fluorescent and provides a flat structure ideal for intercalation into nucleic acids or binding to planar pockets in proteins.[2][3]

  • A Vicinal Diamine Moiety: The 5-amino and 6-methylamino groups offer rich chemical reactivity. They act as hydrogen bond donors and acceptors, crucial for molecular recognition, and serve as versatile handles for bioconjugation. The presence of both a primary and a secondary amine allows for potential regioselective modifications.

  • An N-Methyl Group: The methyl substituent at the N6 position subtly modulates the electronic properties and steric profile of the diamine, influencing its basicity, binding affinity, and reactivity compared to its unsubstituted counterpart, quinoline-5,6-diamine.[4]

This application note provides a comprehensive guide to leveraging the properties of this compound. We will explore its application as a fluorescent probe for cellular imaging, a tool for investigating DNA-ligand interactions, and a platform for developing enzyme inhibitors, complete with detailed, field-tested protocols.

Physicochemical Properties & Synthesis Outline

The utility of this compound begins with its fundamental chemical nature. While commercially available from suppliers, understanding its synthesis provides insight into its reactivity and potential impurities.[5] The most logical synthetic route proceeds through the nitration of a methylquinoline precursor, followed by reduction of the nitro group to the corresponding diamine.

A plausible precursor is N-Methyl-5-nitroquinolin-6-amine.[6] The reduction of the 5-nitro group is the final key step to yield the target 5,6-diamine.

Synthesis_Pathway cluster_0 Synthetic Overview Start N-Methyl-6-aminoquinoline (Precursor) Intermediate N-Methyl-5-nitroquinolin-6-amine Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂ / HCl or H₂, Pd/C)

Figure 1: Plausible synthetic pathway for this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource/Note
Molecular Formula C₁₀H₁₁N₃---
Molecular Weight 173.22 g/mol ---
Appearance Solid (predicted)[7]
Solubility Soluble in DMSO, DMF, MethanolTypical for quinoline derivatives
Fluorescence Expected in the blue-green regionBased on quinoline scaffold[8]
Reactivity Centers 5-amino (primary), 6-amino (secondary)Key for functionalization

Application I: Live-Cell Imaging and Fluorescent Sensing

The quinoline ring system's intrinsic fluorescence makes it an excellent fluorophore for cellular imaging.[3] Its relatively small size minimizes potential steric hindrance and cytotoxicity compared to larger dyes. The fluorescence of quinoline derivatives is often sensitive to the microenvironment, such as polarity and pH, making this compound a candidate for developing environment-sensing probes.[2]

The basicity of the diamine groups suggests that the compound's protonation state, and thus its fluorescence properties, will change with pH. This allows for the potential visualization of acidic organelles like lysosomes or monitoring of cellular pH dynamics.

Live_Cell_Imaging_Workflow cluster_workflow Imaging Protocol Flow Prep 1. Cell Seeding (Plate cells on coverslips) Stock 2. Prepare Stock Solution (1-10 mM in DMSO) Prep->Stock Label 3. Labeling (Incubate cells with probe) Stock->Label Wash 4. Wash (Remove unbound probe) Label->Wash Image 5. Imaging (Fluorescence Microscopy) Wash->Image Analyze 6. Data Analysis (Quantify fluorescence intensity) Image->Analyze

Figure 2: Standard workflow for live-cell imaging with a fluorescent probe.
Protocol 1: General Live-Cell Staining

This protocol provides a starting point for visualizing cellular uptake and subcellular localization of this compound.

A. Materials

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with DAPI/Blue filter set (e.g., Ex: 340-380 nm, Em: 435-485 nm; to be optimized)

B. Protocol Steps

  • Cell Preparation: The day before staining, seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed complete culture medium to a final concentration between 1-10 µM.

    • Scientist's Note: The optimal concentration must be determined empirically. Start with 5 µM and titrate down to minimize toxicity while maintaining a good signal-to-noise ratio.

  • Cell Labeling: Aspirate the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[9]

  • Washing: Gently aspirate the labeling medium. Wash the cells twice with 1 mL of pre-warmed PBS or complete medium to remove unbound probe and reduce background fluorescence.[9]

  • Imaging: Add 1 mL of fresh, pre-warmed complete medium or imaging buffer to the cells. Immediately image the cells on a fluorescence microscope. Acquire images in both the fluorescence and brightfield/DIC channels.[10]

C. Expected Results & Interpretation The compound is expected to passively diffuse across the cell membrane. Due to the basic nature of the diamine groups, preferential accumulation in acidic organelles like lysosomes may be observed as regions of brighter fluorescence. The planar quinoline ring may also lead to some accumulation in the nucleus through weak DNA intercalation, which would be visible as nuclear staining.

Application II: Probing DNA Interactions

The planar aromatic structure of the quinoline ring is a classic motif for DNA intercalation, while the positively charged (at physiological pH) diamine sidechain can interact with the negatively charged phosphate backbone in the DNA minor groove.[11][12][13] This dual-mode binding potential makes this compound an excellent candidate for studying DNA structure and recognition.

Binding can be monitored by observing changes in the compound's absorbance (hypochromism) and fluorescence (quenching or enhancement) upon titration with DNA.[12][14]

Figure 3: Conceptual model of this compound intercalating between DNA base pairs.
Protocol 2: DNA Binding Analysis by Fluorescence Titration

This protocol determines the binding affinity (Kₐ) of the compound to DNA.

A. Materials

  • This compound

  • Calf Thymus DNA (ctDNA) or a specific oligonucleotide sequence

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

B. Protocol Steps

  • Prepare Solutions:

    • Prepare a concentrated stock of ctDNA in Tris-HCl buffer. Determine its concentration accurately by measuring absorbance at 260 nm (A₂₆₀), using an extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide). Check for purity by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8.

    • Prepare a stock solution of this compound (e.g., 1 mM) in the same Tris-HCl buffer. Dilute to a working concentration (e.g., 10 µM) where the fluorescence signal is stable and in the linear range of the instrument.

  • Set up Fluorometer: Set the excitation wavelength (λₑₓ) to the absorbance maximum of the compound (determine this by scanning, likely ~330-350 nm). Set the emission wavelength range to scan across the expected fluorescence peak (e.g., 400-600 nm).

  • Titration:

    • Place 2 mL of the 10 µM compound solution into the cuvette and record its initial fluorescence spectrum (F₀).

    • Make successive additions of the concentrated ctDNA stock solution (e.g., 2-10 µL aliquots) directly into the cuvette.

    • After each addition, mix gently by inverting the cuvette, allow it to equilibrate for 2-3 minutes, and record the new fluorescence spectrum (F).

    • Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.

    • Scientist's Note: It is critical to correct for the dilution effect by multiplying the observed fluorescence at each step by a factor of (V₀+Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of DNA added.

C. Data Analysis & Expected Results Upon binding to DNA, the fluorescence of the quinoline may be enhanced (due to the rigid, hydrophobic environment between base pairs) or quenched. The data can be analyzed using the Scatchard equation or by fitting to a suitable binding model to calculate the association constant (Kₐ).

Table 2: Example DNA Binding Data (Hypothetical)

[ctDNA] (µM)Corrected Fluorescence (a.u.)Binding ModeKₐ (M⁻¹)
0100------
10150Intercalation1.5 x 10⁵
20190(Fluorescence Enhancement)
50250
100280

Application III: Enzyme Inhibition Assays

Many quinoline-based compounds are known to inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs) and polymerases.[13][15] They often act as DNA-competitive inhibitors by intercalating into the DNA substrate, which distorts the recognition site and prevents the enzyme from binding or carrying out its catalytic function.[13] this compound is a prime candidate for screening as an inhibitor of such enzymes.

Protocol 3: In Vitro DNMT1 Inhibition Assay

This protocol uses a commercially available fluorescence-based kit to measure the inhibition of DNMT1, a key maintenance methyltransferase.

A. Materials

  • Recombinant human DNMT1 enzyme

  • DNMT1 assay kit (containing SAM, DNA substrate, and detection reagents)

  • This compound

  • Assay buffer (provided in kit)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

B. Protocol Steps

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Concentrations should span a wide range to determine an IC₅₀ value (e.g., from 100 µM down to 1 nM). Include a "no inhibitor" control (buffer only).

  • Reaction Setup: In the wells of the 96-well plate, add the components in the order recommended by the kit manufacturer. A typical order is:

    • Assay Buffer

    • Inhibitor (your compound) or buffer control

    • DNA Substrate

    • Initiate the reaction by adding DNMT1 enzyme and the methyl donor S-adenosylmethionine (SAM).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes). This allows the methylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents as per the kit's instructions. This typically involves a series of steps that generate a fluorescent signal proportional to the amount of methylation that occurred.

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

C. Data Analysis & Interpretation

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percent inhibition for each concentration of your compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A low micromolar or nanomolar IC₅₀ value would indicate potent inhibition.[16]

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media.
  • SciSpace. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • University of California San Francisco. In vivo cellular imaging using fluorescent proteins : methods and protocols.
  • ResearchGate. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • ResearchGate. (2022). Examples of quinoline-based fluorophores and sensors.
  • MDPI. (2023).
  • Promega Corporation.
  • ResearchGate. (2015). Quinoline-Based Fluorescence Sensors.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging.
  • Oxford Academic. (1998). Use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA.
  • ACS Publications. (2022).
  • PubMed. (1998). Synthesis, characterization, cytotoxic, and DNA binding studies of some platinum (II)
  • PubMed Central. (2009). Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif.
  • PubMed Central. (2014). Fluorescence Live Cell Imaging.
  • BenchChem. N-Methyl-5-nitroquinolin-6-amine | CAS 14204-97-8.
  • RSC Publishing. (2013).
  • PubMed. (2024).
  • PubMed Central. (2024).
  • CymitQuimica. This compound.
  • PubMed. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)
  • PubChem - NIH. Quinoline-5,6-diamine.
  • CymitQuimica. N6-Methylquinoxaline-5,6-diamine.
  • ACS Publications. (2024).

Sources

protocol for assessing the purity of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of N6-Methylquinoline-5,6-diamine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic amine belonging to the quinoline class of compounds. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The precise substitution pattern on the quinoline ring system is critical in defining its pharmacological profile. Therefore, the unambiguous confirmation of structure and the rigorous assessment of purity for novel derivatives like this compound are paramount. The presence of even minute quantities of impurities, such as isomers, starting materials, or by-products, can significantly alter biological activity, toxicity, and stability, leading to unreliable research data and potential safety concerns in drug development.

This application note provides a comprehensive, multi-faceted . The approach is rooted in the principle of analytical orthogonality, employing multiple, independent techniques to build a self-validating and trustworthy purity profile. The methodologies described are aligned with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation, ensuring the generation of robust and reliable data for research and regulatory purposes.[1][2][3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the compound's basic properties is the first step in developing a robust analytical strategy.

PropertyValueMethod of Determination
Molecular Formula C₁₀H₁₁N₃Mass Spectrometry
Molecular Weight 173.22 g/mol Mass Spectrometry
Appearance Expected to be a solid (e.g., crystalline powder)Visual Inspection
CAS Number Information not readily available; may be a novel compound.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, Methanol.Solubility Testing
logP (o/w) Estimated: 1.8 - 2.8Chromatographic or Calculation Methods

Note: Some properties are estimated based on structurally similar compounds like N6,7-Dimethylquinoline-5,6-diamine.[7]

Potential Impurities in Synthesis

The purity assessment protocol must consider potential impurities stemming from the synthetic route. While the specific synthesis for this compound is not detailed, a common approach for quinoline derivatives is the Doebner-von Miller reaction or similar cyclization strategies.[8][9] Potential impurities could include:

  • Starting Materials: Unreacted aniline or diamine precursors.

  • Reagents: Residual catalysts or coupling agents.

  • Positional Isomers: N5-methyl or N8-methyl isomers formed during non-selective methylation.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation.

  • By-products: Products from side reactions common in quinoline synthesis.

An Orthogonal Strategy for Purity Validation

A single analytical technique is insufficient to declare a compound "pure." An orthogonal approach, using multiple methods that rely on different chemical and physical principles, provides a much higher degree of confidence. This protocol employs a combination of chromatography, spectroscopy, and elemental analysis to create a comprehensive purity profile.

Purity_Workflow cluster_0 Primary Purity Assessment (Chromatography) cluster_1 Structural Confirmation & Identity cluster_2 Absolute Purity Confirmation cluster_3 Final Purity Statement HPLC RP-HPLC-UV (Quantitative Purity) Report Purity > 95% (Confirmed) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C) (Structural Integrity) NMR->Report HRMS High-Resolution MS (Elemental Formula) HRMS->Report EA Elemental Analysis (CHN) (Empirical Formula) EA->Report Sample This compound (Test Sample) Sample->HPLC Sample->GCMS Sample->NMR Sample->HRMS Sample->EA

Caption: Orthogonal workflow for purity assessment.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A reversed-phase C18 column separates the analyte from non-polar and moderately polar impurities based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. UV detection is suitable as the quinoline ring system is an excellent chromophore.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or DAD scan 200-400 nm)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The acceptance criterion for high purity is typically ≥95%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It separates compounds based on their boiling points and provides mass spectral data for structural confirmation. This is particularly useful for identifying residual solvents or low molecular weight synthetic by-products.[11][12][13][14]

Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in a suitable solvent like dichloromethane or methanol.

  • GC-MS Conditions:

ParameterRecommended Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min[13][14]
Injector Temperature 280 °C
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 290 °C[14]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Analyze any other peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural elucidation.[15][16][17] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals can indicate impurities, while the integration of proton signals can be used for quantitative assessment against a certified standard (qNMR).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Verify that the chemical shifts, splitting patterns (coupling constants), and integrations of all proton signals are consistent with the proposed structure of this compound. Look for small, unassigned peaks which may represent impurities.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals corresponding to the molecular structure.

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the compound.[18][19][20] The experimental results are compared against the theoretical values calculated from the molecular formula. A close match is strong evidence of high purity.

Protocol:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Submit a dry, homogeneous sample (typically 2-3 mg) for combustion analysis.

  • Data Analysis:

    • Theoretical Calculation for C₁₀H₁₁N₃:

      • C: (12.01 * 10 / 173.22) * 100 = 69.34%

      • H: (1.01 * 11 / 173.22) * 100 = 6.40%

      • N: (14.01 * 3 / 173.22) * 100 = 24.26%

    • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[21][22] This is a widely accepted standard in chemical publications for demonstrating compound purity.

Conclusion

The purity of this compound can be confidently established by employing the orthogonal analytical strategy detailed in this note. A purity statement of >95% is considered trustworthy only when supported by concordant data from multiple techniques:

  • RP-HPLC showing a single major peak with an area percent ≥95%.

  • ¹H and ¹³C NMR spectra consistent with the proposed structure and free of significant impurity signals.

  • GC-MS analysis showing no significant volatile impurities.

  • Elemental analysis results falling within ±0.4% of the calculated values.

Adherence to this rigorous, self-validating protocol ensures the high quality of the material, providing a solid foundation for its use in scientific research and drug development. All analytical methods, particularly the primary HPLC assay, should be validated according to ICH Q2(R2) guidelines if the material is intended for regulated studies.[23][24][25][26]

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]

  • Giammarise, A. T., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • PubChem. (n.d.). N6,7-Dimethylquinoline-5,6-diamine. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of N6-Methylquinoline-5,6-diamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational scaffolds in drug discovery, known for a wide range of biological activities.[1] The precise structural elucidation and purity assessment of novel derivatives like this compound are paramount for ensuring reproducible downstream results in research and development. This guide outlines an orthogonal analytical approach, combining chromatography and spectroscopy to establish identity, purity, and structural integrity. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, explaining the scientific rationale behind each methodological choice.

Introduction and Significance

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline core is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs.[2] The introduction of functional groups, such as the vicinal diamines and a methyl group at the N6 position, can significantly modulate the molecule's physicochemical properties, including its ability to coordinate with metal ions, its potential as a precursor for more complex heterocyclic systems, and its pharmacological activity.

The primary analytical challenge in characterizing this molecule lies in unequivocally confirming the regioselectivity of the N-methylation. The presence of two electronically similar amino groups at the C5 and C6 positions makes the synthesis susceptible to producing a mixture of N5- and N6-methyl isomers.[3] Therefore, a robust analytical workflow is not merely for quality control but is an essential part of the discovery process itself. This document serves as a researcher's guide to implementing such a workflow.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are derived from its chemical structure and comparison with the parent compound, quinoline-5,6-diamine.[4]

PropertyPredicted ValueMethod of Determination
Molecular Formula C₁₀H₁₁N₃Mass Spectrometry
Molecular Weight 173.22 g/mol Mass Spectrometry
Monoisotopic Mass 173.09530 DaHigh-Resolution Mass Spectrometry
Appearance Light yellow to dark brown solidVisual Inspection
logP (o/w) 1.8 - 2.8 (estimated)Calculation or Chromatographic
pKa (Strongest Basic) 5.0 - 6.0 (estimated, for quinoline N)Calculation or Titration
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterSolubility Testing

Integrated Analytical Workflow

A multi-technique, orthogonal approach is critical for the unambiguous characterization of this compound. The recommended workflow ensures that purity, molecular formula, and detailed structure are sequentially and definitively confirmed.

Analytical_Workflow cluster_0 Purity & Isomer Assessment cluster_1 Identity Confirmation cluster_2 Definitive Structural Elucidation cluster_3 Functional Group & Compositional Analysis HPLC_UPLC HPLC-UV/DAD (Purity, Quantification, Isomer Separation) HRMS HRMS (ESI-TOF) (Accurate Mass, Elemental Formula) HPLC_UPLC->HRMS Confirm Peak Identity MSMS Tandem MS (MS/MS) (Fragmentation, Structural Clues) HRMS->MSMS Fragment Ion of Interest NMR_1H ¹H NMR (Proton Environment, Coupling) HRMS->NMR_1H Confirm Formula for Structure NMR_13C ¹³C NMR (Carbon Skeleton) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Regiochemistry) NMR_1H->NMR_2D NMR_13C->NMR_2D FTIR FTIR Spectroscopy (Functional Group Identification) NMR_2D->FTIR Confirm Functional Groups EA Elemental Analysis (%C, %H, %N Confirmation) FTIR->EA Confirm Elemental Ratio

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) is the primary technique for assessing the purity of this compound. Its most critical function is to separate the target compound from starting materials, byproducts, and, most importantly, the N5-methyl regioisomer.

Scientific Rationale: A reverse-phase C18 column is chosen for its versatility in retaining aromatic compounds. The use of an acidic mobile phase modifier (e.g., formic acid) is essential; it protonates the basic nitrogen atoms on the quinoline ring and the diamine side chains, leading to sharper, more symmetrical peaks and improved chromatographic resolution. A gradient elution, starting with a high aqueous composition, is employed to resolve early-eluting polar impurities before increasing the organic solvent concentration to elute the main compound and any non-polar impurities.

Protocol: HPLC-UV/DAD Purity Assessment
  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at 1.0 mg/mL in methanol or DMSO.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection Diode Array Detector (DAD), 254 nm & 320 nm
Data Analysis Integrate all peaks and report purity as % area of the main peak relative to the total area of all peaks.

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) offers further structural confirmation through controlled fragmentation.

Scientific Rationale: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar, nitrogen-containing compounds, typically producing a strong protonated molecular ion [M+H]⁺. A Time-of-Flight (TOF) analyzer is used to achieve the high mass accuracy (< 5 ppm) required to distinguish the molecular formula C₁₀H₁₁N₃ from other potential elemental compositions with the same nominal mass.

Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation:

    • Dilute the HPLC stock solution (1.0 mg/mL) to approximately 10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Alternatively, infuse the sample directly or analyze the eluent from the HPLC system.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Agilent 6545 XT AdvanceD-TOF or equivalent
Ionization Mode ESI, Positive
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Capillary Voltage 3500 V
Mass Range m/z 50 - 500
Data Acquisition Profile Mode
Expected Ion [M+H]⁺
Calculated Mass 174.10312 Da
  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the calculated mass. The mass error should be less than 5 ppm.

    • Use the instrument software to generate and confirm the predicted molecular formula from the accurate mass and isotopic pattern.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to confirm the quinoline backbone and, crucially, to establish the location of the methyl group at the N6 position.

Scientific Rationale:

  • ¹H NMR provides information on the number and chemical environment of protons.

  • ¹³C NMR reveals the carbon framework of the molecule.

  • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin coupling networks, helping to trace the connectivity of protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for this molecule. It reveals longer-range (2-3 bond) correlations between protons and carbons. The definitive proof of N6-methylation is a correlation between the N-methyl protons (~3.0 ppm) and the C6 carbon atom of the quinoline ring.

Caption: The key HMBC correlation confirming N6-methylation.

Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and will allow for the observation of exchangeable N-H protons.

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Temperature: 298 K.

    • ¹H NMR: Acquire with a standard 30° pulse, 16 scans, 2s relaxation delay. Reference to residual DMSO at δ 2.50 ppm.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, ≥1024 scans. Reference to DMSO-d₆ at δ 39.52 ppm.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize parameters based on ¹H and ¹³C spectral widths.

  • Predicted NMR Data (in DMSO-d₆):

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations
H28.6-8.8, d148-152C4, C8a
H37.4-7.6, dd120-123C2, C4a
H48.3-8.5, d135-138C2, C5, C8a
H77.0-7.2, d115-118C5, C8a
H87.6-7.8, d128-132C4a, C6
5-NH₂5.5-6.5, br s-C5, C6, C4a
6-NH6.0-7.0, br q-C6, C5, C7, N-CH₃
N-CH₃2.9-3.1, d30-33C6
C4a-122-125-
C5-130-134-
C6-143-147-
C8a-145-149-

(Note: Predicted shifts are estimates. Actual values must be confirmed by 2D NMR analysis.)

Spectroscopic and Compositional Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

Protocol:

  • Apparatus: FT-IR spectrometer with a diamond ATR accessory.

  • Sample: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Peaks:

    • 3400-3200 cm⁻¹: N-H stretching (asymmetric/symmetric for -NH₂, single for -NH-).

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃).

    • 1620-1580 cm⁻¹: C=C and C=N ring stretching.

    • 1350-1250 cm⁻¹: C-N stretching.

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen, serving as a final check on the purity and molecular formula.

Protocol:

  • Apparatus: Standard CHN elemental analyzer.

  • Sample: Submit ~2-3 mg of a highly pure, dried sample.

  • Analysis: Compare the experimental %C, %H, and %N values with the calculated values for the formula C₁₀H₁₁N₃.

    • Calculated: C, 69.34%; H, 6.40%; N, 24.26%.

    • Acceptance Criteria: Experimental values should be within ±0.4% of the calculated values.

Conclusion

The analytical characterization of this compound requires a rigorous, multi-faceted approach. The combination of HPLC for purity, HRMS for molecular formula confirmation, and a comprehensive suite of NMR experiments for definitive structural and regioisomeric assignment provides a self-validating system that ensures the highest degree of confidence in the material's identity and quality. The protocols and rationale described herein establish a robust framework for researchers and drug development professionals working with this and similar novel chemical entities.

References

  • Supporting Information for "Azidation of Quinoline N-Oxides with TMSN3/TFAA". Organic Letters.
  • Supporting Information for "Site-specific 13C-labeling of the purine ring system". ScienceOpen.
  • Application Notes for N6-methylquinoxaline-5,6-diamine. BenchChem.
  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Der Pharma Chemica.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.
  • 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook.
  • PubChem Compound Summary for CID 7059, 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline. BenchChem.
  • N6-Methylquinoxaline-5,6-diamine. CymitQuimica.
  • PubChem Compound Summary for CID 426874, Quinoline-5,6-diamine. National Center for Biotechnology Information. Available at: [Link]

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022.
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.
  • Technical Support Center: Synthesis of N6-methylquinoxaline-5,6-diamine. BenchChem.

Sources

Application Notes and Protocols: N6-Methylquinoline-5,6-diamine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and potential applications of N6-Methylquinoline-5,6-diamine as a versatile bidentate ligand in coordination chemistry. While this specific ligand is not extensively documented in current literature, this guide offers robust, scientifically-grounded protocols based on established methodologies for analogous quinoline-based diamine ligands. The content herein is designed to empower researchers to explore the coordination chemistry of this novel ligand and its potential applications in catalysis and medicinal chemistry.

Introduction: The Potential of this compound in Coordination Chemistry

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2][3][4] Their rigid, planar structure and the presence of a nitrogen heteroatom make them excellent scaffolds for the design of ligands in coordination chemistry. The introduction of a diamine functionality at the 5 and 6 positions of the quinoline ring system creates a potent bidentate chelating ligand. The further addition of a methyl group at the N6 position introduces electronic and steric modifications that can be exploited to fine-tune the properties of the resulting metal complexes.

This compound is anticipated to act as a strong σ-donating and π-accepting ligand, capable of forming stable five-membered chelate rings with a variety of transition metal ions.[5] The methyl group is expected to increase the electron-donating ability of the N6 amino group, thereby enhancing the stability of the metal-ligand bond. This guide provides a theoretical framework and practical protocols for the synthesis of this ligand, its coordination to metal centers, and the investigation of the properties and applications of the resulting complexes.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available quinoline precursor. The following is a proposed synthetic route based on established organic chemistry transformations.

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Nitrosation cluster_3 Step 4: Reduction and Methylation 6-Methylquinoline 6-Methylquinoline 6-Methyl-5-nitroquinoline 6-Methyl-5-nitroquinoline 6-Methylquinoline->6-Methyl-5-nitroquinoline Nitration HNO3/H2SO4 HNO3/H2SO4 5-Amino-6-methylquinoline 5-Amino-6-methylquinoline 6-Methyl-5-nitroquinoline->5-Amino-6-methylquinoline Reduction N-nitroso-5-amino-6-methylquinoline N-nitroso-5-amino-6-methylquinoline 5-Amino-6-methylquinoline->N-nitroso-5-amino-6-methylquinoline Nitrosation SnCl2/HCl SnCl2/HCl This compound This compound N-nitroso-5-amino-6-methylquinoline->this compound Reduction & Methylation NaNO2/HCl NaNO2/HCl LiAlH4 LiAlH4

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methyl-5-nitroquinoline

  • To a stirred solution of 6-methylquinoline (10.0 g, 69.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium carbonate until pH 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 6-methyl-5-nitroquinoline.

Step 2: Synthesis of 5-Amino-6-methylquinoline

  • To a solution of 6-methyl-5-nitroquinoline (5.0 g, 26.6 mmol) in concentrated hydrochloric acid (50 mL), add tin(II) chloride dihydrate (22.6 g, 100 mmol) portion-wise.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Cool the mixture to room temperature and neutralize with a 40% aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-amino-6-methylquinoline.

Step 3 & 4: Synthesis of this compound (via a plausible alternative route)

A more direct approach from a diamine precursor is often employed. The following is a proposed method based on reductive amination.

  • To a solution of quinoline-5,6-diamine (5.0 g, 31.4 mmol) in methanol (100 mL), add formaldehyde (37% aqueous solution, 2.6 mL, 34.5 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.4 g, 37.7 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthesis of Metal Complexes: A General Protocol

The following is a general and adaptable protocol for the synthesis of first-row transition metal complexes with this compound.

General Workflow for Complexation

General Complexation Workflow Ligand_Sol Dissolve Ligand in Solvent Mix Mix Ligand and Metal Solutions Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix Stir Stir at Controlled Temperature Mix->Stir Isolate Isolate Complex (Filtration/Evaporation) Stir->Isolate Wash Wash with Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize the Complex Dry->Characterize

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocol (Example with Cu(II))
  • Dissolve this compound (0.346 g, 2.0 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in hot ethanol (10 mL).

  • Add the metal salt solution dropwise to the stirred ligand solution.

  • A color change and/or precipitation should be observed.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the complex in a vacuum desiccator over anhydrous calcium chloride.

This protocol can be adapted for other metal salts such as CoCl₂·6H₂O, NiCl₂·6H₂O, and ZnCl₂. The stoichiometry of the ligand to metal can also be varied to potentially isolate complexes with different coordination numbers.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose for Ligand Purpose for Metal Complexes
¹H and ¹³C NMR Confirm the chemical structure and purity.Can be used for diamagnetic complexes (e.g., Zn(II)) to confirm ligand coordination.
FT-IR Spectroscopy Identify functional groups (N-H, C=N, C-H).Observe shifts in N-H and C=N stretching frequencies upon coordination to the metal ion.[6]
UV-Vis Spectroscopy Determine the electronic absorption properties.Investigate the d-d electronic transitions and charge transfer bands, providing information on the coordination geometry.
Mass Spectrometry Determine the molecular weight.Confirm the molecular weight of the complex and its fragmentation pattern.
Elemental Analysis Determine the elemental composition (C, H, N).Confirm the empirical formula of the complex.
Magnetic Susceptibility N/ADetermine the number of unpaired electrons in paramagnetic complexes, providing insight into the metal's oxidation state and coordination environment.
Single-Crystal X-ray Diffraction N/AProvide the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.

Potential Applications and Experimental Protocols

The metal complexes of this compound are expected to exhibit interesting properties with potential applications in catalysis and as antimicrobial agents.

Catalytic Oxidation of Alcohols

Rationale: Many copper and other transition metal complexes with nitrogen-containing ligands are known to catalyze the oxidation of alcohols.[7] The electron-donating nature of the N6-methyl group could enhance the catalytic activity of the metal center.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

  • To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (10 mL), add the synthesized metal complex (e.g., [Cu(N6-MQD)Cl₂]) (0.01 mmol, 1 mol%).

  • Add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) (2.0 mmol).

  • Heat the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analyze the product by GC-MS to determine the conversion and selectivity for benzaldehyde.

Antimicrobial Activity

Rationale: Quinoline derivatives and their metal complexes often exhibit significant antimicrobial activity.[1][4] The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Experimental Protocol: Evaluation of Antimicrobial Activity by Broth Microdilution Method

  • Prepare a stock solution of the synthesized ligand and its metal complexes in dimethyl sulfoxide (DMSO).

  • Use a 96-well microtiter plate to perform serial two-fold dilutions of the compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. The protocols and theoretical considerations outlined in this document provide a solid foundation for researchers to synthesize this ligand and its metal complexes, and to investigate their potential applications. The tunability of the quinoline scaffold suggests that a wide range of interesting and potentially useful coordination compounds are waiting to be discovered.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • N6-Methylquinoxaline-5,6-diamine | CymitQuimica.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15).
  • Application of Quinoline Ring in Structural Modification of Natural Products - NIH.
  • Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem - NIH.
  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem.
  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - NIH.
  • This compound - CymitQuimica.
  • Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand - Iraqi Academic Scientific Journals. (2022-05-30).
  • First row transition Metal Complexes of Morpholine Dithiocar bamates and Diamines –Synthesis, Spectroscopic Investigation and - IOSR Journal.
  • Molybdenum(VI) complexes of N, N′-bis isatin diamine Schiff base: Synthesis and characterization - ResearchGate.
  • US9566576B2 - Metal complex catalysts and uses thereof - Google Patents.
  • Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds - NIH. (2024-02-05).
  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N6-Methylquinoline-5,6-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthesis and overcome yield-related issues.

Part 1: Troubleshooting Guide for Low Yield

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of this compound, which typically involves the reduction of a nitro precursor like 6-nitro-N-methylquinolin-5-amine.

Q1: My reaction is incomplete, with significant starting material remaining. What are the likely causes?

A1: An incomplete reaction is one of the most frequent causes of low yield. The issue often lies with the activity of the reducing agent, reaction conditions, or solubility. Let's break down the potential culprits:

  • Reducing Agent and Catalyst Activity: The effectiveness of your reducing agent is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity due to improper storage or contamination.[1] Ensure you are using a fresh or reliably stored catalyst. Catalyst poisoning by sulfur or halide impurities in your starting material or solvent can also halt the reaction.[1] Consider increasing the catalyst loading or the hydrogen pressure.[2][3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial.[2] Use finely powdered, activated metals. The concentration of the acid also plays a significant role in the reaction rate.[2]

    • Other Reducing Agents (e.g., Sodium Dithionite): Reagents like sodium dithionite (Na₂S₂O₄) can decompose over time. Always use a fresh batch from a reliable supplier.[2]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1] This is especially important for metal/acid reductions where the metal is consumed.

  • Solubility Issues: Poor solubility of the aromatic nitro compound can severely limit the reaction rate.[2][3] Your starting material must be adequately dissolved for the reaction to proceed efficiently.

    • Solvent Choice: For hydrophobic substrates, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[2] Protic co-solvents can often enhance the efficiency of catalytic hydrogenations.[3]

  • Reaction Temperature and Time: While many reductions of nitro groups can proceed at room temperature, some substrates require heating to achieve a practical rate.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Be aware that excessive heat can sometimes promote the formation of side products.[2]

Q2: My TLC shows multiple spots that are not the starting material or the desired product. What could these side products be?

A2: The formation of side products is a common issue in the reduction of nitro groups due to the stepwise nature of the reaction.[2] Incomplete reduction can lead to stable intermediates.

  • Common Intermediates and Byproducts: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these may be present in your crude product.[4] Under certain conditions, particularly with metal hydrides or in alkaline media, condensation reactions can occur, leading to azoxy, azo, and hydrazo compounds.[5][6][7]

  • Preventative Measures:

    • Control Reaction Conditions: To favor the complete six-electron reduction to the amine, ensure a sufficient excess of the reducing agent and optimal reaction time.[2]

    • Temperature Management: Exothermic reactions can cause localized overheating, which may promote the formation of condensation byproducts like azobenzene derivatives.[2] Ensure adequate cooling and stirring.

    • Choice of Reducing Agent: Metal/acid reductions (like Fe/HCl or SnCl₂/HCl) and catalytic hydrogenation are generally reliable for converting nitro groups to amines.[8]

Below is a diagram illustrating the reduction pathway and potential side reactions.

Troubleshooting_Workflow decision decision start_node Start: Low Yield Observed check_reaction Analyze TLC of Crude Reaction start_node->check_reaction Begin Analysis end_node Optimized Yield incomplete_reaction incomplete_reaction check_reaction->incomplete_reaction Significant Starting Material? yes_incomplete yes_incomplete incomplete_reaction->yes_incomplete no_incomplete no_incomplete incomplete_reaction->no_incomplete check_reagents Verify Reagent/Catalyst Activity & Stoichiometry yes_incomplete->check_reagents Yes optimize_conditions Optimize Temp, Time & Solvent check_reagents->optimize_conditions Reagents OK optimize_conditions->end_node Yield Improved side_products Multiple Byproducts on TLC? no_incomplete->side_products No yes_byproducts yes_byproducts side_products->yes_byproducts no_byproducts no_byproducts side_products->no_byproducts adjust_conditions Adjust Temp & Reagent Choice to Improve Selectivity yes_byproducts->adjust_conditions Yes adjust_conditions->end_node Yield Improved check_workup Investigate Workup & Purification for Product Loss/Degradation no_byproducts->check_workup No check_workup->end_node Yield Improved

Sources

optimizing reaction conditions for the synthesis of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-QN6MD-202601

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of N6-Methylquinoline-5,6-diamine. This document is intended for researchers, medicinal chemists, and process development scientists. This compound is a key heterocyclic building block whose utility spans from pharmaceutical lead discovery to materials science. The primary synthetic challenge lies in achieving selective mono-N-methylation at the C6-amino group of the quinoline-5,6-diamine precursor, avoiding common pitfalls such as over-methylation and non-selective reactions at the C5-amino position.

This guide provides a robust experimental protocol, detailed troubleshooting advice in a question-and-answer format, and answers to frequently asked questions to empower you to optimize your reaction conditions and achieve consistent, high-purity results.

Proposed Synthetic Pathway: An Overview

The most direct and controllable method for synthesizing this compound is through the selective reductive amination of the parent quinoline-5,6-diamine. This approach utilizes formaldehyde as a C1 source to form an intermediate imine or aminal, which is then reduced in situ. This method generally offers superior selectivity over direct alkylation with reagents like methyl iodide, which are prone to over-alkylation.[1][2]

reaction_pathway cluster_reactants Reactants cluster_products Products SM Quinoline-5,6-diamine INT Intermediate SM->INT Iminium intermediate formation R1 Formaldehyde (CH2O) R2 Reducing Agent (e.g., NaBH3CN) R2->INT Reduction P This compound INT->P side_products cluster_products Possible Products SM Quinoline-5,6-diamine Reagents + CH2O / Reductant SM->Reagents Desired N6-Methyl (Desired) Reagents->Desired Selective Side1 N6,N6-Dimethyl (Over-methylation) Reagents->Side1 Non-Selective Side2 N5-Methyl (Isomer) Reagents->Side2 Non-Selective troubleshooting_flowchart Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? (Single Spot on TLC/LCMS) CheckYield->CheckPurity Yes LowYield Low Yield / No Conversion CheckYield->LowYield No Impure Mixture of Products CheckPurity->Impure No Success Product Optimized. Proceed to Scale-Up. CheckPurity->Success Yes Sol1 Check pH. Use fresh reducing agent. Allow warming to RT. LowYield->Sol1 Sol2 Reduce CH2O stoichiometry. Lower reaction temp. Use slow addition. Impure->Sol2 Sol3 Use basified silica gel. Consider alumina or RP column. Impure->Sol3 If purification is the issue

Sources

improving the stability of N6-Methylquinoline-5,6-diamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-N6MQD-202601-V1

Introduction: Understanding the Inherent Instability of N6-Methylquinoline-5,6-diamine

Welcome to the technical support center for this compound (CAS: 14204-98-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the handling and stability of this valuable research compound.

This compound is a potent building block, but its unique structure—an electron-rich ortho-phenylenediamine fused to a quinoline heterocycle—renders it susceptible to degradation. The primary sources of instability are:

  • Oxidation: The vicinal diamine functionality is highly prone to oxidation. Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents can initiate a cascade of reactions, leading to the formation of colored quinone-diimine species and subsequent polymerization. This is often the primary cause of solution discoloration (e.g., turning yellow, brown, or black).

  • Photodegradation: The quinoline ring system can absorb UV and visible light. This energy absorption can lead to the formation of reactive oxygen species (ROS), such as superoxide radicals, which can then attack the molecule, particularly the electron-rich diamine portion. Studies on quinoline itself show degradation pathways involving hydroxylation of the aromatic rings.[1]

  • pH-Dependent Instability: As a weak base, the protonation state of the diamine groups is pH-dependent. At acidic pH, the protonated forms of related quinoline compounds have been shown to be less stable. Extreme pH conditions, both acidic and basic, can catalyze degradation.

This guide provides field-proven insights and troubleshooting protocols to help you mitigate these issues and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with this compound solutions.

Question 1: My solution of this compound turned yellow/brown shortly after preparation. What is happening and how can I prevent it?

Answer:

Root Cause: This is a classic sign of oxidation. The ortho-diamine moiety is readily oxidized to form highly colored, conjugated quinone-diimine intermediates, which can further react or polymerize. This process is accelerated by oxygen, light, and trace metal contaminants.

Immediate Actions & Preventative Measures:

  • Work Under Inert Atmosphere: The most critical step is to minimize oxygen exposure. Prepare solutions in a glove box or use Schlenk line techniques. Purge your solvent with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes before adding the solid compound. Use a septum-sealed vial and maintain a positive pressure of inert gas.

  • Use Degassed, High-Purity Solvents: Use anhydrous, HPLC-grade or equivalent solvents. Solvents can contain dissolved oxygen and trace metal impurities that catalyze oxidation.

  • Protect from Light: Wrap your vials and reaction vessels in aluminum foil or use amber glass vials. Light, especially UV, can initiate photo-oxidative degradation.[1]

  • Consider an Antioxidant: For applications where it won't interfere with downstream chemistry, adding a small amount of an antioxidant can be beneficial. Hindered phenolic antioxidants or secondary aromatic amines are options.[2][3] However, this must be validated for your specific application.

  • Use the Dihydrochloride Salt: If your experimental conditions allow, consider using this compound dihydrochloride (CAS: 2172436-00-7). The protonated amine groups are significantly less susceptible to oxidation, making the salt form much more stable in both solid and solution states. Neutralization to the free base should be performed immediately before use.

Question 2: I observe a precipitate forming in my stock solution upon storage, even at -20°C. Why is this happening?

Answer:

Root Cause: Precipitation can be due to several factors:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at low temperatures.

  • Degradation Products: The precipitate could be insoluble polymeric material formed from oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote aggregation and precipitation of less soluble species.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration and storage temperature. Polar aprotic solvents like DMSO or DMF are generally good choices, but solubility should be experimentally determined.

  • Filter the Solution: After preparation (under inert atmosphere), filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved microparticulates.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution. This avoids repeated warming and cooling of the entire stock, which can accelerate both degradation and precipitation.

  • Re-evaluate Storage Conditions: If degradation is suspected, store aliquots at -80°C to further slow down chemical reactions. Ensure the vials are sealed tightly to prevent moisture ingress, which can be an issue with some cap types at very low temperatures.

Question 3: My HPLC analysis shows multiple peaks, and the main peak area is decreasing over time. How can I confirm if this is degradation?

Answer:

Root Cause: The appearance of new peaks and a decrease in the parent peak area are strong indicators of chemical degradation. To confirm this and understand the stability profile, a forced degradation study is the standard approach.

Solution: Perform a Forced Degradation Study

This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products. This data is crucial for developing a stability-indicating analytical method. See the Protocols section for a detailed workflow.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound? A: The solid should be stored in a tightly sealed container, protected from light, in a freezer (-20°C or below). To prevent oxidation and moisture absorption, it is best practice to store it under an inert atmosphere (argon or nitrogen).

Q: Which solvents are best for preparing stock solutions? A: High-purity, anhydrous DMSO and DMF are typically the solvents of choice due to their good solvating power for this class of compounds and their relatively low reactivity. For aqueous buffers, ensure they are deoxygenated and consider the impact of pH on stability.

Q: How should I handle the dihydrochloride salt form? A: The dihydrochloride salt is more stable but may require neutralization for certain reactions. Prepare a stock solution of the salt in your desired solvent. For the reaction, use a non-nucleophilic base (e.g., DIPEA, triethylamine) to generate the free base in situ. Perform this step immediately prior to its use in the reaction.

Q: Can I use a rotary evaporator to concentrate a solution of this compound? A: It is not recommended. The combination of heat and exposure to air (even under vacuum) can lead to rapid and extensive degradation. If solvent removal is necessary, use a stream of inert gas at room temperature or lyophilization if the solvent is suitable (e.g., 1,4-dioxane).

Data & Protocols

Table 1: Recommended Handling and Storage Summary
ParameterSolid CompoundSolution (in Organic Solvent)
Temperature -20°C or -80°C-80°C for long-term
Atmosphere Inert Gas (Argon/Nitrogen)Prepare and store under Inert Gas
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Form Dihydrochloride salt preferredAliquot into single-use volumes
Solvents N/AAnhydrous, degassed DMSO, DMF
Diagram 1: Postulated Oxidative Degradation Pathway

This diagram illustrates the likely initial steps of oxidative degradation, which are responsible for the observed color changes in solution.

G cluster_0 Initial State cluster_1 Degradation Cascade A This compound (in solution) B Radical Cation Intermediate A->B  [O] (O₂, light, metal ions) C Quinone-diimine Species (Colored) B->C Further Oxidation D Polymeric Byproducts (Insoluble/Colored) C->D Polymerization

Caption: Postulated pathway for oxidative degradation of the compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes exposure to oxygen and light during solution preparation.

Materials:

  • This compound (or its dihydrochloride salt)

  • Anhydrous, HPLC-grade DMSO

  • High-purity argon or nitrogen gas with a manifold

  • Sterile, amber glass vials with PTFE-lined septa caps

  • Microsyringes

Procedure:

  • Place a sealed vial of the solid compound and the sealed bottle of anhydrous DMSO inside a glove box, or have them ready for use with Schlenk line techniques.

  • Solvent Degassing: Transfer the required volume of DMSO to a clean, dry vial. Bubble argon or nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In the inert atmosphere, quickly weigh the desired amount of this compound into a tared, clean, dry amber vial.

  • Dissolution: Using a syringe, add the degassed DMSO to the vial containing the solid. Cap the vial immediately.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: If desired, use a gas-tight syringe to dispense the stock solution into smaller, single-use amber vials that have been previously flushed with inert gas.

  • Storage: Seal the vials, wrap the caps with parafilm for extra security, and store at -80°C.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a vial of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Control Sample: Keep one vial of the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all samples, including the control, by HPLC-UV and LC-MS.

4. Proposed Starting HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD), scan 220-400 nm. Monitor at λmax (e.g., ~254 nm and ~320 nm).

  • Column Temperature: 30°C.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation.

  • Use the LC-MS data to determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions (24h) A Prepare Stock Solution (1 mg/mL in MeCN) B1 Acid (1M HCl, 60°C) A->B1 B2 Base (1M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Heat (60°C) A->B4 B5 Light (ICH Q1B) A->B5 B6 Control (-20°C) A->B6 C Sample Neutralization & Dilution B1->C B2->C B3->C B4->C B5->C B6->C D Analysis by HPLC-UV & LC-MS C->D E Data Interpretation: - Identify Degradants - Assess Purity Loss - Develop Stability-Indicating Method D->E

Caption: Workflow for conducting a forced degradation study.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available at: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]

  • OSHA. (1991). m-, o-, and p-Phenylenediamine. (Method 88). Retrieved from [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

  • Key Organics. (n.d.). Safety Data Sheet for this compound.
  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in the Ames test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 137(1), 29-32.
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. Available at: [Link]

  • DTIC. (n.d.). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • Gab-Alla, A., et al. (2015). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Malaria Journal, 14, 237. Available at: [Link]

  • Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]

  • RSC Publishing. (2024). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Green Chemistry.
  • Su, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1639. Available at: [Link]

  • Google Patents. (1967). Process for purifying a phenylenediamine. (US3345413A).
  • Journal of the American Chemical Society. (1965). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 87(2), 287-291. Available at: [Link]

  • ResearchGate. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • PubChem. (n.d.). N6,7-Dimethylquinoline-5,6-diamine. Retrieved from [Link]

  • LinkedIn. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9411-9417. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]

Sources

side product formation in N6-Methylquinoline-5,6-diamine synthesis and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N6-Methylquinoline-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Side Product Formation

The synthesis of this compound presents a significant challenge in achieving regioselectivity and avoiding the formation of undesired side products. The primary starting material, 5,6-diaminoquinoline, possesses two nucleophilic amino groups at the C5 and C6 positions, leading to potential competition during the N-methylation step.

Issue 1: Formation of the N5-Methyl Isomer

Symptoms:

  • Your final product shows a mixture of two closely related compounds upon analysis by TLC, HPLC, or NMR spectroscopy.

  • Mass spectrometry indicates the presence of a compound with the same mass as the desired product, but with different retention times or spectroscopic properties.

Root Cause Analysis:

The formation of the undesired N5-Methylquinoline-5,6-diamine isomer occurs due to the comparable nucleophilicity of the amino groups at the C5 and C6 positions. The electronic environment of the quinoline ring influences the reactivity of both amino groups, making it difficult to achieve selective methylation at the N6 position.

Strategic Solutions:

  • Employ a Protecting Group Strategy: This is the most robust method to ensure regioselectivity. By temporarily protecting the more reactive or sterically accessible amino group, you can direct methylation to the desired position. A common strategy involves the mono-protection of a diamine[1][2].

    • Workflow for Protecting Group Strategy:

      workflow Start 5,6-Diaminoquinoline Protect Mono-protection of one amino group (e.g., with Boc anhydride) Start->Protect 1. Introduce protecting group Methylate N-methylation of the unprotected amino group Protect->Methylate 2. Methylate Deprotect Removal of the protecting group Methylate->Deprotect 3. Deprotect End This compound Deprotect->End 4. Isolate product

      Protecting group workflow for regioselective methylation.
  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): Running the reaction at a lower temperature may favor the methylation of the more sterically accessible amino group. The relative accessibility of the N5 versus N6 positions can be influenced by the conformation of the molecule.

    • Thermodynamic Control (Higher Temperature): Allowing the reaction to reach equilibrium at a higher temperature might favor the formation of the more stable isomer. Computational studies can help predict the relative stabilities of the N5- and N6-methylated products[1].

Issue 2: Overmethylation to N5,N6-Dimethylquinoline-5,6-diamine

Symptoms:

  • Mass spectrometry reveals a significant peak corresponding to the mass of the di-methylated product.

  • NMR spectroscopy shows a decrease in the number of N-H protons and the appearance of new N-methyl signals.

Root Cause Analysis:

Overmethylation occurs when the reaction conditions are too harsh or when an excess of the methylating agent is used. Both the desired N6-methyl product and the starting diamine can be further methylated. This is a common issue in N-alkylation reactions of amines[3][4].

Strategic Solutions:

  • Stoichiometric Control of Methylating Agent: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Use of a slight excess (1.05-1.1 equivalents) is often sufficient.

  • Choice of Methylating Agent and Base:

    • Methyl Iodide (CH₃I): A highly reactive methylating agent. Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to control the reaction rate.

    • Dimethyl Sulfate ((CH₃)₂SO₄): A less reactive but highly toxic and carcinogenic alternative. It may offer better control over monomethylation in some cases[5][6][7].

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction once the formation of the desired mono-methylated product is maximized and before significant di-methylation occurs.

Parameter Recommendation for Mono-methylation Rationale
Methylating Agent Methyl Iodide or Dimethyl SulfateBalance reactivity and control.
Stoichiometry 1.0 - 1.1 equivalentsMinimize overmethylation.
Base Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)Control reaction rate.
Temperature Low to moderate (0 °C to room temp.)Favor kinetic control and reduce side reactions.
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Solubilize reactants and facilitate the reaction.
Issue 3: Formation of Quaternary Ammonium Salts

Symptoms:

  • The appearance of a highly polar, water-soluble byproduct.

  • Broadening or disappearance of aromatic signals in the NMR spectrum of the crude product.

Root Cause Analysis:

The nitrogen atom of the quinoline ring can also be methylated, leading to the formation of a quaternary ammonium salt. This is more likely to occur under forcing reaction conditions or with highly reactive methylating agents.

Strategic Solutions:

  • Control of Reaction pH: Maintaining a slightly basic to neutral pH can disfavor the protonation of the quinoline nitrogen, reducing its susceptibility to methylation.

  • Choice of Solvent: Using a less polar solvent may decrease the stability of the charged quaternary ammonium salt, thereby disfavoring its formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The most direct precursor is 5,6-diaminoquinoline. This can be synthesized from 6-nitroquinoline, which is commercially available.

Q2: Which methylating agent should I use: methyl iodide or dimethyl sulfate?

Both have been successfully used for N-methylation of amines.

  • Methyl Iodide is generally more reactive and easier to handle in terms of workup.

  • Dimethyl Sulfate is highly toxic and requires extreme caution. However, it can sometimes provide better selectivity for mono-methylation[5][6][7]. The choice may depend on your specific reaction setup and safety protocols.

Q3: How can I differentiate between the N5-methyl and N6-methyl isomers?

Definitive characterization requires advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY or ROESY can be used to establish through-space correlations between the methyl protons and the protons on the quinoline ring. The proximity of the N-methyl group to specific aromatic protons will differ between the N5 and N6 isomers, allowing for unambiguous assignment.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the absolute structure of the molecule.

Q4: What is a good purification strategy for separating the desired product from side products?

  • Column Chromatography: This is the most common method for separating isomers and other byproducts. A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification method.

Q5: Are there any alternative, "greener" methylation methods?

Yes, research is ongoing into more environmentally friendly methylation procedures. Some alternatives to traditional alkyl halides include:

  • Dimethyl Carbonate (DMC): A less toxic and more environmentally benign methylating agent[8].

  • Catalytic Methylation using Methanol: This involves the use of a catalyst to transfer a methyl group from methanol.

III. Experimental Protocols

Protocol 1: Regioselective N-methylation via Mono-Boc Protection

Step 1: Mono-Boc Protection of 5,6-Diaminoquinoline [2][9]

  • Dissolve 5,6-diaminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 equivalents) in the same solvent.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed and a major new spot corresponding to the mono-Boc protected product is observed.

  • Purify the product by column chromatography on silica gel.

Step 2: N-Methylation of the Mono-Boc Protected Diamine

  • Dissolve the purified mono-Boc-5,6-diaminoquinoline (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude N-methylated, Boc-protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the final product, this compound, with an organic solvent.

  • Purify by column chromatography.

IV. Mechanistic Insights

The regioselectivity of the direct methylation of 5,6-diaminoquinoline is a complex issue governed by a combination of steric and electronic factors.

mechanism cluster_reactants Reactants Diamine 5,6-Diaminoquinoline N6_Methyl N6-Methyl (Desired) Diamine->N6_Methyl k₁ (N6 attack) N5_Methyl N5-Methyl (Isomer) Diamine->N5_Methyl k₂ (N5 attack) MeI Methyl Iodide (CH₃I) Dimethyl N5,N6-Dimethyl (Overmethylation) N6_Methyl->Dimethyl k₃ N5_Methyl->Dimethyl k₄

Sources

Technical Support Center: Refinement of the Work-up Procedure for N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the work-up and purification of N6-Methylquinoline-5,6-diamine. It is designed to address common challenges encountered during its isolation and purification, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Introduction to the Challenges

This compound is a heterocyclic aromatic diamine with properties that can complicate its purification. Key challenges include its potential for oxidation, the presence of two basic amino groups with different substitution patterns, and its polarity, which can lead to issues with chromatographic separation and recrystallization. This guide will help you navigate these challenges to obtain a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound, offering potential causes and solutions.

Issue 1: The crude product darkens upon standing or during work-up.

Question: My crude this compound, which was initially a light-colored solid, has turned dark brown or black. What is causing this, and how can I prevent it?

Answer: Aromatic amines, particularly diamines, are susceptible to oxidation, which often results in the formation of highly colored polymeric impurities. The quinoline ring system can also contribute to this instability. This oxidation can be accelerated by exposure to air, light, and trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Whenever possible, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the aqueous phase during extraction to mitigate oxidation.

  • Avoid Prolonged Heating: Minimize the duration of any heating steps, as elevated temperatures can accelerate decomposition.

Issue 2: Difficulty in separating the product from starting materials or side-products by column chromatography.

Question: I am struggling to achieve good separation of this compound from the unmethylated precursor or over-methylated byproducts using silica gel chromatography. The product either streaks or co-elutes with impurities. What can I do to improve the separation?

Answer: The polar nature of the two amino groups in this compound can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. The presence of closely related isomers or over-methylated products further complicates purification.

Troubleshooting & Optimization:

  • Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%). This will cap the acidic silanol groups and reduce streaking.

  • Alternative Stationary Phases: If basified silica does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for aromatic amines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of triethylamine.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely eluting compounds than an isocratic (constant solvent composition) elution.

Issue 3: The product oils out or fails to crystallize during recrystallization.

Question: I have attempted to recrystallize my this compound, but it either separates as an oil or does not precipitate at all. How can I induce crystallization and obtain a pure solid?

Answer: "Oiling out" occurs when a compound is too soluble in the hot recrystallization solvent and separates as a liquid upon cooling. The failure to crystallize can be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent will dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, methanol/water, or toluene/hexanes. A detailed solvent screen is recommended.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the formation of smaller, less pure crystals or oils.

Issue 4: Ambiguous NMR spectra or difficulty in confirming the structure.

Question: The NMR spectrum of my purified product is not clean, or I am having trouble definitively assigning the signals to confirm the structure of this compound. What are some common issues and how can I resolve them?

Answer: Broad peaks in the NMR spectrum can be a result of residual impurities, the presence of rotamers, or proton exchange with residual water or acidic/basic impurities. Ambiguous peak assignments are common with complex aromatic systems.

Troubleshooting & Characterization:

  • Thorough Drying: Ensure your sample is completely dry before preparing the NMR sample. Co-evaporation with an anhydrous solvent like toluene can help remove residual water.

  • Use of Deuterated Solvents: Ensure the use of high-purity deuterated solvents.

  • 2D NMR Techniques: If the 1D NMR spectrum is difficult to interpret, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals and confirming the connectivity of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which is a powerful tool for confirming the elemental composition of your product.

Experimental Protocols

Protocol 1: General Work-up Procedure
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Aqueous Extraction: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic reagents. To minimize oxidation, it is advisable to use degassed water for preparing the aqueous solutions.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Preparation of Basified Silica Gel: Prepare a slurry of silica gel in the initial elution solvent containing 1% triethylamine.

  • Column Packing: Pack a column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 dichloromethane:methanol with 1% triethylamine) and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification

cluster_purification Purification Strategy cluster_chrom_issues Chromatography Issues cluster_recrys_issues Recrystallization Issues cluster_solutions Solutions start Crude Product col_chrom Column Chromatography start->col_chrom recrys Recrystallization start->recrys streaking Streaking/Tailing? col_chrom->streaking separation Poor Separation? col_chrom->separation oiling_out Oiling Out? recrys->oiling_out no_crystals No Crystals? recrys->no_crystals basified_silica Use Basified Silica/Alumina streaking->basified_silica gradient Optimize Solvent Gradient separation->gradient solvent_screen Perform Solvent Screen oiling_out->solvent_screen induce_nucleation Induce Nucleation no_crystals->induce_nucleation pure_product Pure Product basified_silica->pure_product gradient->pure_product solvent_screen->pure_product induce_nucleation->pure_product

Caption: A decision tree for troubleshooting common purification issues.

Diagram 2: Key Properties and Challenges

cluster_challenges Key Challenges in Work-up N6 This compound Aromatic Diamine oxidation Oxidation Sensitivity Leads to colored impurities N6->oxidation polarity High Polarity Causes chromatography issues N6->polarity basicity Dual Basic Centers Affects solubility and reactivity N6->basicity

Caption: Core challenges associated with the purification of this compound.

Quantitative Data Summary

TechniqueParameterRecommended Starting Conditions
TLC Analysis Mobile Phase95:5 Dichloromethane:Methanol + 1% Triethylamine
VisualizationUV light (254 nm)
Column Chromatography Stationary PhaseSilica gel (230-400 mesh) or Alumina
Eluent SystemDichloromethane/Methanol or Ethyl Acetate/Hexanes with 1% Triethylamine
Recrystallization Solvent SystemsEthanol/Water, Methanol/Water, Toluene/Hexanes

References

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. ACS Publications.

  • Amines Analysis by Packed Column GC.Supelco.
  • Purific
  • Technical Support Center: Crystallization of Quinoline-Based Compounds.BenchChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.University of Liverpool.

Sources

Technical Support Center: Strategies for Solubilizing N6-Methylquinoline-5,6-diamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in biological research. This guide provides researchers, scientists, and drug development professionals with a systematic approach to addressing the solubility issues of N6-Methylquinoline-5,6-diamine and structurally similar aromatic amines. Our goal is to enable reliable and reproducible data in your biological testing platforms.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its inherent hydrophobicity often presents significant formulation challenges.[1] This guide moves beyond simple solvent suggestions to explain the physicochemical principles at play, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Core Problem

Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The solubility challenge with this compound stems from its molecular structure. It possesses a large, hydrophobic quinoline ring system. While the diamine groups can participate in hydrogen bonding, the bulky, nonpolar aromatic structure dominates, leading to poor aqueous solubility.[2]

Furthermore, the amine groups are basic.[3] In a neutral or alkaline solution (like PBS at pH 7.4), these amines are largely in their neutral, uncharged form, which is less soluble than their protonated, charged (salt) form.[4] To achieve dissolution, we must overcome both the hydrophobicity of the ring system and control the ionization state of the amine functional groups.[5]

Section 2: The Standard Workflow & Initial Troubleshooting

Q2: What is the universally accepted first step for preparing a stock solution of a poorly soluble compound?

A2: The industry-standard first step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic compounds that are insoluble in water.

Rationale: Your primary goal is to get the compound into a true solution, fully solvated at the molecular level. This ensures that when you dilute it into your assay medium, you are introducing individual molecules, not microscopic particles, which is critical for accurate dose-response analysis. See Protocol A for a detailed methodology.

Q3: I successfully dissolved my this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What's going on and how do I fix it?

A3: This is the most common failure point and is often referred to as "compound fall-out" or precipitation upon dilution. It occurs because while the compound is stable in 100% DMSO, the introduction of an aqueous environment causes a dramatic shift in solvent properties, leading to rapid precipitation.[7]

To address this, you must systematically explore several formulation strategies. The workflow below provides a logical decision-making process to find the optimal solubilization method for your specific assay.

G cluster_0 Initial Dissolution cluster_1 Troubleshooting Workflow start Weigh Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol A) start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute check Precipitation Observed? dilute->check success Proceed with Assay (Include Vehicle Control) check->success No ph_mod Strategy 1: pH Modification (See Protocol B) check->ph_mod Yes cosolvent Strategy 2: Co-Solvent System ph_mod->cosolvent Fails or Incompatible cyclo Strategy 3: Cyclodextrin (See Protocol C) cosolvent->cyclo Fails or Incompatible

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Section 3: Advanced Solubilization Strategies

Q4: How can adjusting the pH improve the solubility of this compound?

A4: Since this compound contains basic amine groups, lowering the pH of the aqueous medium will protonate these groups, forming a positively charged cation.[2][3] This ionized form is significantly more polar and, therefore, more water-soluble.[4][8]

Causality: The conversion of the neutral base to a charged salt (e.g., a hydrochloride salt if using HCl) allows for strong ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the quinoline core. This is a highly effective strategy for amine-containing compounds.[5]

Experimental Approach:

  • Prepare a low mM stock solution of your compound in a solvent like DMSO.

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 7.5).

  • Add a small aliquot of the compound stock to each buffer to reach the desired final concentration.

  • Visually inspect for precipitation and, if possible, quantify the dissolved concentration using HPLC-UV. This process, detailed in Protocol B , will reveal the pH at which your compound remains soluble.

Trustworthiness Check: Always ensure the final pH of your formulation is compatible with your biological assay. Extreme pH values can harm cells or denature proteins, confounding your results.

Q5: The optimal pH for solubility is too acidic for my cell-based assay. What are my options for co-solvents?

A5: If pH modification is not viable, the next step is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases its ability to solubilize hydrophobic compounds.[8][9] The key is to use the lowest possible concentration of the co-solvent that maintains solubility to minimize potential toxicity to your biological system.[10]

Data Presentation: Common Co-solvents for Biological Assays

Co-SolventTypical Max. Concentration (v/v) in Cell AssaysAdvantagesDisadvantages
DMSO 0.1% - 0.5%[6][10]Powerful solvent, well-characterized.Can be toxic above 1%, may affect cell differentiation.[6][11]
Ethanol 0.1% - 1.0%[6]Less toxic than DMSO for some cell lines.Can induce metabolic changes, more volatile.[6]
PEG 300/400 0.5% - 2.0%Low toxicity, widely used in formulations.More viscous, may not be as strong a solvent as DMSO.
Glycerol 1.0% - 5.0%Very low toxicity, can stabilize proteins.[7]High viscosity, weaker solubilizing power.

Authoritative Insight: The final concentration of the co-solvent in the assay is the critical parameter. For example, if your final desired compound concentration is 10 µM and it stays soluble in 5% DMSO, you can prepare a 200 µM intermediate stock in 100% DMSO and then perform a 1:20 dilution into your final assay medium. This results in a final DMSO concentration of 5%, which is likely too high for most cell-based assays. Your goal is to find a balance where the compound is soluble and the final co-solvent concentration is non-toxic (typically ≤0.5% DMSO).[6][10]

Q6: I want to avoid organic co-solvents entirely due to their potential effects on my assay. Are there any biocompatible alternatives?

A6: Absolutely. The preferred alternative is the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[14][15]

Mechanism of Action: The hydrophobic quinoline portion of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "hiding" the hydrophobic drug and increasing its apparent water solubility.[15] This approach is widely used in pharmaceutical formulations to improve solubility and bioavailability.[14][16][17]

G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound_in_Complex Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[12][15] See Protocol C for a detailed method on preparing a formulation with HP-β-CD.

Q7: What are the essential experimental controls I must include when using these advanced solubilization techniques?

A7: Your experimental design's integrity depends on proper controls. For any solubilization method used, you MUST include a vehicle control .

  • Definition: A vehicle control is an identical formulation to your test article but without the active compound.

  • Purpose: It allows you to isolate the biological effects of your compound from any potential effects of the solubilizing agents themselves (the "vehicle").

  • Examples:

    • If your compound is dissolved in media containing 0.5% DMSO, your vehicle control is media with 0.5% DMSO.

    • If you use a pH 4.5 buffer, your vehicle control is the pH 4.5 buffer alone.

    • If you use a 10 mM HP-β-CD solution, your vehicle control is the 10 mM HP-β-CD solution.

Failure to include a proper vehicle control is a critical experimental flaw that can lead to misinterpretation of your data.[10]

Detailed Experimental Protocols
Protocol A: Preparation of a High-Concentration DMSO Stock Solution
  • Weigh: Accurately weigh 1-5 mg of this compound into a sterile, appropriate-sized glass vial.

  • Calculate: Determine the volume of 100% cell-culture grade DMSO required to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolve: Add the calculated volume of DMSO to the vial.

  • Mix: Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually confirm that no solid particulates remain. The solution should be perfectly clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol B: Systematic pH-Solubility Profiling
  • Prepare Buffers: Make a series of biocompatible buffers (e.g., citrate-phosphate or acetate buffers) ranging from pH 3.0 to 7.5 in 0.5 pH unit increments.

  • Prepare Supersaturated Solution: In separate microcentrifuge tubes, add an excess amount of this compound to each buffer (e.g., 1 mg to 1 mL).

  • Equilibrate: Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.

  • Separate: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample & Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method like HPLC-UV.

  • Plot: Plot the measured solubility (e.g., in µg/mL or µM) versus the pH to identify the pH range required for solubility.

Protocol C: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS). HP-β-CD is highly soluble in water.

  • Add Compound: Add your solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated DMSO stock of your compound to the CD solution while vortexing. The latter method can sometimes accelerate complexation.

  • Complexation: Mix the solution overnight at room temperature on a rotator or shaker. Gentle heating (40-50°C) can sometimes improve the efficiency and kinetics of complex formation.

  • Sterilize: Filter the final complex solution through a 0.22 µm sterile filter to remove any undissolved compound or potential contaminants. This filtered solution is your stock for biological experiments.

  • Validate: It is best practice to confirm the concentration of the solubilized compound in the final filtered solution via an analytical method (e.g., HPLC-UV).

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Vertex AI Search. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
  • Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Vertex AI Search. (n.d.). Advanced Properties of Amines - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • Vertex AI Search. (n.g.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search. (n.d.). Biological activities of quinoline derivatives - PubMed.

Sources

Technical Support Center: Process Improvement for the Scale-Up Synthesis of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N6-Methylquinoline-5,6-diamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the lab-scale and scale-up synthesis of this key intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves the reduction of its nitro-precursor, N-Methyl-5-nitroquinolin-6-amine. This process, while straightforward in principle, presents several challenges during scale-up related to reaction control, product purity, and process safety.

This guide will focus on troubleshooting and process improvement for this critical reduction step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis & QC cluster_1 Step 2: Catalytic Reduction (Scale-Up Focus) cluster_2 Step 3: Purification & Final QC A Starting Materials B Synthesis of N-Methyl-5-nitroquinolin-6-amine A->B C Quality Control (Purity, Identity) B->C D N-Methyl-5-nitroquinolin-6-amine (Precursor) C->D Proceed if Purity >98% E Reduction Reaction (e.g., Catalytic Hydrogenation) D->E F Work-up & Catalyst Removal E->F G Crude Product Isolation F->G H Purification (Crystallization/Chromatography) G->H I Final Product QC (this compound) H->I

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common failure point when scaling this synthesis?

Answer: The most common failure point is the reduction of the nitro group (Step 2). Issues typically manifest as either incomplete conversion or the formation of difficult-to-remove impurities. Aromatic diamines are notoriously sensitive to oxidation, and residual metals from catalytic hydrogenation can promote degradation.[1] On a larger scale, managing the exothermicity of the reduction and ensuring efficient mass transfer (especially in heterogeneous hydrogenation) are critical challenges.[2]

FAQ 2: Why is the purity of the starting material, N-Methyl-5-nitroquinolin-6-amine, so critical?

Answer: The purity of the nitro-precursor directly impacts the final product's quality and the efficiency of the reduction. Impurities in the starting material can act as catalyst poisons in catalytic hydrogenation, leading to stalled or incomplete reactions.[3] For example, sulfur- or halide-containing impurities can irreversibly bind to the active sites of palladium or platinum catalysts. Furthermore, any isomeric impurities will be carried through the synthesis, complicating the final purification.

FAQ 3: My final product is dark and seems to degrade quickly. What is happening?

Answer: this compound, like many ortho-phenylenediamines, is highly susceptible to aerial oxidation . The two adjacent amino groups create an electron-rich aromatic system that can be easily oxidized to form colored quinone-imine structures. This degradation is often accelerated by light, heat, and the presence of trace metals. To ensure stability, the product should be handled under an inert atmosphere (e.g., nitrogen or argon), stored in a cool, dark place, and purified to remove any residual catalytic metals.[4]

Troubleshooting Guide: The Reduction Step

This section addresses specific problems encountered during the conversion of N-Methyl-5-nitroquinolin-6-amine to this compound.

Problem 1: Incomplete or Stalled Reaction

Question: I am performing a catalytic hydrogenation using Pd/C, but the reaction stops before all the starting material is consumed, even after extended reaction times or adding more catalyst. What could be the cause?

Answer: This issue, known as catalyst deactivation or poisoning, is common in scale-up operations. Here is a systematic approach to troubleshoot it.

Troubleshoot_Stalled_Reaction Start Reaction Stalled Q1 Check H₂ Supply & Pressure? Start->Q1 A1_Yes Supply OK Q1->A1_Yes Yes A1_No Fix Leak / Refill H₂ Resume Reaction Q1->A1_No No Q2 Analyze Starting Material for Poisons (S, Halides)? A1_Yes->Q2 Sol_Purity Re-purify Starting Material or Use Catalyst Resistant to Poisoning (e.g., PtO₂) A2_Yes Poisons Present Q2->A2_Yes A2_No Purity OK Q2->A2_No A2_Yes->Sol_Purity Q3 Was Catalyst Added to Solvent Before Substrate? A2_No->Q3 A3_Yes Yes (Correct) Q3->A3_Yes A3_No No (Incorrect) Q3->A3_No Q4 Is Mass Transfer (Stirring) Adequate? A3_Yes->Q4 Sol_Order Substrate may have adsorbed and blocked pores. Filter, use fresh catalyst, and add substrate after catalyst is wetted. A3_No->Sol_Order A4_No Increase Agitation Speed. Consider Impeller Design for Scale-Up. Q4->A4_No A4_Yes Stirring OK Q4->A4_Yes End Consider Alternative Reductant (e.g., SnCl₂) A4_Yes->End

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Detailed Causality:

  • Catalyst Poisoning: The most likely culprit. Sulfur compounds from reagents or previous steps, or halides, can strongly adsorb to the palladium surface, blocking active sites. An elemental analysis of your starting material is recommended.

  • Poor Mass Transfer: On a larger scale, ensuring the solid catalyst, liquid solvent/substrate, and hydrogen gas are adequately mixed is crucial. If agitation is insufficient, the reaction becomes diffusion-limited. The catalyst may settle, or the headspace may not have sufficient hydrogen partial pressure at the liquid-catalyst interface.

  • Improper Catalyst Wetting: The catalyst should be slurried in the reaction solvent under an inert atmosphere before introducing the substrate. This "pre-wetting" ensures solvent fills the catalyst's pores, making active sites accessible. Adding the dry catalyst to a solution of the substrate can cause the substrate to block the pores.

Problem 2: Formation of Side Products and Tar

Question: My reaction mixture turns dark, and upon workup, I isolate a low yield of product along with a significant amount of intractable tar-like material. What causes this?

Answer: This often points to over-reduction or side reactions. The nitro group reduction proceeds through several intermediates, such as nitroso and hydroxylamine species. If these intermediates accumulate, they can undergo condensation or polymerization reactions, leading to tar formation.

Recommended Solutions & Preventative Measures:

ParameterRecommended ConditionRationale
Temperature 25–40 °CThe reduction is exothermic. Excessive temperature can promote side reactions. On a large scale, active cooling is necessary to maintain this range.[5]
Hydrogen Pressure 50–100 psi (3-7 bar)Higher pressure increases the rate of the desired reduction, minimizing the lifetime of reactive intermediates and thus reducing the chance for side reactions.
Catalyst Loading 5–10 wt% (Pd/C, dry basis)Using a sufficient amount of catalyst ensures a fast, clean conversion. Trying to "save" on catalyst can lead to slower reactions and more side products.
Solvent Choice Methanol, Ethanol, or Ethyl AcetateThese solvents have good solubility for the substrate and good hydrogen solubility. Protic solvents like methanol can also act as a proton source for the reduction.

Protocol for Minimizing Side Products (Catalytic Hydrogenation):

  • Reactor Inerting: Purge a suitable pressure reactor thoroughly with nitrogen or argon.

  • Catalyst Slurry: Add the solvent (e.g., methanol) to the reactor, followed by the 10% Pd/C catalyst (as a 50% water-wet paste for safety). Stir the slurry under nitrogen for 15-20 minutes.

  • Substrate Addition: Add the N-Methyl-5-nitroquinolin-6-amine to the reactor.

  • Hydrogenation: Seal the reactor, purge the headspace with hydrogen gas, and then pressurize to the target pressure (e.g., 50 psi). Maintain vigorous stirring and control the temperature with external cooling.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling (TLC or HPLC). The reaction is typically complete within 4-8 hours.

  • Catalyst Filtration: After the reaction, purge the reactor with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

Problem 3: Difficult Product Isolation and Purification

Question: After filtering off the catalyst, I'm struggling to isolate a pure product. Evaporation gives an oily residue, and crystallization attempts fail or yield impure material. How can I improve the work-up and purification?

Answer: This is a common issue due to the product's polarity and instability. A multi-step approach involving extraction and controlled crystallization is often necessary.

Optimized Work-up and Purification Protocol:

  • Post-Filtration: After removing the catalyst, concentrate the filtrate (e.g., methanol solution) under reduced pressure. Do not evaporate to complete dryness, as this can lead to oiling and degradation. Concentrate to about 1/4 of the original volume.

  • Liquid-Liquid Extraction:

    • Dilute the concentrated residue with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with a brine solution (saturated aq. NaCl). This helps to remove residual water and some polar impurities. Avoid acidic or basic washes unless necessary, as they can affect the diamine's stability.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization:

    • The crude product is often an amorphous solid or a thick oil. Finding a suitable crystallization solvent system is key.

    • A good starting point is a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or hot isopropanol) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity persists.

    • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

  • Metal Scavenging (If Necessary): If residual palladium is a concern (which can affect downstream reactions or product stability), the crude product solution can be stirred with a metal scavenger (e.g., silica-bound thiol) before the final crystallization.

References

  • Vetešník, P., & Potáček, M. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 9, 2669–2674. [Link]

  • Kaspady, M., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Letters in Drug Design & Discovery, 6(1), 63-68. [Link]

  • Vetešník, P., & Potáček, M. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. ResearchGate. [Link]

  • Cieślik, W., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(21), 5129. [Link]

  • Burgess, K., et al. (2003). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Medicinal Chemistry, 46(16), 3423–3431. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 984534. [Link]

  • ResearchGate. (2015). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

  • Sravya, G., & Singh, P. P. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Sravya, G., & Singh, P. P. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]

  • Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01483-20. [Link]

  • Romero, M. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389851. [Link]

  • Ankamwar, B. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]

  • Jeleń, M., et al. (2022). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 27(19), 6296. [Link]

  • Pelliccia, S., et al. (2019). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]

  • Kaspady, M., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Google Patents. (2018).
  • Klapötke, T. M., et al. (2022). Preparation of a neutral nitrogen allotrope hexanitrogen C2h-N6. Nature Communications, 13(1), 4731. [Link]

  • Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate. [Link]

  • PubChem. (n.d.). 8-Methoxy-5-methylquinolin-6-amine. Retrieved from [Link]

  • International Journal on Science and Technology. (2024). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • ResearchGate. (2015). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. [Link]

Sources

overcoming challenges in the characterization of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N6-Methylquinoline-5,6-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. We understand that the unique structural characteristics of this molecule—a heterocyclic quinoline core, a primary aromatic amine at C5, and a secondary N-methylamine at C6—can present distinct challenges during analytical characterization. This guide is designed to provide both the causal explanations for these challenges and robust, field-proven protocols to overcome them.

Section 1: General Handling and Stability FAQs

This section addresses common issues related to the stability and storage of this compound. Proper handling is the first step in ensuring reproducible and accurate characterization.

Q1: My solid this compound has changed color from a light powder to a darker, brownish solid. Is it degraded?

A1: Yes, a color change, particularly to yellow and then brown, is a common indicator of degradation for quinoline-containing compounds.[1][2] This is most often caused by two primary mechanisms:

  • Oxidation: The electron-rich aromatic diamine system is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.[3]

  • Photodegradation: Quinoline scaffolds are known to be photosensitive. Exposure to ambient or UV light can initiate degradation, leading to the formation of colored byproducts like hydroxylated derivatives and N-oxides.[1][3]

To mitigate this, always store the solid compound in a tightly sealed amber vial, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place such as a refrigerator (2-8 °C).[3]

Q2: I'm observing inconsistent results in my assays. Could my stock solution be unstable?

A2: This is a classic sign of compound degradation in solution.[1] The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. The primary amine groups make the molecule's stability sensitive to pH. It is strongly recommended to prepare fresh solutions for sensitive experiments. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles, stored at -20°C or -80°C, and protected from light. A preliminary stability test using a stability-indicating HPLC method is advisable to determine the viable lifetime of your stock solution under your specific storage conditions.[1]

Q3: What is the best solvent for dissolving this compound for analysis and storage?

A3: For analytical purposes like HPLC and NMR, start with common organic solvents such as methanol, acetonitrile, or DMSO. Given its polar amine groups, it should be readily soluble in these solvents. For long-term storage in solution, DMSO is often preferred as it freezes at a higher temperature than water, reducing the potential for cryo-concentration effects. However, always ensure your chosen solvent is compatible with your downstream application. For biological assays, ensure the final concentration of the organic solvent is within the tolerance limits of your cell lines or assay system.

Section 2: Troubleshooting by Analytical Technique

This section provides detailed, technique-specific troubleshooting in a Q&A format.

2.1 High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary tool for assessing the purity of this compound. However, its basic nature frequently causes chromatographic issues.

Q4: Why is my HPLC peak for this compound showing significant tailing?

A4: Peak tailing is the most common issue for basic, amine-containing compounds like this one.[4] The root cause is secondary interactions between the protonated amine groups on your molecule and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[5][6] These strong ionic interactions lead to a mixed-mode retention mechanism (hydrophobic and ionic), causing the analyte to elute slowly and asymmetrically from the column, resulting in a tailed peak.[6]

Q5: How can I eliminate peak tailing and achieve a symmetrical peak shape?

A5: You must minimize the unwanted ionic interactions with silanol groups. There are several effective strategies, often used in combination:

  • Lower the Mobile Phase pH: By lowering the pH of the aqueous mobile phase to ~2.5-3.0, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[7][8] This prevents the ionic interaction with your protonated basic analyte. Formic acid (0.1%) or a low-molarity phosphate buffer are excellent choices.[7]

  • Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) into your mobile phase at a low concentration (e.g., 5-10 mM).[7] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this can shorten column lifetime.[7]

  • Use a Modern, End-Capped Column: High-purity, "type B" silica columns with advanced end-capping (where residual silanols are chemically passivated) or columns with polar-embedded phases are specifically designed to provide excellent peak shape for basic compounds.[5]

The following workflow diagram illustrates a systematic approach to troubleshooting peak tailing.

HPLC_Troubleshooting start Start: Tailing Peak Observed check_column Is the column modern and end-capped for basic compounds? start->check_column adjust_ph Adjust Aqueous Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid check_column->adjust_ph No / Unsure new_column Consider a different column chemistry (e.g., polar-embedded phase) check_column->new_column Yes, but still tails check_shape1 Peak Shape Improved? adjust_ph->check_shape1 add_modifier Add Competing Base (e.g., 5-10 mM TEA) to Mobile Phase check_shape1->add_modifier No / Partially end_good End: Symmetrical Peak check_shape1->end_good Yes check_shape2 Peak Shape Improved? add_modifier->check_shape2 check_shape2->new_column No check_shape2->end_good Yes end_bad Problem Persists: Consult Column Manufacturer new_column->end_bad

Caption: A logical workflow for troubleshooting HPLC peak tailing.

This protocol provides a starting point for developing a robust, stability-indicating HPLC method.

  • Column Selection: Start with a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) known for good performance with basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a ~0.5 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute further with a 50:50 mixture of Mobile Phase A and B.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determine optimal wavelength via UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to ensure adequate resolution between the main peak and any impurities. If peak shape is still suboptimal, consider the troubleshooting steps outlined in Q5.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. However, the aromatic nature and substituents of this compound can lead to complex and sometimes misleading spectra.

Q6: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. How can I assign the protons?

A6: The quinoline core contains seven aromatic protons, and their signals can be very close, especially in the 6-8 ppm range. Furthermore, the electron-donating amine groups will influence their chemical shifts.[9] Simple 1D ¹H NMR is often insufficient for unambiguous assignment. The definitive solution is to use 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). It allows you to "walk" around the aromatic rings, tracing proton connectivities and identifying spin systems.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. This is incredibly powerful for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It is crucial for piecing together the molecular fragments and confirming the positions of substituents, like the N-methyl group, by observing its correlation to carbons in the quinoline ring.[9][10]

Q7: I noticed the chemical shifts of my aromatic protons change slightly when I change the sample concentration. Why does this happen?

A7: This is a known phenomenon for quinoline-based compounds.[9][11] It is caused by intermolecular π-π stacking interactions. At higher concentrations, the flat aromatic rings of the quinoline molecules tend to stack on top of each other in solution. This stacking creates an anisotropic magnetic field that shields or deshields nearby protons, causing their chemical shifts to change.[11] To ensure reproducibility, it is good practice to report the concentration at which the NMR spectrum was acquired or to use a relatively dilute sample if concentration effects are problematic for comparisons.

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structure Confirmation H1 Acquire ¹H Spectrum (Identify proton signals, integrations) COSY COSY (H-H correlations, identify spin systems) H1->COSY HSQC HSQC (Direct C-H correlations, resolve overlaps) H1->HSQC C13 Acquire ¹³C Spectrum (Identify carbon signals) C13->HSQC HMBC HMBC (Long-range C-H correlations, confirm connectivity) COSY->HMBC HSQC->HMBC assign Full Structural Assignment HMBC->assign

Caption: A workflow for unambiguous NMR signal assignment.

2.3 Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the identity of the compound.

Q8: I am having trouble getting a strong molecular ion peak using Electrospray Ionization (ESI). What could be the issue?

A8: ESI is a soft ionization technique well-suited for polar, basic molecules like this compound.[12] You should expect to see a strong protonated molecular ion ([M+H]⁺). If the signal is weak, consider these factors:

  • Solvent and pH: ESI efficiency for basic compounds is highly dependent on the ability to protonate the analyte in solution.[13] Ensure your solvent system is slightly acidic. Adding a small amount of formic acid (0.1%) to your methanol or acetonitrile solvent will pre-protonate the molecule in solution, leading to a much stronger [M+H]⁺ signal.[13]

  • In-source Fragmentation: If the source conditions (e.g., cone voltage) are too harsh, the molecule can fragment in the ion source before it reaches the mass analyzer. Try reducing the cone or fragmentor voltage to get a cleaner spectrum with a more intense molecular ion peak.

  • Concentration: While counterintuitive, excessively high concentrations can lead to signal suppression. Ensure your sample is appropriately diluted (typically in the low µg/mL to ng/mL range for modern instruments).

Q9: What are the expected fragmentation patterns for this molecule in MS/MS analysis?

A9: The fragmentation of N-alkylated amines in mass spectrometry is often dominated by a process called alpha-cleavage.[14][15] This involves the cleavage of a bond adjacent to the nitrogen atom. For this compound, the most likely fragmentation pathway upon collision-induced dissociation (CID) of the [M+H]⁺ ion would be the loss of the methyl group from the N6 position.

Specifically, the cleavage of the C-N bond alpha to the quinoline ring would result in the loss of a methyl radical (•CH₃), a mass loss of 15 Da. This would produce a stable, resonance-delocalized fragment ion. This characteristic loss is a strong indicator of the N-methyl group's presence.

References
  • Knize, M. G., & Felton, J. S. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 88(2), 513-520. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved January 7, 2026, from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved January 7, 2026, from [Link]

  • uHPLCs. (2023). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved January 7, 2026, from [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Retrieved January 7, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 7, 2026, from [Link]

  • Journal of AOAC INTERNATIONAL. (2005). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Retrieved January 7, 2026, from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Retrieved January 7, 2026, from [Link]

  • MDPI. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved January 7, 2026, from [Link]

  • UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved January 7, 2026, from [Link]

  • Trinh, T. H., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 7, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Consistent Batch-to-Batch Synthesis of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N6-Methylquinoline-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality synthesis on a batch-to-batch basis. In pharmaceutical development, the consistency of an intermediate is a critical determinant for the success of downstream API manufacturing and regulatory submissions.[1] A batch that meets specifications but behaves differently in subsequent steps is not truly consistent.[1] This resource provides field-proven insights and troubleshooting protocols to establish a robust and self-validating synthetic process.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the primary causes and how can I improve it?

Low yields in multi-step heterocyclic syntheses can arise from several factors. A systematic approach is the most effective way to diagnose the issue.[2]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]

    • Action: Perform small-scale trial reactions to create a process map. Vary the temperature in 5-10°C increments and monitor reaction completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may require a higher temperature or longer reaction time, while product degradation may necessitate milder conditions.[3]

  • Reagent and Solvent Purity: Impurities in starting materials or residual moisture in solvents can initiate side reactions or poison catalysts.[2]

    • Action: Ensure all reagents meet a minimum purity of 98%. Use freshly distilled or anhydrous grade solvents, particularly for the N-methylation step, which is often moisture-sensitive. Verify the quality of raw materials before use, as this directly impacts the final product's integrity.[4]

  • Atmospheric Contamination: The diamine intermediates and the final product can be sensitive to air (oxidation), especially at elevated temperatures.

    • Action: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This involves degassing the solvent and using appropriate glassware and techniques to prevent air exposure.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized overheating and inconsistent reaction rates.[2]

    • Action: Use an appropriate stir bar or overhead stirrer to ensure the mixture is homogeneous. For viscous reactions, mechanical stirring is preferred.

Troubleshooting Workflow for Low Yield

The following decision tree illustrates a logical workflow for diagnosing the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_impurities Are significant side products or degradation observed? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No impurities Impurity Formation check_impurities->impurities Yes end Review Workup & Purification Protocol check_impurities->end No (Issue may be in workup/isolation) optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry - Evaluate Catalyst Activity incomplete->optimize_conditions purify_reagents Purify Starting Materials & Solvents (Recrystallization, Distillation) impurities->purify_reagents inert_atmosphere Implement Inert Atmosphere (Nitrogen/Argon Blanket) purify_reagents->inert_atmosphere milder_conditions Consider Milder Conditions (Lower Temperature, Different Base) inert_atmosphere->milder_conditions

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: I am observing significant impurity formation, particularly a product with the same mass as my target. How can I improve selectivity?

This is a classic challenge in the synthesis of asymmetrically substituted diamines. The impurity is almost certainly the N5-methyl regioisomer. Over-methylation to form di-methylated byproducts is also common.[5]

Potential Causes & Step-by-Step Solutions:

  • Poor Regioselectivity in N-Methylation: The electronic properties of the 5-amino and 6-amino groups are similar, leading to competitive methylation at both sites.[5]

    • Action (Kinetic Control): Lower the reaction temperature. Running the methylation at 0°C or even -20°C can enhance selectivity, as the formation of the undesired N5-isomer may have a higher activation energy.[3]

    • Action (Steric Hindrance): The quinoline nitrogen can influence the steric environment. While challenging to control, choice of solvent can subtly alter the substrate's conformation. Experiment with a range of solvents from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene) to find the optimal medium.[3]

    • Action (Reagent Choice): Use a less reactive methylating agent. A "harder" methylating agent like methyl iodide might be less selective than a "softer" one like dimethyl sulfate. Consider using a methylating agent with a bulky leaving group to sterically favor the more accessible N6 position.

  • Over-Methylation: The mono-methylated product (your target) can be further methylated to yield N6,N6-dimethyl or N5,N6-dimethyl byproducts.

    • Action: Add the methylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-methylation. Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the methylating agent.

Impurity Formation Pathways

This diagram illustrates the competitive reaction pathways leading to common impurities.

Impurity_Formation SM Quinoline-5,6-diamine Starting Material Target This compound Desired Product SM->Target Desired Pathway (N6 methylation) Isomer N5-Methylquinoline-5,6-diamine Regioisomeric Impurity SM->Isomer Competitive Pathway (N5 methylation) Me_Source Methylating Agent (e.g., CH3I) Me_Source->SM Me_Source->Target Me_Source->Isomer OverMe Di-methylated Species Over-methylation Impurity Target->OverMe Side Reaction Isomer->OverMe Side Reaction

Caption: Reaction pathways for desired product and key impurities.

Question 3: My final product is difficult to purify and isolate. What purification strategy do you recommend for achieving >99% purity?

The similar polarity of the N6-methyl desired product and the N5-methyl impurity makes purification by standard chromatography challenging.

Recommended Purification Protocol:

  • Initial Workup: After reaction completion, quench the reaction carefully (e.g., with aqueous ammonium chloride). Perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) to isolate the crude organic material. Wash the organic layer with brine to remove water-soluble impurities and dry over anhydrous sodium sulfate.

  • Column Chromatography: This is the most critical step for separating isomers.

    • Stationary Phase: Use high-quality silica gel (230-400 mesh).

    • Mobile Phase Optimization: The key is to find a solvent system that maximizes the separation (ΔRf) between the two isomers. Start with a nonpolar/polar system like Hexane/Ethyl Acetate. Gradually increase the polarity. A small amount of a tertiary amine (e.g., 0.5% triethylamine) can be added to the mobile phase to reduce tailing of the amine products on the acidic silica gel.

    • Gradient Elution: Employ a shallow gradient elution. For example, start with 10% ethyl acetate in hexane and slowly increase to 30% over many column volumes. This will provide the best chance of resolving closely eluting spots.

  • Recrystallization: Once fractions enriched in the desired product are collected, recrystallization can be used to achieve final purity.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene). The ideal solvent is one in which the product is sparingly soluble at room temperature but fully soluble when hot. A two-solvent system (e.g., ethanol/water or toluene/hexane) is often effective.

    • Procedure: Dissolve the solid in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A common and effective route is a two-step process starting from a commercially available precursor.

Synthesis_Workflow Step1 Step 1: Nitration (e.g., 6-aminoquinoline to 6-amino-5-nitroquinoline) Step2 Step 2: Reduction (e.g., Pd/C, H2 or SnCl2) to get Quinoline-5,6-diamine Step1->Step2 Step3 Step 3: Selective Methylation (e.g., CH3I, K2CO3 in DMF) to get N6-Methyl product Step2->Step3

Caption: A general two-step synthetic workflow.

The synthesis generally involves creating the diamine from a nitro-amino precursor, followed by a selective methylation. The initial formation of the quinoline ring itself can be achieved through various classic named reactions like the Skraup or Friedländer synthesis if starting from simpler precursors.[6]

Q2: What are the critical process parameters (CPPs) to monitor for batch-to-batch consistency?

Ensuring batch-to-batch consistency requires strict control over key variables.[4][7]

Parameter Step Rationale & Control Strategy
Reagent Stoichiometry MethylationCrucial for minimizing over-methylation. Use precisely 1.0-1.1 equivalents of the methylating agent.
Temperature MethylationDirectly impacts regioselectivity. Maintain a constant, low temperature (e.g., 0 ± 2°C) using a cryostat or ice bath.
Reaction Time All StepsMonitor by an appropriate analytical technique (TLC, HPLC) to ensure consistent conversion levels between batches.[5]
Atmosphere All StepsProtect air-sensitive intermediates from oxidation. Maintain a positive pressure of an inert gas (N₂ or Ar).
Stirring Rate All StepsEnsures thermal and concentration homogeneity, preventing localized side reactions. Define and maintain a specific RPM.
Q3: What analytical techniques are required for characterization and batch release?

A comprehensive analytical package is necessary to confirm structure and ensure purity.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural Elucidation & Isomer IDThe chemical shift of the methyl group and the aromatic proton splitting patterns will differ between N5 and N6 isomers.[8][9]
LC-MS Purity Assessment & Mass ConfirmationProvides accurate mass of the molecular ion (M+H)⁺. A single peak in the chromatogram indicates high purity.[9]
HPLC Quantitative Purity AnalysisUsed to determine purity (e.g., >99%) and quantify levels of specific impurities, including the N5-isomer.[5]
FT-IR Functional Group IdentificationShows characteristic N-H stretches for the primary and secondary amines, and C=N/C=C stretches for the quinoline ring.

References

  • Tianming Pharmaceutical. (2025, December 19).
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pharmaceutical Technology. (2022, January 31).
  • BenchChem. (2025).
  • Spectralys Biotech.
  • Natural Health Science Foundation.
  • Tristar Intermediates. (2025, April 3).
  • BenchChem. (2025). Technical Support Center: Synthesis of N6-methylquinoxaline-5,6-diamine.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • BenchChem. (2025).
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

Sources

strategies to prevent the degradation of N6-Methylquinoline-5,6-diamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N6-Methylquinoline-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Aromatic diamines, particularly those with reactive functional groups like this compound, are susceptible to degradation from atmospheric moisture, oxygen, and light. Adherence to proper handling and storage protocols is paramount to obtaining reliable and reproducible experimental results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has changed color from a light tan to a dark brown. Is it still usable?

A change in color, typically to yellow or brown, is a common indicator of degradation for aromatic amines. This is often due to oxidation from exposure to air and/or photodegradation from exposure to light.[1][2] While a slight color change may not significantly impact purity for some applications, a pronounced darkening suggests the formation of impurities. It is strongly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment. For sensitive applications, using a fresh, unoxidized lot is advisable.

Q2: What are the ideal long-term storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[3][4] A desiccator can provide an additional layer of protection against moisture.[5] For long-term storage, refrigeration (2-8 °C) is often recommended, but always refer to the supplier's specific instructions.

Q3: The compound is described as hygroscopic. What precautions should I take when handling it?

"Hygroscopic" means the compound readily absorbs moisture from the air.[6] When working with this compound, it is crucial to minimize its exposure to the atmosphere. Handle the compound in a glovebox or under a stream of dry inert gas.[3][7] If a glovebox is unavailable, work quickly and ensure the container is tightly sealed immediately after use. When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[8]

Q4: What solvents are compatible with this compound for creating stock solutions?

While specific solubility data should be experimentally determined, aromatic amines are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols such as ethanol and methanol. For long-term storage of solutions, ensure the solvent is anhydrous and degassed to remove dissolved oxygen. Store stock solutions under an inert atmosphere and protected from light.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for aromatic amines like this compound are oxidation and photodegradation.[1][9] The amino groups are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored polymeric impurities. The quinoline ring system can also be susceptible to photodegradation upon exposure to UV light.[10] Hydrolysis is also a concern due to its hygroscopic nature, especially if stored improperly.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
  • Symptom: Difficulty replicating results between experiments using the same batch of this compound.

  • Potential Cause: Degradation of the compound after the container has been opened multiple times, leading to variable purity.

  • Troubleshooting Workflow:

A Inconsistent Results B Assess Purity of Current Stock (e.g., HPLC, LC-MS) A->B C Purity Acceptable? B->C D Review Handling Protocol (Inert atmosphere, moisture prevention) C->D Yes F Purity Unacceptable C->F No E Aliquot into smaller, single-use vials D->E I Re-run experiment with fresh material E->I G Procure a fresh batch of the compound F->G H Store new batch under optimal conditions (Inert gas, desiccated, protected from light) G->H H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Detailed Steps:

    • Purity Assessment: Analyze the currently used vial of this compound using a suitable analytical technique like HPLC to determine its purity. Compare this to the certificate of analysis of the new material.

    • Handling Protocol Review: If purity is acceptable, critically review your handling procedures. Ensure the compound is only exposed to an inert atmosphere and that all measures are taken to prevent moisture ingress.

    • Aliquotting: If you have a larger bottle of the compound, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere.[12] This prevents the degradation of the entire stock from repeated openings.

    • Procure Fresh Material: If the purity has degraded, it is necessary to obtain a new batch of the compound.

    • Optimal Storage: Upon receiving the new material, immediately store it under the recommended conditions: in a desiccator, under nitrogen or argon, and protected from light.

Issue 2: Compound Fails to Dissolve Completely or Forms a Precipitate in Solution
  • Symptom: this compound does not fully dissolve in a previously used solvent or a precipitate forms in a stock solution over time.

  • Potential Cause:

    • The compound has absorbed moisture, forming hydrates that have different solubility profiles.

    • Degradation products, which are often less soluble, have formed.

    • The solvent itself has absorbed moisture.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Ensure you are using a fresh, unopened bottle of anhydrous solvent or a properly dried solvent.

    • Gentle Warming and Sonication: Gently warm the solution and sonicate to aid dissolution. Avoid excessive heat, which can accelerate degradation.

    • Filter the Solution: If a small amount of insoluble material remains, it may be possible to filter the solution through a 0.22 µm syringe filter to remove particulates before use, though this is not ideal as the concentration of the final solution may be altered.

    • Purity Check: If dissolution issues persist, it is a strong indication of degradation. The purity of the solid material should be checked.

Storage and Handling Best Practices

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine functional groups.[3]
Temperature 2-8°C or as per supplierSlows the rate of potential degradation reactions.
Light Amber vial or store in the darkPrevents photodegradation of the quinoline ring system.[10]
Moisture Store in a desiccatorThe compound is hygroscopic and can be damaged by moisture.[5][13]
Container Tightly sealed glass vialPrevents ingress of air and moisture.[8]

Visual Guide to Degradation Prevention

cluster_storage Optimal Storage cluster_handling Proper Handling cluster_result Outcome storage This compound (Original Vial) inert Inert Atmosphere (Argon/Nitrogen) storage->inert dark Darkness storage->dark cold Cool Temperature (2-8°C) storage->cold dry Desiccator storage->dry handling Weighing & Aliquotting glovebox Glovebox or Inert Gas Flow handling->glovebox stable Stable Compound (High Purity) handling->stable aliquot Aliquot into single-use vials glovebox->aliquot seal Tightly re-seal main container aliquot->seal reliable Reliable & Reproducible Experimental Data stable->reliable

Caption: Key factors for preventing degradation during storage and handling.

By implementing these strategies, you can significantly extend the shelf-life of your this compound and ensure the integrity of your valuable research.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available from: [Link]

  • Sahoo, S. K., et al. (2020). A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 44(3), 994-1004. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available from: [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Available from: [Link]

  • NCERT. (n.d.). Amines. Available from: [Link]

  • Guengerich, F. P., et al. (1982). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 104(24), 6846-6847. Available from: [Link]

  • Al-Ghamdi, K. M. (n.d.). Oxidation of Secondary and Primary Amines. Available from: [Link]

  • Kumar, R., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 1-6. Available from: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Available from: [Link]

  • Al-Obaid, A. M., et al. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 22(5), 763. Available from: [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Peterson, G. I., et al. (2019). Oxidative Dehydrogenation of N‐Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization. Angewandte Chemie International Edition, 58(24), 8115-8119. Available from: [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Quinoline Derivatives: Unveiling Structure-Activity Relationships for Drug Discovery and Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Anticancer, Antimicrobial, and Fluorescent Properties

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," forming the foundation for a multitude of compounds with diverse and potent biological and photophysical properties.[1] This guide offers a comprehensive comparative analysis of various quinoline derivatives, moving beyond a singular focus to explore the nuanced structure-activity relationships that govern their efficacy as anticancer and antimicrobial agents, as well as their utility as fluorescent probes. While the specific compound N6-Methylquinoline-5,6-diamine remains elusive in the scientific literature, this guide will delve into well-characterized quinoline derivatives to provide researchers, scientists, and drug development professionals with a robust framework for understanding and leveraging this versatile heterocyclic system.

The Quinoline Core: A Versatile Scaffold for Biological Activity

The fundamental structure of quinoline, a fusion of a benzene and a pyridine ring, provides a unique electronic and steric landscape that is amenable to a wide array of chemical modifications. This versatility allows for the fine-tuning of a compound's properties to achieve desired biological effects, including the inhibition of cancer cell proliferation and the eradication of microbial pathogens.[1][2]

Anticancer Potency: A Tale of Substitution and Targeting

Quinoline derivatives have demonstrated significant potential in oncology, with numerous compounds exhibiting potent cytotoxic activity against a range of cancer cell lines. The anticancer efficacy is profoundly influenced by the nature and position of substituents on the quinoline ring.

Comparative Anticancer Activity of Quinoline Derivatives

To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivatives
Compound 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
Quinoline chalcone 6HL-60 (Leukemia)0.59[3]
4,7-Disubstituted Quinolines
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[2]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[2]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
Tubulin Polymerization Inhibitors
Compound 4cMDA-MB-231 (Breast)17 ± 0.3 (tubulin polymerization)[4]

Key Insights from the Data:

  • The introduction of a chalcone moiety can lead to potent anticancer activity, as seen with compound 12e and quinoline chalcone 6.[3]

  • Substitution at the 4 and 7 positions of the quinoline ring is a viable strategy for developing cytotoxic agents.[2]

  • Quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the quinoline derivative B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining the IC50 of quinoline derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Antimicrobial Efficacy: A Battle Against Bacterial Resistance

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. The ability of these derivatives to combat a wide range of bacterial and fungal pathogens makes them a critical area of research in the face of rising antimicrobial resistance.

Comparative Antimicrobial Activity of Quinoline Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for selected quinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivatives
Compound 2Bacillus cereus3.12 - 50[5][6]
Staphylococcus aureus3.12 - 50[5][6]
Pseudomonas aeruginosa3.12 - 50[5][6]
Escherichia coli3.12 - 50[5][6]
Compound 6Aspergillus flavusPotentially active[5][6]
Aspergillus nigerPotentially active[5][6]
Fusarium oxysporumPotentially active[5][6]
Candida albicansPotentially active[5][6]
Facilely Accessible Quinoline Derivatives
Compound 4MRSA0.75[7]
VRE0.75[7]
Compound 6Clostridioides difficile1.0[7]
Quinoline-based Amide Derivatives
Compound 3cS. aureus2.67[8]
C. albicans5.6[8]

Key Insights from the Data:

  • Substitutions on the 6-amino-4-methyl-1H-quinoline-2-one scaffold can yield compounds with broad-spectrum antibacterial and antifungal activity.[5][6]

  • Simple modifications to the quinoline core can lead to highly potent agents against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[7]

  • Quinoline-based amide derivatives represent a promising class of compounds with both antibacterial and antifungal properties.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of the quinoline derivative in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow of the broth microdilution assay for determining the MIC of quinoline derivatives.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control well containing the inoculum without any drug and a negative control well containing only the broth to ensure the sterility of the medium.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Fluorescent Properties: Illuminating Biological Systems

Beyond their therapeutic potential, quinoline derivatives are also valued for their fluorescent properties. Their rigid, aromatic structure often leads to significant fluorescence, which can be modulated by substituent effects and environmental factors. This makes them attractive candidates for developing fluorescent probes for bioimaging and sensing applications.

Comparative Fluorescent Properties of Quinoline Derivatives

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

FluorophoreChemical ClassQuantum Yield (Φ)SolventReference
2-(2-Aminoethoxy)quinoline (representative)Quinoline Derivative~0.12–0.85Methanol[9]
Isoquinoline (protonated)Quinoline Derivativeup to 0.27Dichloromethane[9]
Quinoline-fused quinazolinone (4k)Quinoline Derivative0.8019Toluene[10]
Benzo[h]quinolineQuinoline Derivative0.15 (native state)Dichloromethane[11]

Key Insights from the Data:

  • The quantum yield of quinoline derivatives can vary significantly depending on their specific structure and the solvent environment.[9][10]

  • Protonation can enhance the fluorescence quantum yield of some quinoline derivatives by changing the nature of the excited state.[11]

  • Fusion of the quinoline ring with other heterocyclic systems, such as quinazolinone, can lead to compounds with very high quantum yields.[10]

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield of a compound is often determined by a relative method, comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Logical Relationship for Quantum Yield Calculation:

Quantum_Yield cluster_0 Measurement cluster_1 Calculation A Measure Absorbance of Sample and Standard C Integrate Fluorescence Intensity A->C B Measure Fluorescence Emission Spectra of Sample and Standard B->C E Calculate Quantum Yield of Sample (Φ_s) C->E D Correct for Refractive Index of Solvents D->E F Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Sources

A Comparative Guide to the Structural Confirmation of N6-Methylquinoline-5,6-diamine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the identity of N6-Methylquinoline-5,6-diamine, a key intermediate in various synthetic pathways. We will focus on the application of mass spectrometry, presenting a reasoned analysis of its expected fragmentation patterns. Furthermore, we will objectively compare this technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), providing the necessary experimental context to make informed decisions in your analytical workflow.

The Analytical Challenge: this compound

This compound, with a molecular weight of 173.21 g/mol and CAS number 14204-98-9, possesses a quinoline core with two adjacent amine functionalities, one of which is methylated. This structure presents a unique analytical puzzle. While the quinoline ring itself is relatively stable, the substituted amino groups are prone to characteristic fragmentation, providing a unique fingerprint for mass spectrometric identification.

Mass Spectrometry: A Primary Tool for Identification

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferable to minimize initial fragmentation and clearly observe the protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathway

Based on established fragmentation patterns of quinoline derivatives and aromatic amines, we can predict a logical fragmentation pathway for this compound. The primary fragmentation events are expected to occur at the amino substituents.

A proposed fragmentation workflow is illustrated below:

G M [M+H]⁺ m/z = 174.22 F1 Loss of CH₃ radical [M+H-CH₃]⁺ m/z = 159.19 M->F1 - •CH₃ F2 Loss of NH₂CH₃ [M+H-NH₂CH₃]⁺ m/z = 143.19 M->F2 - NH₂CH₃ F4 Loss of NH₃ [M+H-NH₃]⁺ m/z = 157.20 M->F4 - NH₃ F3 Loss of HCN [M+H-CH₃-HCN]⁺ m/z = 132.16 F1->F3 - HCN G cluster_0 Purity & Separation cluster_1 Initial Identification cluster_2 Definitive Structure HPLC HPLC Analysis MS High-Resolution MS HPLC->MS Pure fraction NMR 1D & 2D NMR MS->NMR Confirmed MW

A Comparative Analysis of the Biological Activity of N6-Methylquinoline-5,6-diamine and Its Precursors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the potential biological activity of N6-Methylquinoline-5,6-diamine and its synthetic precursors. In the quest for novel therapeutic agents, understanding the structure-activity relationships (SAR) of a target molecule and its intermediates is paramount. Quinoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties including anticancer, antimicrobial, and enzyme-inhibiting activities.[1][2] This document synthesizes existing data on related compounds to project a comparative biological profile, offering a scientifically grounded framework for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold and the Rationale for Comparison

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural cornerstone in numerous natural and synthetic bioactive compounds.[1] Its versatility allows for extensive functionalization, leading to a diverse array of pharmacological effects. This guide focuses on this compound, a diaminoquinoline derivative with potential as a bioactive agent. To fully appreciate its therapeutic potential, it is crucial to dissect the contributions of its structural components by examining its synthetic precursors. This comparative approach allows us to understand how sequential chemical modifications—specifically, the introduction of a nitro group, its reduction to an amine, and subsequent N-alkylation—modulate the biological activity of the quinoline core.

Proposed Synthetic Pathway and Identification of Precursors

While specific synthesis routes for this compound are not extensively documented in publicly available literature, a plausible and common synthetic strategy for substituted quinolines provides a logical pathway and identifies its key precursors.[3] This pathway typically involves nitration, reduction, and methylation.

G cluster_0 Proposed Synthesis of this compound 6-Aminoquinoline 6-Aminoquinoline 6-Amino-5-nitroquinoline 6-Amino-5-nitroquinoline 6-Aminoquinoline->6-Amino-5-nitroquinoline Nitration (e.g., HNO3/H2SO4) Quinoline-5,6-diamine Quinoline-5,6-diamine 6-Amino-5-nitroquinoline->Quinoline-5,6-diamine Reduction (e.g., Fe/HCl or H2/Pd-C) This compound This compound Quinoline-5,6-diamine->this compound Selective N-Methylation

Figure 1: Proposed synthetic pathway for this compound, identifying key precursors for comparative analysis.

Based on this synthetic logic, the key precursors for our comparative analysis are:

  • Precursor 1: 6-Amino-5-nitroquinoline

  • Precursor 2: Quinoline-5,6-diamine

Biological Activity Profiles of the Precursors

Precursor 1: 6-Amino-5-nitroquinoline

Nitroaromatic compounds, including nitroquinolines, are well-documented for their broad-spectrum biological activities.[4] The presence of the electron-withdrawing nitro group is often associated with antimicrobial and cytotoxic effects.

  • Antimicrobial Activity: The nitro group can undergo bioreduction in hypoxic environments, such as those found in certain bacterial and tumor cells, to form reactive nitroso and hydroxylamino intermediates.[5] These reactive species can induce cellular damage, contributing to the antimicrobial effect.[4] Several 5-nitroquinoline derivatives have demonstrated potent antibacterial and antifungal properties.[6][7] It is therefore reasonable to hypothesize that 6-amino-5-nitroquinoline possesses significant antimicrobial activity.

  • Cytotoxicity and Anticancer Potential: The cytotoxicity of nitroquinolines is often linked to their ability to generate reactive oxygen species (ROS) and inhibit essential cellular enzymes.[8][9] For instance, 8-hydroxy-5-nitroquinoline has shown potent anticancer activity.[9] The presence of the nitro group in 6-amino-5-nitroquinoline suggests a potential for cytotoxic activity against cancer cell lines.

Precursor 2: Quinoline-5,6-diamine

The reduction of the nitro group to an amine in quinoline-5,6-diamine is expected to significantly alter its biological profile. Diamino-substituted heterocyclic compounds are known to exhibit a range of biological activities.[10]

  • Enzyme Inhibition: Aromatic diamines can act as scaffolds for the design of enzyme inhibitors. The two amino groups can serve as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes. Notably, several quinoline-based compounds have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[11][12][13] The diamine structure may allow for critical interactions within the DNMT active site.

  • Cytotoxicity: While the acute cytotoxicity might be lower than its nitro-precursor due to the removal of the reactive nitro group, quinoline-5,6-diamine could still exhibit antiproliferative effects through more specific mechanisms like enzyme inhibition.

Predicted Biological Activity of this compound

The final methylation step to yield this compound introduces a small alkyl group on one of the amino functions. This modification can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

  • Enhanced Enzyme Inhibition: The addition of a methyl group can modulate the basicity and lipophilicity of the molecule, potentially enhancing its binding affinity to target enzymes like DNMTs.[14] Structure-activity relationship studies on similar quinoline-based DNMT inhibitors have shown that N-alkylation can significantly impact potency and selectivity.[14]

  • Improved Cellular Permeability: The methyl group may increase the lipophilicity of the compound, which could lead to improved cell membrane permeability and better bioavailability. This is a critical factor for the efficacy of any potential drug candidate.

  • Modulated Cytotoxicity: The methylation might fine-tune the cytotoxic profile. While potentially less broadly cytotoxic than the nitro-precursor, enhanced enzyme inhibition could lead to more potent and selective anticancer activity. The cytotoxicity of N-alkylated quinoline derivatives has been documented against various cancer cell lines.[15][16]

Comparative Summary and Data Table

The following table summarizes the predicted biological activities of this compound and its precursors. It is important to note that these are projections based on the activities of structurally related compounds and require experimental validation.

CompoundPredicted Primary Biological ActivityPredicted PotencyRationale
6-Amino-5-nitroquinoline Broad-spectrum antimicrobial, General cytotoxicityHighPresence of a reactive nitro group known for inducing cellular stress and damage.[4][5]
Quinoline-5,6-diamine Enzyme inhibition (e.g., DNMTs), Moderate cytotoxicityModerateAromatic diamine scaffold capable of forming key interactions with enzyme active sites.[11][12][13]
This compound Potent and selective enzyme inhibition (e.g., DNMTs), Selective cytotoxicityPotentially HighN-methylation can enhance binding affinity and cellular permeability.[14]

Experimental Protocols for Validation

To empirically validate the predicted biological activities, a series of in vitro assays should be conducted. The following are detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Step-by-step workflow for determining the cytotoxicity of the quinoline compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-Amino-5-nitroquinoline, Quinoline-5,6-diamine, and this compound) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Methyltransferase (DNMT) Inhibition Assay

A variety of commercially available kits can be used to assess DNMT inhibition. These assays typically measure the activity of DNMT1 and DNMT3A/3B.

General Principle Diagram:

G cluster_0 DNMT Inhibition Assay Principle A DNMT Enzyme + DNA Substrate + Methyl Donor (SAM) B Methylation Reaction A->B C Detection of Methylated Product or Byproduct (SAH) B->C D Test Compound (Inhibitor) D->B Inhibition

Figure 3: A simplified diagram illustrating the principle of a DNA Methyltransferase (DNMT) inhibition assay.

Experimental Protocol (Example using an ELISA-based assay):

  • Coating: Coat a 96-well plate with a DNA substrate that is a target for the specific DNMT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the DNMT enzyme (e.g., recombinant human DNMT1), S-adenosyl-L-methionine (SAM) as the methyl donor, and the test compound at various concentrations.

  • Incubation: Add the reaction mixture to the wells and incubate to allow the methylation reaction to proceed.

  • Detection: Wash the wells and add a primary antibody that specifically recognizes 5-methylcytosine.

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a colorimetric HRP substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of DNMT activity.

  • Data Analysis: Calculate the IC50 values for each compound.

Conclusion and Future Directions

This guide presents a comparative analysis of the predicted biological activities of this compound and its precursors, 6-amino-5-nitroquinoline and quinoline-5,6-diamine. The analysis, grounded in the established literature of structurally related compounds, suggests a progressive refinement of biological activity through the proposed synthetic pathway. The initial nitro-precursor is likely to exhibit broad-spectrum cytotoxicity and antimicrobial effects. The subsequent diamine intermediate is predicted to have a more targeted activity profile, potentially as an enzyme inhibitor. The final N-methylated product holds the promise of enhanced potency and selectivity as an enzyme inhibitor, coupled with improved cellular permeability.

The experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis of these compounds and the systematic evaluation of their biological activities using the described assays. Such studies will not only confirm the predicted profiles but also provide valuable insights into the structure-activity relationships of this class of quinoline derivatives, paving the way for the development of novel therapeutic agents.

References

Sources

A Comparative Guide to the Experimental Cross-Validation of N6-Methylquinoline-5,6-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the experimental cross-validation of N6-Methylquinoline-5,6-diamine, a promising heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust validation workflow. We will draw upon established protocols and comparative data from structurally related quinoline and quinazoline derivatives to provide a predictive and practical guide for researchers.

This guide will navigate the synthesis, characterization, and biological evaluation of this compound, offering a comparative analysis with its close structural isomer, N5-Methylquinoline-5,6-diamine, and the parent compound, quinoline-5,6-diamine. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-substituted quinoline-5,6-diamines presents a significant challenge in achieving regioselectivity. The electronic similarities between the amino groups at the C5 and C6 positions necessitate a carefully controlled synthetic approach. A plausible and efficient synthetic route involves a two-step process: the synthesis of the quinoline-5,6-diamine scaffold followed by selective N-methylation.

Synthesis of Quinoline-5,6-diamine

The Skraup reaction, a classic method for quinoline synthesis, can be employed starting from 4-nitroaniline to produce 6-nitroquinoline. Subsequent reduction of the nitro group yields 6-aminoquinoline. Nitration of 6-aminoquinoline, followed by reduction of the newly introduced nitro group, will yield the desired quinoline-5,6-diamine. However, the Skraup reaction is often characterized by low yields and potentially vigorous exothermic reactions.

A more controlled and higher-yielding modern approach involves the use of nanocatalysts or microwave-assisted synthesis, which often lead to improved reaction efficiency and simplified purification.[1]

Selective N-Methylation: A Comparative Challenge

Achieving selective methylation at the N6 position over the N5 position is the critical step. The electronic environment of both amino groups is similar, making differentiation challenging. Steric hindrance can be exploited to favor methylation at the less hindered position.

Proposed Synthetic Workflow:

cluster_synthesis Synthesis of this compound start Quinoline-5,6-diamine methylation Selective N-Methylation (e.g., MeI, NaH, DMF) start->methylation mixture Mixture of N5 and N6-methylated isomers methylation->mixture separation Chromatographic Separation (e.g., HPLC, Column Chromatography) mixture->separation product This compound separation->product isomer N5-Methylquinoline-5,6-diamine separation->isomer

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Predicted Physicochemical Properties

Based on the general characteristics of similar quinoxaline and quinoline derivatives, we can predict the following properties for this compound[2]:

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₁₀H₁₁N₃Mass Spectrometry
Molecular Weight173.22 g/mol Mass Spectrometry
AppearanceYellow to brown crystalline solidVisual Inspection
Melting Point175-185 °CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, DMF, and MethanolSolubility Testing
logP (o/w)1.8 - 2.8 (estimated)Chromatographic or Calculation Methods
Spectroscopic Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N5 and N6 isomers.

Expected ¹H NMR Spectral Features:

Due to the anisotropic effect of the quinoline ring system, the chemical shifts of the protons on and near the ring will be distinct for each isomer. For this compound, the N-methyl protons would likely appear as a singlet. The aromatic protons will exhibit a complex splitting pattern that can be resolved using 2D NMR techniques like COSY and HSQC to confirm the substitution pattern.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and confirm the isomeric structure.

Biological Activity Evaluation: A Cross-Validation Framework

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3][4] This section outlines a comprehensive strategy for evaluating the biological potential of this compound and its isomers.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, N5-Methylquinoline-5,6-diamine, and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Comparative Data from Related Compounds:

CompoundCell LineIC₅₀ (µM)Reference
2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazolineT. gondii (in culture)0.054[5]
2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analoguesVarious human tumor cell lines<10[6]
3,6-diunsaturated 2,5-diketopiperazine derivative 11A549 (lung cancer)1.2[7]
3,6-diunsaturated 2,5-diketopiperazine derivative 11HeLa (cervical cancer)0.7[7]

Hypothetical Signaling Pathway for Quinoline-Induced Cytotoxicity:

cluster_pathway Hypothetical Quinoline-Induced Apoptosis Quinoline This compound ROS Increased Reactive Oxygen Species (ROS) Quinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of quinoline-induced apoptosis.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Data from Related Compounds:

Compound ClassMicroorganismMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridonesE. coli3.91[8]
2-phenylquinoline-4-carboxylic acid derivativesBacillus pumilus>5000[4]
2-phenylquinoline-4-carboxylic acid derivativesCandida albicans>5000[4]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the cross-validation of this compound. By employing the detailed synthetic, characterization, and biological evaluation protocols, researchers can systematically investigate this novel compound and its isomers. The comparative data from related quinoline and quinazoline derivatives offer valuable benchmarks for assessing its potential as a therapeutic agent. Future research should focus on executing these experimental plans to generate robust data for this compound, thereby elucidating its structure-activity relationships and therapeutic potential.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]

  • Hussein, M. S., & Humeedi, M. D. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007–1017. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 20(9), 1523–1531. [Link]

  • Meng, X. Y., Liu, J. Q., Zhang, X. P., Chen, X. H., Yu, A. Z., & Dai, Z. R. (1994). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 29(4), 261–267. [Link]

  • Saeed, A. M., El-Sayed, W. M., & El-Gazzar, A. R. (2020). Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Drug Research, 70(05), 193-200. [Link]

  • Al-Zoubi, W., Al-Zoubi, M., & Al-Zoubi, Z. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Mini-Reviews in Medicinal Chemistry, 20(1), 3-21. [Link]

  • Liu, J. Q., Xu, X. G., Chen, X. H., Yu, A. Z., Dai, Z. R., & Zhang, X. P. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 26(11), 821–828. [Link]

  • ResearchGate. (n.d.). Anticancer activity data for complexes 5 and 6, ligands L1 and L5, and dimers 1 and 2 against A549 cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-5,6-diamine. Retrieved from [Link]

  • Wang, L., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2018). Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(20), 3385–3390. [Link]

  • metapathogen. (n.d.). N5-Methylquinoline-5,6-diamine 100mg. Retrieved from [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

  • Wang, X., Liu, Y., Li, Y., Li, Y., & Zhang, H. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 25(11), 2539. [Link]

  • National Toxicology Program. (n.d.). 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems. [Link]

  • Design, synthesis and biological evaluation of 6‐substituted quinolines derived from cabozantinib as c‐Met inhibitors. (2020). Archiv der Pharmazie. [Link]

  • Kumar, I., & Kumar, N. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]

  • El-Gohary, N. M., Shaaban, M. R., & El-Sayed, M. A. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Request PDF. (n.d.). Pyrazolo[3,4-B]) Dihydro ( Quinoline-5-Ones: Single-Crystal Exploration, Hirshfeld Surface Analysis, and Dft Calculation. [Link]

  • Rahman, A. K. M. L., Sarker, A., Bashir, M. N., & Hossain, M. L. (2023). Molybdenum(VI) complexes of N, N′-bis isatin diamine Schiff base: Synthesis and characterization. Bangladesh Journal of Scientific and Industrial Research, 58(4), 201-208. [Link]

Sources

A Comparative Guide to Diamine-Containing Heterocyclic Compounds: N6-Methylquinoline-5,6-diamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Diamine-Containing Heterocycles

Heterocyclic compounds containing a diamine moiety are foundational scaffolds in modern chemistry, demonstrating remarkable versatility across medicinal chemistry, materials science, and catalysis.[1] The arrangement of nitrogen atoms within these cyclic structures provides unique electronic properties, hydrogen bonding capabilities, and coordination sites, making them privileged structures in drug design and essential ligands in catalysis.[1] More than 85% of all biologically active chemical entities contain a heterocycle, a testament to their significance.[2]

This guide provides an in-depth comparison of N6-Methylquinoline-5,6-diamine with other prominent diamine-containing heterocyclic compounds. We will explore their synthesis, physicochemical properties, and performance in key applications, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the selection and application of these potent chemical entities.

The compounds selected for comparison represent a spectrum of aromatic and non-aromatic systems, each with a significant track record in scientific literature:

  • This compound: A planar, aromatic system with an extended π-system, representing the quinoline class.

  • Diaminopyridines (e.g., 2,6-Diaminopyridine): A smaller, aromatic heterocycle, widely explored for its biological activities.

  • Diaminopyrimidines (e.g., 2,4-Diaminopyrimidine): A key pharmacophore, particularly in the development of kinase inhibitors and antifolates.[3]

  • trans-1,2-Diaminocyclohexane Derivatives: A chiral, non-aromatic scaffold, renowned for its application in asymmetric catalysis.[4]

Synthesis of Diamine-Containing Heterocyclic Compounds

The synthetic routes to these compounds are as varied as their applications. The choice of methodology is often dictated by the desired substitution pattern and the inherent reactivity of the heterocyclic core.

General Synthetic Strategies
  • Quinolines: Often synthesized via classic methods like the Skraup or Friedländer synthesis, followed by functional group manipulations such as nitration, reduction, and subsequent alkylation to install the diamine functionality.

  • Pyrimidines: Commonly prepared through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or guanidine, followed by functionalization. For instance, 2,4-diaminopyrimidines can be synthesized from 2,4-dichloro- or 2,4,6-trichloropyrimidine via nucleophilic substitution with amines.[5][6]

  • Pyridines: Synthesis can be achieved through various condensation reactions or by functionalizing existing pyridine rings.

  • trans-1,2-Diaminocyclohexane Derivatives: The core is commercially available in its racemic and enantiomerically pure forms. Functionalization typically involves N-alkylation or N-arylation to generate ligands and organocatalysts.[4]

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol outlines a common method for synthesizing a 2,4-diaminopyrimidine, a key intermediate for many biologically active molecules. The procedure involves the chlorination of a pyrimidine precursor followed by nucleophilic substitution.[5]

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

  • To 1.00 g (7.93 mmol) of 2,4-Diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly and carefully add the reaction mixture to ice water to quench the reaction.

  • Stir the aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Adjust the pH of the solution to 8 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Diamino-6-chloropyrimidine as a white solid.[5]

Step 2: Nucleophilic Substitution

  • Prepare a solution of the desired amine (e.g., an aniline or aliphatic amine) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a base, such as sodium hydride, and stir at room temperature for 1 hour to generate the nucleophile.

  • Add the 2,4-Diamino-6-chloropyrimidine from Step 1 to the solution.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • After cooling, quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain the desired 2,4-diaminopyrimidine derivative.[5]

Comparative Physicochemical and Spectroscopic Properties

The underlying heterocyclic scaffold significantly influences the physicochemical properties of the diamine compounds, which in turn affects their biological activity, solubility, and application potential.

PropertyThis compound (Estimated)2,6-Diaminopyridine2,4-Diaminopyrimidinetrans-1,2-Diaminocyclohexane
Molecular Formula C₁₀H₁₁N₃C₅H₇N₃C₄H₆N₄C₆H₁₄N₂
Molecular Weight 173.22 g/mol 109.13 g/mol 110.12 g/mol 114.20 g/mol
Scaffold Type Aromatic, Fused-ringAromatic, Single-ringAromatic, Single-ringNon-aromatic, Alicyclic
Chirality AchiralAchiralAchiralChiral (resolvable)
Fluorescence Properties

Aromatic heterocyclic compounds are often fluorescent, a property that is exploited in biological imaging and sensing applications. The quantum yield (Φ), which measures the efficiency of fluorescence, is a key performance metric.

Compound ClassExcitation (λ_ex)Emission (λ_em)Quantum Yield (Φ)Solvent
Substituted Aminopyridine390 nm480 nm0.44Not Specified
Quinine Sulfate (Standard)310 nmNot Specified0.540.1 M H₂SO₄
Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a known standard.[7]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test compound

  • High-purity solvents

  • 10 mm path length fluorescence and absorption cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.

  • Calculate the gradients (slopes) of these plots.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    • Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used for both).

Comparative Performance in Key Applications

Biological Activity: Anticancer and Antimalarial Agents

Diamine-containing heterocycles are prominent in drug discovery, often targeting fundamental cellular processes.

  • Anticancer Activity (Kinase Inhibition): The planar aromatic scaffolds of quinolines, pyridines, and pyrimidines are well-suited to fit into the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.[8][9][10]

  • Antimalarial Activity: 4-aminoquinolines have been a cornerstone of antimalarial therapy for decades.[2] Diaminopyrimidines are also effective antimalarials, often acting as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for parasite DNA synthesis.[3][11]

Comparative Anticancer Activity (IC₅₀ Values)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Diaminopyrimidine A12 (FAK Inhibitor)A549 (Lung)0.13[12]
Diaminopyrimidine A12 (FAK Inhibitor)MDA-MB-231 (Breast)0.094[12]
Pyridine-Quinoline Hybrid Compound 4c (PIM-1 Inhibitor)HepG-2 (Liver)Not specified, potent[9]
Quinoline Analog Analog AHCT116 (Colon)5.64[13]

Comparative Antimalarial Activity (IC₅₀ Values)

Compound ClassDerivative ExampleP. falciparum StrainIC₅₀ (nM)Reference
4-Aminoquinoline ChloroquineHB3 (Sensitive)14.98[2]
4-Aminoquinoline ChloroquineK1 (Resistant)183.82[2]
4-Aminoquinoline AmodiaquineK1 (Resistant)15.08[2]
2,4-Diaminopyrimidine Compound 68Pf3D7 (Resistant)50[14]
2,4-Diaminopyrimidine Compound 69Pf3D7 (Resistant)60[14]

Many heterocyclic diamines function by competitively inhibiting the binding of ATP to the active site of protein kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition cluster_0 Normal Signaling cluster_1 Inhibited Signaling ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Inhibitor Heterocyclic Diamine Inhibitor (e.g., Diaminopyrimidine) Inhibitor->Kinase Competitively Binds Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates No_Reaction Kinase->No_Reaction Blocked Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Leads to Substrate Substrate Protein Substrate->Kinase Catalysis_Workflow A 1. Catalyst Preparation (Chiral Diamine + Metal Salt) B 2. Reaction Setup (Add Substrates & Solvent) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Work-up & Purification (e.g., Column Chromatography) C->D E 5. Product Analysis (Yield, NMR, etc.) D->E F 6. Enantioselectivity Analysis (Chiral HPLC / GC) E->F

Caption: General workflow for an asymmetric catalysis experiment.

DNA Binding

The planar, aromatic nature of quinoline, pyridine, and pyrimidine diamines allows them to interact with DNA, typically by binding to the minor groove. This interaction can interfere with DNA replication and transcription, forming a basis for their antimicrobial and anticancer effects. [15] Comparative DNA Binding Affinity (K_D Values)

Compound ClassDNA SequenceBinding Affinity (K_D, nM)Reference
Heterocyclic Diamidine AAAGGTTT4[16]
Heterocyclic Diamidine AAATTTNB (No Binding)[16]
Polyamide (f-ImPy*Im) ACGCGTK_eq = 2.8 x 10⁸ M⁻¹[17]

Note: K_D is the dissociation constant; a smaller K_D indicates stronger binding. K_eq is the equilibrium association constant.

Structure-Activity Relationships and Mechanistic Insights

The performance of these compounds is intrinsically linked to their structure.

SAR_Logic cluster_Aromatic Aromatic Scaffolds (Quinoline, Pyridine, Pyrimidine) cluster_Alicyclic Alicyclic Scaffold (Diaminocyclohexane) cluster_Applications Functional Outcomes Planarity Planar & Rigid Structure Kinase Kinase Inhibition Planarity->Kinase DNA DNA Minor Groove Binding Planarity->DNA PiSystem Extended π-System PiSystem->DNA π-stacking HBond H-Bond Donors/Acceptors HBond->Kinase Hinge binding HBond->DNA Chirality Inherent Chirality Catalysis Asymmetric Catalysis Chirality->Catalysis Stereocontrol Flexibility Conformational Flexibility Flexibility->Catalysis Forms chiral pocket

Caption: Relationship between structural features and functional applications.

  • Aromatic Systems (Quinoline, Pyridine, Pyrimidine): Their planarity and rigidity are crucial for effective π-stacking interactions with DNA base pairs and for fitting into the relatively flat ATP-binding sites of kinases. The nitrogen atoms act as key hydrogen bond acceptors and donors, anchoring the molecules to their biological targets.

  • Alicyclic Systems (trans-1,2-Diaminocyclohexane): The non-aromatic, three-dimensional structure is less suited for intercalation but ideal for forming a chiral environment. Its conformational flexibility allows it to create a well-defined pocket around a metal center or as an organocatalyst, effectively guiding the stereochemical outcome of a reaction.

Conclusion

This compound and its heterocyclic cousins—diaminopyridines, diaminopyrimidines, and diaminocyclohexanes—represent a powerful toolkit for chemists and drug developers. While they share the common feature of a diamine functional group, their underlying scaffolds bestow distinct properties that make them suitable for different applications. The extended aromatic system of quinolines suggests strong potential in applications involving π-stacking, such as DNA binding and as chromophores. Pyridines and pyrimidines offer a balance of aromaticity and synthetic tractability, making them workhorses in medicinal chemistry, particularly as kinase inhibitors. In contrast, the chiral, non-aromatic nature of diaminocyclohexane derivatives makes them unparalleled in the realm of asymmetric catalysis. Understanding these structure-function relationships is paramount for the rational design of the next generation of drugs, materials, and catalysts based on these versatile scaffolds.

References

Click to expand
  • Chen, S.-K. et al. Highly Enantioselective Cyanoformylation of Aldehydes Catalyzed by a Mononuclear Salen-Ti(OiPr)4 Complex Produced In Situ. European J. Org. Chem.2007 , 639–644 (2007). [Link]

  • Arai, T., Watanabe, M. & Yanagisawa, A. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Org. Lett.9 , 3595–3597 (2007). [Link]

  • Lin, C.-H. et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules23 , 2273 (2018). [Link]

  • Boilard, M. et al. Solid-Phase Synthesis of 2,4-Diaminopyrimidines via Lewis Acid-Mediated Aromatic Nucleophilic Substitution. J. Comb. Chem.6 , 869–872 (2004). [Link]

  • Arai, T., Watanabe, M. & Yanagisawa, A. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Org. Lett.9 , 3595–3597 (2007). [Link]

  • Chauhan, P. M. S. et al. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. Bioorg. Med. Chem.20, 4448–4459 (2012).
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New J. Chem.44 , 13263-13277 (2020). [Link]

  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]

  • Jackson, P. & English, J. Preparation of 2,4-diaminopyrimidines. US2416617A.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. J. Med. Chem.47 , 2995–3001 (2004). [Link]

  • Wang, Y. et al. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Med. Chem.14 , 923–937 (2023). [Link]

  • Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Org. Biomol. Chem.19 , 10331–10335 (2021). [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malar. J.17 , 293 (2018). [Link]

  • Wilson, W. D. et al. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Biophys. Rev.5 , 169–185 (2013). [Link]

  • Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. Sci Rep13 , 13589 (2023). [Link]

  • Li, H. et al. Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. J. Org. Chem.80 , 4043–4052 (2015). [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kumar, A. et al. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Future J. Pharm. Sci.8 , 36 (2022). [Link]

  • Chavda, S. et al. Engineered modular heterocyclic-diamidines for sequence-specific recognition of mixed AT/GC base pairs at the DNA minor groove. RSC Adv.12 , 1012–1024 (2022). [Link]

  • Comparison of IC50 values of the reported antimalarial agents. ResearchGate. [Link]

  • In vitro antimalarial assay (IC 50 ) values. ResearchGate. [Link]

  • (1R,2R)-Diaminocyclohexane. ResearchGate. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Zhang, T. et al. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett.17, 3043–3047 (2007).
  • Summary of binding affinity (KD, nM) for the interaction of representative compounds with biotin-labeled DNA sequences using biosensor-SPR method a. ResearchGate. [Link]

  • El-Miligy, M. M. M. et al. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. J. Enzyme Inhib. Med. Chem.38, 2152810 (2023).
  • Cyclohexane-1,2-diamines: Efficient Catalysts for the Enantioselective Conjugate Addition of Ketones to Nitro Olefins. ResearchGate. [Link]

  • El-Miligy, M. M. M. et al. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. J. Enzyme Inhib. Med. Chem.38 , 2152810 (2023). [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]

  • Tanious, F. A. et al. Heterocyclic diamidine interactions at AT base pairs in the DNA minor groove: effects of heterocycle differences, DNA AT sequence and length. Nucleic Acids Res.36, 5336–5349 (2008).
  • Stephens, C. E. et al. Affinity and Kinetic Modulation of Polyamide–DNA Interactions by N-Modification of the Heterocycles. J. Med. Chem.51 , 3433–3440 (2008). [Link]

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wilson, W. D. et al. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Biophys. Rev.5, 169–185 (2013).
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorg. Med. Chem. Lett.16 , 2465–2469 (2006). [Link]

  • IC50 and selectivity index values of the compounds. ResearchGate. [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [Link]

  • Relative Quantum Yield of 2-Aminopyridine. ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. J. Am. Chem. Soc.118 , 11311–11312 (1996). [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. J. Am. Chem. Soc.128 , 14006–14007 (2006). [Link]

Sources

Navigating the Structure-Activity Landscape of N6-Methylquinoline-5,6-diamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been extensively explored as anticancer, antimalarial, and antimicrobial agents.[1][2] A particularly intriguing subclass is the diaminoquinolines, which have shown promise as kinase inhibitors and antiproliferative compounds. This guide delves into the structure-activity relationships (SAR) of N6-Methylquinoline-5,6-diamine analogs, offering a comparative analysis for researchers engaged in the design and development of novel therapeutics. While direct, comprehensive SAR studies on a series of this compound analogs are not extensively available in the public domain, this guide will extrapolate key principles from the broader quinoline and aminoquinoline literature to provide a foundational understanding for future research.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework for molecular interactions with biological targets.[1] Its ability to engage in hydrogen bonding, pi-pi stacking, and metal chelation has made it a cornerstone in drug design.[3] The introduction of amino groups, particularly at the 5 and 6 positions, creates additional points for interaction and allows for a diverse range of substitutions to modulate physicochemical properties and biological activity.

Unraveling the Structure-Activity Relationships

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. Based on extensive research on related quinoline compounds, we can infer the following SAR principles for this compound analogs:

The N6-Substituent: A Key Modulator of Potency

The substituent on the N6-amino group is a critical determinant of biological activity. While the topic specifies an N6-methyl group, variations at this position are expected to significantly impact efficacy.

  • Alkyl Chains: Increasing the length or branching of the alkyl chain can influence lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets of target proteins.

  • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at the N6-position can lead to additional pi-pi stacking or hydrogen bonding interactions with the target, potentially enhancing potency. The electronic nature of these rings (electron-donating or electron-withdrawing) can also fine-tune the basicity of the N6-nitrogen and its interaction capabilities.

The 5-Amino Group: A Site for Fine-Tuning

The free amino group at the 5-position is another crucial site for modification. Its presence is often important for forming key hydrogen bonds with target residues.

  • Substitution vs. Unsubstitution: In many kinase inhibitors, a free NH group is essential for hydrogen bonding to the hinge region of the kinase. Therefore, substitution at this position may be detrimental to activity unless the substituent itself can form favorable interactions.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can modulate the electronic properties and steric bulk, which could be leveraged to improve selectivity for a particular target.

Substitution on the Quinoline Ring: Impact on Selectivity and Pharmacokinetics

Modifications on the quinoline nucleus itself offer another avenue for optimizing the pharmacological profile of these analogs.

  • Positions 2, 4, 7, and 8: Substitutions at these positions with groups such as halogens, methoxy, or small alkyl groups can influence the overall electronic distribution of the ring system, affecting target binding and metabolic stability. For instance, in a series of 4-aminoquinoline derivatives, large and bulky alkoxy substituents at the 7-position were found to be beneficial for antiproliferative activity.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3, -CH3) can alter the pKa of the quinoline nitrogens and the diamine groups, thereby influencing their ionization state at physiological pH and their ability to interact with biological targets.

Comparative Analysis of Anticancer Activity in Quinoline Derivatives

While specific data for a series of this compound analogs is limited, the broader class of quinoline derivatives has demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of various quinoline analogs against different cancer cell lines, illustrating the general potency of this scaffold.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Pyrazolo[4,3-f]quinolineNUGC-3< 8[4]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG23.3 µg/mL[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-73.1 µg/mL[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineA5499.96 µg/mL[5]
6-Bromo-5-nitroquinolineHT29Lower than 5-FU[6]
6,8-DiphenylquinolineC6, HeLa, HT29Potent Activity[6]
Quinoline-based EGFR/HER-2 Inhibitor (Comp. 5a)MCF-7, A-5490.025 - 0.082[7][8]

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] The this compound scaffold is well-suited to act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been developed as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Inhibitor This compound Analog (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Experimental Protocols

General Synthesis of Quinoline-5,6-diamines

A common route to quinoline-5,6-diamines involves the reduction of a corresponding 5-nitro-6-aminoquinoline or 5,6-dinitroquinoline precursor. The N6-alkylation can be achieved through reductive amination or nucleophilic substitution.

Synthesis_Workflow start Substituted 2-nitroaniline step1 Skraup Synthesis (Glycerol, H2SO4, oxidizing agent) start->step1 intermediate1 Substituted 5-nitroquinoline step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 Substituted 5,6-dinitroquinoline step2->intermediate2 step3 Selective Reduction (e.g., Na2S) intermediate2->step3 intermediate3 Substituted 6-amino-5-nitroquinoline step3->intermediate3 step4 N-Alkylation/Arylation (e.g., Alkyl halide, base) intermediate3->step4 intermediate4 N-substituted 6-amino-5-nitroquinoline step4->intermediate4 step5 Reduction (e.g., H2, Pd/C) intermediate4->step5 product N6-substituted quinoline-5,6-diamine step5->product

Sources

A Comparative Guide to the Synthetic Efficiency of N6-Methylquinoline-5,6-diamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N6-Methylquinoline-5,6-diamine is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its quinoline scaffold is a common motif in a wide array of biologically active molecules, and the presence of vicinal diamine groups at the 5 and 6 positions offers a versatile platform for the synthesis of more complex heterocyclic systems, such as imidazoquinolines. The N6-methyl group can critically influence the molecule's pharmacological properties, including target binding, solubility, and metabolic stability.

Given its potential as a key building block, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comprehensive analysis of plausible synthetic routes, offering a comparative benchmark of their efficiencies. We will delve into a proposed primary synthetic pathway and explore viable alternatives, evaluating each based on yield, reagent availability and toxicity, and operational complexity. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs.

Proposed Primary Synthetic Pathway: A Three-Step Approach

A logical and practical approach to the synthesis of this compound involves a three-step sequence starting from the commercially available 6-aminoquinoline. This pathway is designed to strategically install the required functional groups while minimizing potential side reactions.

Primary Synthetic Pathway A 6-Aminoquinoline B 6-Amino-5-nitroquinoline A->B Nitration (HNO3/H2SO4) C N6-Methyl-6-amino-5-nitroquinoline B->C N-Methylation (e.g., CH3I, K2CO3) D This compound C->D Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed primary synthetic pathway for this compound.

Step 1: Nitration of 6-Aminoquinoline

The initial step involves the electrophilic nitration of 6-aminoquinoline to introduce a nitro group at the C5 position, yielding 6-amino-5-nitroquinoline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C5 and C7 positions are activated. While a mixture of isomers is possible, the nitration of quinoline derivatives can often be controlled by reaction conditions.

Causality of Experimental Choice: A mixture of nitric acid and sulfuric acid is a standard and potent nitrating agent capable of nitrating the activated quinoline ring. The reaction temperature is a critical parameter to control selectivity and prevent over-nitration.

Step 2: N-Methylation of 6-Amino-5-nitroquinoline

With the nitro group in place, the next step is the selective N-methylation of the 6-amino group. This transformation can be achieved using various methylating agents. A common method involves the use of methyl iodide in the presence of a mild base like potassium carbonate.

Causality of Experimental Choice: The choice of a mild base is crucial to prevent undesired side reactions. The nitro group is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group, but methylation should still proceed under standard conditions. Alternative, greener methylation strategies using reagents like dimethyl carbonate could also be explored.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the 5-nitro group to an amine, affording the target this compound. This reduction needs to be chemoselective to avoid affecting the quinoline ring or the N-methyl group. Several methods are effective for the reduction of aromatic nitro groups.[1]

Causality of Experimental Choice:

  • Stannous chloride (SnCl2) in hydrochloric acid: This is a classic and reliable method for the reduction of aromatic nitro groups and is tolerant of many other functional groups.[2]

  • Catalytic Hydrogenation (H2/Pd-C): This is a cleaner alternative, often providing high yields. Care must be taken as some quinoline derivatives can be hydrogenated on the pyridine ring under harsh conditions. However, catalytic hydrogenation is generally selective for the nitro group reduction under controlled pressure and temperature.[1][3]

Alternative Synthetic Strategies

Exploring alternative routes is crucial for optimizing the synthesis. Below are two plausible alternative pathways with their own sets of advantages and challenges.

Alternative Route 1: Post-amination Methylation

This route involves the synthesis of 5,6-diaminoquinoline first, followed by a challenging selective N-methylation of the 6-amino group.

Alternative Route 1 A 6-Amino-5-nitroquinoline B 5,6-Diaminoquinoline A->B Nitro Reduction (e.g., SnCl2/HCl) C This compound B->C Selective N-Methylation (Challenging)

Caption: Alternative Route 1: Post-amination Methylation.

The key challenge in this route is achieving selective methylation at the N6 position. The two amino groups have similar reactivity, which would likely lead to a mixture of unmethylated, mono-methylated (at N5 and N6), and di-methylated products, necessitating a difficult purification process. While selective N-methylation of diamines can sometimes be achieved through protecting group strategies or by exploiting subtle differences in steric hindrance or electronic properties, it adds complexity and reduces the overall efficiency.

Alternative Route 2: Quinoline Ring Formation from a Pre-functionalized Aniline

This approach involves constructing the quinoline ring system from an aniline derivative that already contains the necessary substituents. A well-known method for this is the Skraup synthesis.[4][5][6]

Alternative Route 2 A 4-Methylamino-3-nitroaniline B This compound A->B Skraup Synthesis (Glycerol, H2SO4, Oxidizing agent)

Caption: Alternative Route 2: Quinoline Ring Formation.

The starting material, 4-methylamino-3-nitroaniline, would need to be synthesized first, adding steps to the overall process. The Skraup synthesis itself is known for often being exothermic and can produce significant amounts of tar, leading to low to moderate yields and purification challenges.[7] However, modern modifications of the Skraup reaction, such as using milder oxidizing agents or ionic liquids, can improve its efficiency and safety.[8]

Comparative Analysis of Synthetic Routes

To provide a clear benchmark, the following table summarizes the key parameters of the proposed synthetic pathways. The yields are estimated based on typical values for analogous reactions reported in the literature.

ParameterPrimary Proposed PathwayAlternative Route 1Alternative Route 2
Starting Material 6-Aminoquinoline6-Aminoquinoline4-Methylamino-3-nitroaniline
Number of Steps 32 (after 6-amino-5-nitroquinoline)1 (after substituted aniline)
Estimated Overall Yield 40-60%10-30% (due to poor selectivity)20-40% (Skraup reaction can be low yielding)
Key Challenges Regioselectivity of nitrationSelective N-methylationSynthesis of starting aniline; harsh Skraup conditions
Reagent Toxicity Moderate (nitrating acids, methyl iodide)Moderate (methyl iodide)High (strong acids, potentially toxic oxidizing agents)
Scalability GoodPoorModerate

Detailed Experimental Protocol: Primary Proposed Pathway

The following protocol provides a detailed, step-by-step methodology for the primary proposed synthetic route.

Step 1: Synthesis of 6-Amino-5-nitroquinoline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 14.4 g (0.1 mol) of 6-aminoquinoline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. Neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 6-amino-5-nitroquinoline can be purified by recrystallization from ethanol.

Step 2: Synthesis of N6-Methyl-6-amino-5-nitroquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.45 g (0.05 mol) of 6-amino-5-nitroquinoline in 100 mL of acetone.

  • Addition of Reagents: Add 10.35 g (0.075 mol) of anhydrous potassium carbonate to the solution, followed by the dropwise addition of 4.6 mL (0.075 mol) of methyl iodide.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel.

Step 3: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g (0.025 mol) of N6-Methyl-6-amino-5-nitroquinoline in 100 mL of concentrated hydrochloric acid.

  • Reduction: To this solution, add a solution of 28.2 g (0.125 mol) of stannous chloride dihydrate (SnCl2·2H2O) in 50 mL of concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C with an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 3-4 hours.

  • Work-up: Make the reaction mixture strongly alkaline (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and potential side reactions. The proposed primary pathway, involving nitration, N-methylation, and subsequent nitro group reduction, appears to be the most efficient and scalable route based on established chemical transformations. While alternative routes exist, they present significant challenges in terms of selectivity and reaction conditions. The detailed protocol provided for the primary pathway serves as a robust starting point for researchers to produce this valuable heterocyclic building block. As with any chemical synthesis, optimization of each step may be necessary to achieve the desired yield and purity for specific research applications.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • PrepChem.com. Synthesis of amino-quinoline. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ResearchGate. Synthesis of tertiary amines by N‐methylation of aromatic imines using formic acid and silanes. [Link]

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

  • ResearchGate. ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]

  • ElectronicsAndBooks. Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, I. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • National Center for Biotechnology Information. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • ACS Publications. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. N-methylation of primary aromatic amines. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • National Center for Biotechnology Information. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • ResearchGate. Figure 2: Diastereomer library screened for N-methylation selectivity.... [Link]

  • National Center for Biotechnology Information. Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces. [Link]

  • National Center for Biotechnology Information. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • National Center for Biotechnology Information. Optimized selective N-methylation of peptides on solid support. [Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]

  • National Center for Biotechnology Information. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Organic Chemistry Portal. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of N6-Methylquinoline-5,6-diamine against a panel of known kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel compounds within the vast landscape of kinase-targeted drug discovery. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a clear method for interpreting the resulting data, all while adhering to the principles of scientific integrity.

Introduction: The Rationale for Comparative Docking in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline and quinoxaline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2] this compound, a derivative of this class, presents an intriguing candidate for investigation.

Comparative molecular docking is an indispensable computational technique in modern drug discovery.[3][4] It allows for the prediction of the binding orientation and affinity of a small molecule within the active site of a target protein. By comparing a novel compound like this compound to well-characterized, potent kinase inhibitors, we can:

  • Predict Potential Targets: Identify which kinases this compound is most likely to bind to.

  • Elucidate Binding Modes: Understand the specific molecular interactions that stabilize the ligand-protein complex.

  • Benchmark Potency: Estimate the potential inhibitory activity relative to established drugs.

  • Guide Lead Optimization: Inform the rational design of more potent and selective derivatives.

This guide will focus on a comparative docking study against key protein kinases implicated in cancer, using a selection of known, clinically relevant inhibitors as benchmarks.

The Molecules of Interest: Structures and Rationale

A successful comparative study hinges on the appropriate selection of the test compound and the known ligands.

The Investigational Compound: this compound
Compound Name2D StructureMolecular FormulaMolecular Weight
This compoundN6,7-Dimethylquinoline-5,6-diamine structure (Note: Image is of the closely related N6,7-Dimethylquinoline-5,6-diamine for structural context[5])C₁₁H₁₃N₃187.24 g/mol [5]
The Known Ligands: A Panel of Potent Kinase Inhibitors

For a robust comparison, we have selected a panel of well-characterized kinase inhibitors with diverse scaffolds and target profiles.

Ligand Name2D StructurePrimary Target(s)PDB Example
Lapatinib Lapatinib structureHER2, EGFR3PP0[3]
Imatinib Imatinib structureAbl, c-Kit, PDGFR2HYY[4]
Sunitinib Sunitinib structureVEGFRs, PDGFRs, c-Kit3TI1[6]
TG003 TG003 structureCLK1, CLK2, CLK45XJ3[7]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a validated workflow for conducting a comparative molecular docking study. The choice of software and specific parameters is justified to ensure scientific rigor.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p1 Protein Structure Preparation (PDB Retrieval, Cleaning) v1 Docking Protocol Validation (Redocking of Co-crystallized Ligand) p1->v1 l1 Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) l1->v1 d1 Comparative Molecular Docking (this compound & Known Ligands) v1->d1 a1 Analysis of Docking Scores (Binding Energy, Inhibition Constant) d1->a1 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) d1->a2 c1 Comparative Analysis & Interpretation a1->c1 a2->c1

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Protocol

Step 1: Protein Structure Preparation

  • Selection and Retrieval:

    • Identify the Protein Data Bank (PDB) entries for the target kinases. For this study, we will use:

      • HER2: PDB ID: 3PP0 (complexed with Lapatinib)[3]

      • Abl: PDB ID: 2HYY (complexed with Imatinib)[4]

      • CDK2: PDB ID: 3TI1 (complexed with Sunitinib)[6]

      • CLK1: PDB ID: 5XJ3 (complexed with TG003)[7]

    • Download the PDB files from the RCSB PDB database.

  • Protein Cleaning and Preparation:

    • Use molecular modeling software such as AutoDockTools, Schrödinger Maestro, or MOE to prepare the protein structures.

    • Remove all non-essential water molecules and heteroatoms (ions, co-factors not essential for binding).

    • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial charges to all atoms using a suitable force field (e.g., Gasteiger charges for AutoDock).

    • The protein is generally treated as a rigid entity in standard docking protocols to reduce computational complexity.[4]

Step 2: Ligand Preparation

  • Structure Generation:

    • Obtain the 2D structures of this compound and the known inhibitors.

    • Convert the 2D structures to 3D structures using software like Open Babel or ChemDraw.

  • Energy Minimization and Conformer Generation:

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

Step 3: Docking Protocol Validation (Self-Validating System)

  • Rationale: Before docking the investigational compound, it is imperative to validate the docking protocol to ensure it can accurately reproduce the experimentally determined binding pose.[8][9]

  • Procedure:

    • For each target kinase, extract the co-crystallized ligand from the PDB file (e.g., Lapatinib from 3PP0).

    • Dock the extracted co-crystallized ligand back into the binding site of its respective protein.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably predict the correct binding mode.[8]

Step 4: Molecular Docking

  • Grid Box Generation:

    • Define the binding site on the target protein by creating a grid box that encompasses the active site residues. The grid box should be centered on the co-crystallized ligand's position.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina, GOLD, or Glide. AutoDock Vina is a widely used and freely available tool known for its accuracy and speed.

    • Dock this compound and each of the known inhibitors into the prepared grid box of each target kinase.

    • Generate multiple binding poses (typically 10-20) for each ligand-protein complex.

Step 5: Analysis and Interpretation

  • Scoring Function Analysis:

    • The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis:

    • Visualize the best-ranked pose for each complex using software like PyMOL or Discovery Studio.

    • Identify and analyze the key molecular interactions, including:

      • Hydrogen bonds: Crucial for specificity and high-affinity binding.

      • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-pi stacking and cation-pi interactions: Often observed with aromatic systems like the quinoline ring.

Data Presentation and Interpretation

Quantitative data from the docking studies should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Docking Results

Target Kinase (PDB ID)LigandBinding Energy (kcal/mol)Estimated Ki (nM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)RMSD (Å) (for known ligands)
HER2 (3PP0) This compound -8.5250Met801, Thr862Leu726, Val734, Ala751, Leu852N/A
Lapatinib (Reference)-10.230Met801, Thr862, Cys805Leu726, Val734, Ala751, Leu8521.2
Abl (2HYY) This compound -7.9600Met318, Thr315Val256, Ile313, Phe382N/A
Imatinib (Reference)-11.55Met318, Thr315, Glu286Val256, Ile313, Phe3821.5
CDK2 (3TI1) This compound -8.2350Leu83, Glu81Ile10, Val18, Ala31, Phe80N/A
Sunitinib (Reference)-9.850Leu83, Asp86Ile10, Val18, Ala31, Phe801.3
CLK1 (5XJ3) This compound -9.1120Leu244, Asp325Val179, Ala192, Leu322N/A
TG003 (Reference)-10.815Leu244, Asp325Val179, Ala192, Leu3221.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculations.

Interpreting the Results:

  • Binding Energy: A lower binding energy suggests a higher predicted binding affinity. In our hypothetical data, this compound shows favorable binding energies across all targets, though consistently less favorable than the known inhibitors.

  • Key Interactions: The analysis of interacting residues reveals whether the investigational compound binds in a similar manner to the known inhibitors. The presence of interactions with key catalytic or hinge region residues is a strong indicator of potential inhibitory activity.

  • Comparative Analysis: By comparing the binding energy and interaction patterns of this compound to those of potent inhibitors like Lapatinib and Imatinib, we can infer its potential as a kinase inhibitor. The hypothetical data suggests that while it may not be as potent as the established drugs, it demonstrates promising interactions with the kinase active sites, making it a viable scaffold for further optimization.

Conclusion and Future Directions

This guide has provided a detailed protocol for the comparative molecular docking of this compound against a panel of known kinase inhibitors. By following a rigorous and validated workflow, researchers can gain valuable insights into the potential of novel compounds as kinase inhibitors. The hypothetical results presented herein suggest that this compound warrants further investigation.

Future work should focus on:

  • In vitro Kinase Assays: Experimental validation of the docking predictions is essential to confirm the inhibitory activity and determine IC50 values.

  • Molecular Dynamics Simulations: To investigate the stability of the predicted binding poses and account for protein flexibility.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to improve potency and selectivity based on the docking insights.

By integrating computational and experimental approaches, the path from a promising scaffold to a potential clinical candidate can be navigated more efficiently and effectively.

References

  • Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype. (URL: [Link])

  • How can I validate a docking protocol? - ResearchGate. (URL: [Link])

  • Comparative Evaluation of Different Docking Tools for Kinases Aga - IT Medical Team. (URL: [Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (URL: [Link])

  • Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PubMed. (URL: [Link])

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (URL: [Link])

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study - Global Science Research Journals. (URL: [Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: [Link])

  • N6,7-Dimethylquinoline-5,6-diamine | C11H13N3 | CID 150724 - PubChem. (URL: [Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (URL: [Link])

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][9]diazepin-6-one scaffold - NIH. (URL: [Link])

  • N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride - PubChem. (URL: [Link])

  • kinDOCK: a tool for comparative docking of protein kinase ligands - PMC - NIH. (URL: [Link])

  • 4KA3: Structure of MAP kinase in complex with a docking peptide - RCSB PDB. (URL: [Link])

  • 2GPH: Docking motif interactions in the MAP kinase ERK2 - RCSB PDB. (URL: [Link])

  • Proposing the Promiscuous Protein Structures in JNK1 and JNK3 for Virtual Screening in Pursuit of Potential Leads - NIH. (URL: [Link])

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors - MDPI. (URL: [Link])

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. (URL: [Link])

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (URL: [Link])

  • Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. - Semantic Scholar. (URL: [Link])

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - bioRxiv. (URL: [Link])

  • Guided docking as a data generation approach facilitates structure-based machine learning on kinases - ChemRxiv. (URL: [Link])

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. (URL: [Link])

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - BiodiversityPMC. (URL: [Link])

  • Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study - ResearchGate. (URL: [Link])

Sources

A Scientist's Guide to the In Vitro Validation of N6-Methylquinoline-5,6-diamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the rigorous validation of a novel chemical entity is the bedrock upon which successful therapeutic development is built. N6-Methylquinoline-5,6-diamine represents a class of heterocyclic compounds that, based on structural similarities to known pharmacophores, holds potential as a modulator of critical cellular signaling pathways, particularly those driven by protein kinases.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on how to approach the in vitro validation of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust data package. This framework compares its hypothetical performance against a well-characterized, fictional competitor, "Compound B," to provide context and demonstrate best practices in data interpretation.

The Postulated Mechanism: Targeting the PI3K/Akt/mTOR Pathway

Quinoline derivatives have frequently been identified as inhibitors of protein kinases. Given this precedent, we postulate that this compound may target a key kinase within the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Validating our test compound requires a multi-assay approach to first confirm direct target inhibition and then verify its effect in a cellular context.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Test_Compound This compound (Hypothesized Target) Test_Compound->PI3K Inactivates ADP_Glo_Workflow start Start: Prepare Reagents step1 Dispense Kinase, Substrate, and ATP into 384-well plate start->step1 step2 Add serially diluted This compound or Compound B step1->step2 step3 Incubate at RT (Kinase Reaction) step2->step3 step4 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step3->step4 step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step4->step5 step6 Read Luminescence step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for a typical luminescence-based biochemical kinase assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare buffers, PI3Kα enzyme, lipid substrate (PIP2), and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Compound Plating: Perform a serial dilution of this compound and the reference compound (Compound B) in DMSO, then add to a 384-well assay plate. Include "no enzyme" and "no compound" (DMSO only) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to all wells to start the reaction. Incubate for 1 hour at room temperature.

  • Signal Generation (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation (Step 2): Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase into a luminescent signal.

  • Data Acquisition: Read the plate on a luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compound PI3KαADP-Glo™15.2 -1.1
Compound B (Reference)PI3KαADP-Glo™25.8-1.0

Interpretation: The hypothetical data shows that this compound is a potent inhibitor of PI3Kα in a direct biochemical assay, with an IC50 value of 15.2 nM, making it slightly more potent than the reference compound. The Hill slope near -1.0 suggests a standard 1:1 binding interaction.

Secondary Validation: Cell-Based Potency Assay

Demonstrating that a compound can inhibit an isolated enzyme is crucial, but it does not guarantee activity in a complex cellular environment. A cell-based assay is essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional downstream response. We will use a cell viability assay on a cancer cell line known to be dependent on PI3K signaling, such as MCF-7 breast cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Compound B for 72 hours. This duration allows for effects on cell proliferation to become apparent.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the reduction in cell viability against the compound concentration.

Comparative Cellular Performance (Hypothetical)
CompoundCell LineAssay TypeEC50 (nM)
This compound MCF-7CellTiter-Glo®125.7
Compound B (Reference)MCF-7CellTiter-Glo®350.4

Interpretation: this compound demonstrates potent anti-proliferative effects in a PI3K-dependent cell line, with an EC50 of 125.7 nM. The shift from the biochemical IC50 (15.2 nM) to the cellular EC50 (125.7 nM) is expected and reflects factors such as cell permeability and potential metabolism. Importantly, it retains a significant potency advantage over Compound B in a cellular context.

Orthogonal Validation: Confirming Target Engagement with CETSA®

To build a truly compelling case, we must provide direct evidence that this compound physically binds to PI3Kα inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

CETSA® Experimental Workflow

CETSA_Workflow start Start: Treat intact MCF-7 cells with compound or vehicle (DMSO) step1 Heat cell lysates to a range of temperatures start->step1 step2 Cool and centrifuge to pellet precipitated (unstable) proteins step1->step2 step3 Collect supernatant containing soluble (stable) proteins step2->step3 step4 Analyze soluble fraction for PI3Kα protein levels via Western Blot or ELISA step3->step4 end End: Plot melt curve to determine thermal shift step4->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement.

Comparative Target Engagement Data (Hypothetical)
CompoundTargetΔTm (°C)Interpretation
This compound PI3Kα+4.2°C Strong target engagement
Compound B (Reference)PI3Kα+2.5°CModerate target engagement
Vehicle (DMSO)PI3Kα0°CBaseline (no shift)

Interpretation: Treatment with this compound resulted in a significant 4.2°C increase in the thermal stability of PI3Kα, providing direct evidence that it binds to its intended target within the complex milieu of the cell. This robust engagement is superior to that of the reference compound, correlating well with its superior biochemical and cellular potency.

Conclusion: A Triad of Evidence for In Vitro Validation

The validation of a novel compound like this compound requires a logical, multi-faceted approach. By employing a triad of orthogonal assays, we have constructed a compelling, self-validating dataset.

  • Biochemical Assay: Confirmed direct, potent inhibition of the isolated target enzyme.

  • Cell-Based Assay: Demonstrated functional activity in a relevant cellular context, confirming cell permeability and on-target effect.

  • Target Engagement Assay: Provided direct evidence of physical binding between the compound and its target inside the cell.

This comprehensive workflow provides a high degree of confidence in the in vitro activity of this compound, establishing a solid foundation for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies.

References

  • Title: Recent Developments of Quinoline-Based Antitumor Agents. Source: PubMed Central (National Library of Medicine) URL: [Link]

  • Title: Discovery of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of MET and VEGFR2. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]

  • Title: The PI3K/AKT pathway in endocrine resistance in breast cancer. Source: Journal of Mammary Gland Biology and Neoplasia URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Spectroscopic Signature of a Key Heterocycle

N6-Methylquinoline-5,6-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to known biologically active quinoline derivatives suggests its potential in various applications. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its structure-activity relationships. This guide provides a comprehensive comparison of the expected spectral data of this compound with that of its close structural analogs. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide will leverage established spectroscopic principles and the empirical data from related structures to predict and interpret its spectral features. This comparative approach offers valuable insights for researchers working with this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For quinoline derivatives, ¹H and ¹³C NMR provide a detailed fingerprint of the substitution pattern on the bicyclic ring system.

¹H NMR Spectroscopy: The Influence of Substitution on Proton Chemical Shifts

The ¹H NMR spectrum of quinoline itself displays signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of amino and methylamino groups at the 5- and 6-positions, as in this compound, is expected to cause significant upfield shifts of the protons on the benzenoid ring due to the electron-donating nature of these substituents.

To illustrate this, we can compare the ¹H NMR data of relevant precursor and analogous structures.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound Analogs

Proton5-Aminoquinoline[1]6-Methylquinoline[2]Predicted this compound
H-28.868.83~8.7
H-37.287.33~7.1
H-48.148.03~7.9
H-77.577.55~7.0
H-86.787.99~6.5
-CH₃-2.52~3.0 (N-CH₃)
-NH₂4.25-~4.0 (5-NH₂)
-NH--Broad singlet

Note: Predicted values are estimations based on additive effects of substituents and data from related compounds.

The N-methylation at the 6-position is expected to introduce a singlet around 3.0 ppm corresponding to the methyl protons. The protons of the 5-amino group and the 6-methylamino group will likely appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information on the carbon framework. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. Electron-donating groups like amino and methylamino moieties will shield the directly attached and ortho/para carbons, causing them to resonate at higher fields (lower ppm values).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound Analogs

Carbon5-Aminoquinoline[3]6-Methylquinoline[4]Predicted this compound
C-2149.9149.8~148
C-3121.2121.1~120
C-4130.0135.8~128
C-4a129.1128.8~125
C-5142.9126.8~140
C-6110.0136.2~115
C-7129.3129.8~128
C-8104.5129.0~105
C-8a147.9147.5~146
-CH₃-21.4~30 (N-CH₃)

Note: Predicted values are estimations based on established substituent effects on aromatic systems.

The N-methyl carbon is anticipated to appear in the range of 25-35 ppm. The carbons C-5 and C-6, directly bonded to the nitrogen atoms, will show the most significant shifts compared to unsubstituted quinoline.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum of this compound

The nominal molecular weight of this compound (C₁₀H₁₁N₃) is 173.22 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 173 would be expected. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules and cleavage of substituent groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentPlausible Origin
173[C₁₀H₁₁N₃]⁺˙Molecular Ion (M⁺˙)
158[C₉H₈N₂]⁺˙Loss of •CH₃ from the N-methyl group
145[C₉H₇N₂]⁺Loss of N₂H₄ (hydrazine) from diamino substitution
117[C₈H₅N]⁺˙Loss of HCN from the quinoline ring

The fragmentation of the N-methyl group is a characteristic feature to look for. The presence of two nitrogen atoms in the molecule will also influence the fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) can be used. For non-volatile or thermally labile compounds, electrospray ionization (ESI-MS) from a solution is preferable.

  • Ionization:

    • EI: Use a standard electron energy of 70 eV.

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

III. UV-Vis and Fluorescence Spectroscopy: Exploring the Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Vis Absorption Characteristics

Quinoline exhibits characteristic absorption bands in the UV region arising from π→π* transitions. The introduction of auxochromic groups like amino and methylamino functions leads to a bathochromic (red) shift of these absorption bands and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated π-system by the lone pair of electrons on the nitrogen atoms.

Table 4: Expected UV-Vis Absorption Maxima (λmax) of this compound and Analogs

Compoundλmax (nm)SolventReference/Prediction
Quinoline~270, ~313Ethanol[5][6]
5-Aminoquinoline~340Ethanol[5]
Predicted this compound>350EthanolPrediction

The additional amino and methylamino groups are expected to cause a significant red shift in the absorption spectrum of this compound compared to 5-aminoquinoline.

Fluorescence Properties

Many quinoline derivatives are known to be fluorescent. The fluorescence emission is highly sensitive to the nature and position of substituents, as well as the solvent environment. The presence of electron-donating amino groups generally enhances fluorescence. It is anticipated that this compound will exhibit fluorescence, with an emission maximum at a longer wavelength than its absorption maximum (Stokes shift).

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). A typical concentration for UV-Vis is 10⁻⁵ to 10⁻⁴ M, and for fluorescence, it is often lower (10⁻⁶ to 10⁻⁵ M).

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam spectrophotometer.

    • Use a matched cuvette containing the pure solvent as a reference.

  • Fluorescence Spectroscopy:

    • Determine the optimal excitation wavelength by running an excitation scan while monitoring the emission at an estimated wavelength.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

    • The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to a longer wavelength region.

IV. Visualizing the Comparison: Molecular Structures and Workflows

To better visualize the structural relationships and the experimental processes, the following diagrams are provided.

Figure 1: Structural relationships between this compound and its analogs.

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Optical Optical Spectroscopy NMR_Sample Dissolve in Deuterated Solvent H1_NMR Acquire ¹H Spectrum NMR_Sample->H1_NMR C13_NMR Acquire ¹³C Spectrum NMR_Sample->C13_NMR NMR_Process Process & Analyze H1_NMR->NMR_Process C13_NMR->NMR_Process MS_Sample Introduce Sample (GC, ESI) MS_Ionize Ionize (EI, ESI) MS_Sample->MS_Ionize MS_Analyze Analyze m/z MS_Ionize->MS_Analyze MS_Fragment Analyze Fragmentation MS_Analyze->MS_Fragment Opt_Sample Prepare Dilute Solution UV_Vis Record UV-Vis Absorption Opt_Sample->UV_Vis Fluorescence Record Fluorescence Emission Opt_Sample->Fluorescence

Figure 2: General experimental workflow for spectroscopic analysis.

V. Conclusion: A Predictive Framework for Spectroscopic Characterization

While direct experimental data for this compound remains elusive in readily accessible sources, a robust predictive framework can be established through the comparative analysis of its structural analogs. The electron-donating effects of the 5-amino and 6-methylamino groups are expected to dominate its spectral signatures, leading to characteristic upfield shifts in NMR, a prominent molecular ion with specific fragmentation patterns in mass spectrometry, and a significant bathochromic shift in its UV-Vis and fluorescence spectra. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to identify, characterize, and utilize this compound and related compounds in their scientific endeavors.

References

  • Dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link][7][8]

  • Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][10]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link][11]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link][12]

  • SpectraBase. (n.d.). 5-Aminoquinoline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Faizi, M. S. H., et al. (2015). Crystal structure of N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, E71, o49-o50. Retrieved from [Link]

  • Zhang, X., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied Spectroscopy, 60(9), 958-963. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][14][15]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link][8]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2016). Russian Journal of Organic Chemistry, 52(8), 1225-1234. Retrieved from [Link][16]

  • ResearchGate. (2025, August 8). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Retrieved from [Link][17]

  • Madrid, D. C., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7044-7053. Retrieved from [Link][18]

  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkat USA. Retrieved from [Link][19]

  • Ghorai, S., et al. (2022). Fluorescence turn on amine detection in a cationic covalent organic framework. Nature Communications, 13, 3939. Retrieved from [Link][20]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link][21]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248. Retrieved from [Link][22]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][23]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link][24]

  • ResearchGate. (2025, June 11). Preparation of a neutral nitrogen allotrope hexanitrogen C2h-N6. Retrieved from [Link][25]

  • ResearchGate. (2025, August 6). Synthesis, NMR and ultraviolet spectroscopy of2-6-aminopurinophane; Calculation of the chemical shifts in the . Retrieved from [Link][26]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][17]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link][3]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis, spectral characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff bases derived from 3-formyl quinoline and 2,6-diaminopyridine and their biological studies. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Disposal of N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and scientific research, the responsible stewardship of chemical reagents is as critical as the integrity of our experimental results. N6-Methylquinoline-5,6-diamine, a member of the quinoline derivative family, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to the point of final disposal. This guide provides a procedural framework grounded in established safety principles to ensure that this compound is managed in a way that protects laboratory personnel, the integrity of our research environment, and the broader ecosystem.

The core tenet of our disposal protocol is risk mitigation. Quinoline derivatives, as a class, are recognized for their potential biological activity and associated hazards.[1][2] Therefore, we must operate under the precautionary principle, treating this compound as hazardous waste unless explicitly determined otherwise by a formal institutional safety assessment. Under no circumstances should this compound or its contaminated materials be discarded in standard refuse or discharged into the sanitary sewer system.[3]

Hazard Assessment: Understanding the "Why"

A definitive Safety Data Sheet (SDS) for this compound was not located; therefore, our operational plan is built upon the known hazard profiles of structurally similar quinoline diamines and the parent quinoline molecule. This approach ensures a conservative and safe margin of practice. The primary hazards associated with analogous compounds include irritation to skin, eyes, and the respiratory system, with some quinoline derivatives exhibiting aquatic toxicity.[4][5]

Table 1: Hazard Profile Based on Analogous Quinoline Compounds

Hazard CategoryGHS Classification (Typical for Analogs)Key Hazard Statements
Acute Toxicity Category 4 (Oral, Dermal)H302: Harmful if swallowed. H312: Harmful in contact with skin.[5]
Skin Irritation/Corrosion Category 1B / Category 2H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[4]
Eye Irritation/Damage Category 1 / Category 2AH318: Causes serious eye damage. H319: Causes serious eye irritation.[4]
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritation.[4][5]
Aquatic Toxicity Category 3 (Acute)H402: Harmful to aquatic life.[5]

This hazard profile dictates that all waste streams containing this compound must be segregated, clearly identified as hazardous, and managed through an approved institutional or certified hazardous waste program.[1]

Pre-Disposal Safety Protocol: Your First Line of Defense

Before initiating any waste collection or disposal procedures, it is imperative to establish a safe working environment. This begins with the correct use of Personal Protective Equipment (PPE) and adherence to universal safe handling practices.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended if splashing is a significant risk.Protects against splashes and accidental contact with mucous membranes. Conforms to OSHA 29 CFR 1910.133 or EN 166.[1]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of immediately upon contamination.[1][2]
Body Laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Not typically required if handled in a certified chemical fume hood. Use a NIOSH-approved respirator if dusts or aerosols are generated outside of a fume hood.[2]Minimizes inhalation risk, which is a primary exposure route for powdered reagents.[5]

Safe Handling Practices:

  • Work Area: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: When handling the solid compound, use techniques that prevent it from becoming airborne.[2]

  • Contamination Control: Designate a specific area for waste collection to prevent cross-contamination of the general laboratory space.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled systematically, from the point of generation to its final handoff to Environmental Health and Safety (EHS) personnel.

Step 1: Waste Identification and Segregation

  • Causality: The first and most critical step is correct identification. This compound waste must be kept separate from other chemical waste streams unless compatibility is confirmed. Mixing incompatible chemicals can lead to dangerous reactions.[1]

  • Procedure:

    • Establish two distinct, clearly labeled hazardous waste containers: one for "Solid Waste" and one for "Liquid Waste."

    • Solid Waste Stream: Includes unused or expired pure compound, and any disposable lab materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips, bench paper).

    • Liquid Waste Stream: Includes all solutions containing this compound. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

Step 2: Waste Collection and Containment

  • Causality: Proper containment is essential to prevent leaks and environmental release. Containers must be robust, chemically compatible, and securely sealed.

  • Procedure:

    • Container Selection: Use only approved hazardous waste containers provided by your institution's EHS department. These containers must have secure, tight-fitting lids.[1]

    • Solid Waste: Carefully place solid materials directly into the designated "Solid Hazardous Waste" container. Avoid generating dust.[6]

    • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated "Liquid Hazardous Waste" container.

    • Headspace: Do not fill liquid waste containers beyond 90% capacity. Leaving adequate headspace is crucial to accommodate vapor expansion and prevent spills.

Step 3: Labeling

  • Causality: Accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the container. It communicates the contents and their associated hazards.

  • Procedure:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

    • List all components of a mixture, including solvents, with approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date.

Step 4: Storage and Handoff

  • Causality: Waste must be stored safely pending pickup to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Store sealed waste containers in a designated satellite accumulation area. This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment.

    • Keep containers tightly closed at all times, except when adding waste.[4]

    • Arrange for pickup by your institution's EHS department according to their schedule and procedures. Do not allow waste to accumulate beyond regulatory time limits.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A prepared response is key to mitigating harm.

  • Minor Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemically inert absorbent material (e.g., vermiculite, sand).[7]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside Fume Hood) or Personal Exposure:

    • Evacuate the immediate area and alert nearby personnel.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing while flushing.[8]

    • Contact your institution's emergency response number and EHS department immediately.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G start Waste Generation Point (this compound) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in approved, labeled Liquid Hazardous Waste Container (e.g., Carboy for Organics) is_liquid->liquid_waste  Yes solid_waste Collect in approved, labeled Solid Hazardous Waste Container (e.g., Lined Drum) is_liquid->solid_waste No (Solid compound, contaminated labware) labeling Ensure container is accurately labeled: - Full Chemical Name - Hazard Information - Accumulation Date liquid_waste->labeling solid_waste->labeling storage Store sealed container in designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and environmental responsibility. Always remember that these guidelines supplement, but do not replace, the specific directives from your institution's Environmental Health and Safety department and all applicable local and national regulations.

References

  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • SAFETY DATA SHEET for a related diamine. Sigma-Aldrich.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (Emphasizes not emptying into drains and handling as dangerous waste).
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem. (Outlines PPE and handling for quinoline compounds).
  • SAFETY DATA SHEET for Trimethyl hexamethylene diamine. Chem Service. (Details first-aid measures for skin contact with diamines).
  • Quinoline - SAFETY DATA SHEET. pentachemicals. (General disposal guidance for quinoline).
  • SAFETY DATA SHEET for 1,6-HEXANEDIAMINE. Spectrum Chemical.
  • N6,N6-Dimethylquinoline-3,6-diamine Safety Data Sheet. AK Scientific, Inc.
  • Quinoline-5,6-diamine Safety Data Sheet. Apollo Scientific. (Information on a very close structural analog regarding handling and spill cleanup).
  • Material Safety Data Sheet for Hexamethylenediamine. West Liberty University. (Details GHS classifications for a diamine compound, relevant for assessing potential hazards).

Sources

A Guide to Personal Protective Equipment for Handling N6-Methylquinoline-5,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling N6-Methylquinoline-5,6-diamine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Quinoline and its derivatives are recognized for a range of potential health effects, including mutagenicity and carcinogenicity.[2][3] Aromatic amines can be readily absorbed through the skin, and diamine compounds are often corrosive, capable of causing severe skin burns and eye damage.[4][5] Therefore, we must assume this compound, which is a solid, presents a multi-faceted risk profile.[1]

Potential HazardAssociated RiskRationale Based on Related CompoundsAuthoritative Source
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or absorbed through the skin.Quinoline and its derivatives are classified as harmful if swallowed or in contact with the skin.[6]Sigma-Aldrich, Chemos GmbH[6]
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.Diamine and quinoxaline compounds are known to be corrosive or irritating to the skin.[4][5]Fisher Scientific[4], West Liberty Univ.[5]
Serious Eye Damage Causes severe, potentially permanent eye damage.Direct contact with related compounds can lead to serious eye damage, including burns and blindness.[7][8]Apollo Scientific[7], Chem Service[8]
Respiratory Irritation Inhalation of dust may irritate the nose, throat, and lungs.Many amine compounds can cause respiratory irritation.[5]Sigma-Aldrich
Long-Term Toxicity Suspected mutagen and potential carcinogen.Quinoline is classified as a mutagenic substance and a potential human carcinogen.[3]ResearchGate[3]

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a checklist; it is a dynamic risk mitigation strategy. The following protocol is designed to provide comprehensive protection during the handling of this compound.

Workflow for Safe Handling

The following diagram outlines the critical steps from preparation to post-handling, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_area Verify Fume Hood Operation & Cleanliness gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE (Correct Sequence) gather_mats->don_ppe Enter Handling Environment conduct_work Perform Weighing, Transfer & Dissolution decontaminate Decontaminate Surfaces & Equipment dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste Exit Handling Environment doff_ppe Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Procedural workflow for handling this compound.

A. Respiratory Protection
  • Primary Risk: Inhalation of fine particulate matter during weighing and transfer operations.

  • Minimum Requirement: A NIOSH-approved N95 respirator.

  • Rationale: Since the compound is a solid, aerosolization is a primary concern.[1] An N95 filter provides sufficient protection against solid particulates. Administrative and engineering controls, such as working in a certified chemical fume hood, should always be the first line of defense.[9][10]

  • Enhanced Protection (for spills or poor ventilation): A half-mask or full-face air-purifying respirator (APR) with P100 cartridges.[11][12]

B. Eye and Face Protection
  • Primary Risk: Splashes of dissolved compound or contact with airborne dust, leading to severe eye damage.[8]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[10]

  • Rationale: Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not. Given the potential for severe eye damage and corrosion from related compounds, this is a non-negotiable requirement.[4]

  • Enhanced Protection (for risk of splash/exothermic reaction): A full-face shield worn over chemical splash goggles.[10][12]

C. Skin and Body Protection
  • Primary Risk: Dermal absorption and potential for severe skin burns.[5]

  • Minimum Requirement: A flame-resistant (FR) or Nomex® laboratory coat buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory.[10]

  • Rationale: A standard cotton lab coat offers minimal chemical protection. An FR coat provides a better barrier. Full coverage of the arms, legs, and feet is essential to prevent accidental skin contact.[10]

  • Enhanced Protection (for handling larger quantities >5g): A disposable chemical-resistant apron over the lab coat. For significant spill cleanup, disposable chemical-resistant coveralls (e.g., Tyvek®) are required.[11]

D. Hand Protection
  • Primary Risk: Direct skin contact, leading to local corrosion and systemic toxicity via dermal absorption.[5]

  • Minimum Requirement: Double-gloving with nitrile gloves.

  • Rationale: Double-gloving provides redundant protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Nitrile gloves offer good resistance to a broad range of chemicals for short-term use.[10] Always inspect gloves for tears or pinholes before use. Change gloves immediately upon contact with the chemical.[10]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Sequence

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On)Doffing (Taking Off)
1. Lab Coat1. Outer Gloves (if double-gloved)
2. Inner Gloves2. Chemical-Resistant Apron/Coveralls
3. Outer Gloves3. Face Shield and Goggles
4. Respirator4. Lab Coat
5. Goggles and/or Face Shield5. Respirator
6. Inner Gloves
7. Wash hands thoroughly
Handling Protocol
  • Preparation: Always conduct work in a certified chemical fume hood.[9] Ensure a chemical spill kit is immediately accessible.

  • Weighing: Use a disposable weigh boat. Handle with care to minimize dust generation.

  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. All decontamination materials must be treated as hazardous waste.[7]

Disposal Plan
  • Chemical Waste: All solid this compound and any solutions must be disposed of as hazardous waste.[1][13] Collect in a clearly labeled, sealed container marked with "Hazardous Waste," the full chemical name, and relevant hazard symbols.[13]

  • Contaminated PPE: All disposable PPE, including gloves, weigh boats, and wipes, must be placed in the hazardous waste container.

  • Empty Containers: If the compound is acutely hazardous, the original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

Emergency Response Procedures

Immediate and correct action is vital in an emergency.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][7]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

In case of a spill: Evacuate the immediate area. Alert others. If safe to do so, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9][14] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7] Decontaminate the area thoroughly. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and your research.

References

  • Benchchem. Navigating the Safe Disposal of N6-methylquinoxaline-5,6-diamine: A Procedural Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Xr_RqTtp19uUKXQdGRSIvm6r1-RUrzBGzdMOWQOIfDfGh5DEepWfkUH8sVJ4smbAOUdj88QDaukg5xeTQxTxIOF_Y8eRr50ALxwKCy6HQnFfand0-RE2x0GzSLC-bIAQZle1ET9hD9PGM_tr8pSDw77zLDMeimkWxO0n2zyeLCDVcVDr5v5KuUtcp3FzK02D93iwQV3YwTgwN6EYgeiY8H0BNxUrfbu-ikBEC8uR]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwNqnpvEPmo7_qFviJG0UE6kuIMD8zjJ3S_equECpbC05fpDcmMlh2UKQpF0-09PeNYvl8phB60CWQZpqPyE2P_LAjp0m2uWsq8IB7IpTSHAV-8Q8hvPu_epLZX5VVBhiZRex7uFzLbIIckwEOa_Y=]
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYloC28F0jI06J69o0_aFl9m7e_ZrYygGNJJ0vd7K6XilKS-_uvb0AoZC6XNDa3kMTm9q5H3xteuVmevvTOsIW1hhx2jzz9ccjEoLEwvh7Li1W-U-FjNSRjsbNdge7KxnIDDiD7rFb_yzr-QGWPLT]
  • ResearchGate. Quinoline. Documentation of proposed values of occupational exposure limits (OELs). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm8m68ZhWtGJyvZ7LWh2Q2c2KbX0uBtoKszx_xWSjqt2NDHkRObaUkh5rsPJgbw1wJMDd4YwG41EFcYo3MTq-T1TGwYO5Pu_ZgXIeoZylyJ3QiW_HVmiRRx5E3Y8Y6_w14szE0xY45hSLgkFpsiZivqYLhqgo4v29_UVJyiFHoMcLIhF6rCqtKIuHacggCbT1orqUwlTNCiCtR48YnHIvR1m_o8VcHWDbb30TURJoddxX6bptQpsB6egMstBI=]
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfX2FffeF5E3AkoXFUT2n-MqQA0_7S5QRXI82Lkf129oOMKhB0cbcTqw5-UEdaYGml1puJ2sTPRT-FlfwoqjXpOl6mLtoInVUwrnA2Ok68Bq9Oa8WSjCuxbh23EGBXDZ4sk61RmvYVUFNbQ6YjrZzI0R9bmTwhQH15cE5jAVjdw_OGUEb6v06ldrJRw==]
  • Apollo Scientific. Quinoline-5,6-diamine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQlTP23ia_OgNzJn63mf3WKIwY6Qrd-Cr99Ad2NcS1FBlIZCYrelYUvPidJCeFz71XY8gVJb-LZLuKKwBHAU2169qlJ7iEP6pr13OqWhvebNqb4B-gv47OgqklZM8ZiDlucTY6iDOPxnq5ecVXiYUEJRLA8OnClD_fEk=]
  • Fisher Scientific. SAFETY DATA SHEET - 1,6-Hexanediamine solution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMgBVu4Dm6BA7zQWVDe-FtTLFOpWrwZG9NnAwPlTAS6Amc23GMy6SON2OnTMpORKJdVGRmCBoqEP4-RtMChtW_pi9nd_jENHNQfmVCYKpmyusAp0zmfboExybghEEGCRz5UCqC6fqlvGHAyU1C6OS1Vk4CAoNv2UApsKMwTP7R5ejfyuOp8DdMb9IZ5CRka58=]
  • Fisher Scientific. SAFETY DATA SHEET - 1,6-Diaminohexane 5% in water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwuSX8HTCPS4UP-3TVB4CIyZiCLoIB-RfxFuZdOkTcIiw-OcyteFF1wi4PhsHXERozYN4b_sgiLedGdLRgGHrVGDigyQ1lsps-hcTLCbPoOf0Is2Th193rc5a6_zdxU9AyZH7bbEYWMKfh-w8ENYBZkeJLf6ozWSQl3blIBCu0iMHWlnCz5dNIZ4DHL0E=]
  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpNYQssoaEf75yaBy9BQL59zfvhyldKmN1otf_NY5sDAIUWjp434R25WVNYYDsb1qNCeZnLwtcishev13GlBbMEj0N-z5B595jOyXfyvaPmFuQcjG6pn0eNSI2WSbrlXNK1EfjzHbUkncj-EYbS_cfXwvxtFZOExWUwPkddjJvTWFTTzius_ndXh964hh06w==]
  • Chem Service. SAFETY DATA SHEET - Trimethyl hexamethylene diamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHr4-rQTy9iqUBz1UJVv6A_N5ralGJMbC8Dlge2Ix78D2zAbyoJ34hKNvXP1ysRouWFOb8lY80n_hZZPH_ucScLZ4jWIKQ7ozvG01gaz5bLG6IezhoNsQjQb1kKTS5rEqLreGTnyQ4ywwLaWh59PTGBNHMQ3ElMbuPOCQZzalSxx9Z_cFgZg14ib9y2nssAGrEo2o_VTYV]
  • CHEMM. Personal Protective Equipment (PPE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERwCbTsVJNJUFuOaOql0JyAKIPRlzD9_oSoyUqghQOYOPt-zUpcJfHWdizsGJYwiKf9X2CF-6DesMIkzfqbUdRzZLSkw5RtOJocjiVo6hd4FLKLB2TJdM=]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkvv-JBiKf-VNO1PlLCCqgBEXC4BOmqqhEwcAUGicTREUCNnV0YL3ovETQl1XuAYq4ggbbqOrcHbS_mCZWk72VlF_umylsFWDRWH2ckhtM9N9aPlzffIiTxa8jU0pQP0Pbe3dBJqruNlRMara4cX2L8-7dM8a4ts6_5cvg4tQ=]
  • West Liberty University. Material Safety Data Sheet - Hexamethylenediamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9DLHynPpTAJZabkRveSJsUS4wmM93UxkjWlyxK0TZQKXoeZDWT3YCFPSKLv3CCmkGrREyHRVT0dr9HZkaql-G91M0Xgc9WRXUk-VNiQOoJ1zvBiDxWQ3Wh_mP_JxRx01DE831n0dtc-aFvv6O3UqKSU-iiERYXqentg2BOdighmiR9D8uBDpqks=]
  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfznTpiWLcBAymbfnmzPib1Raje6mxxl7B7olJlojGG3OWX4GO47X_23UpzcpkZe7IgK3LITELFF4KiiOtVaqZp8oGZRv69pQnueKnFwiQLini_dDCcutG4MJjDZ4UcSlU_g7Gqi755gnwNpUZ-wRCdLUauNJbJhLrpbFdPr_v1J0=]
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKQsdNjHjSAiDok0ujf784DrV8CdESjF8QKsxlSMEu1e_8YteDYcKpzGlpCApm1sKWsD-DFPgqK4L0JkMXlFbmn9X9nF9Fv43APCMjMGfW7UWlF064p67bq2agGMYbYnkh9IrQ9gmTDpNAgOnv9v5lsSb92CbEdkQsh6MrnFdywE9_QCjVmZOGiS8-5ui6ZSu8PUE=]
  • Benchchem. Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyuUoqM0wgR8M0DspV4zeqZTGOi8ySNbM10DDu6XlgjFFtGlgL9Q-K23zwblGjdiqx2OsDHWSMkZamlKVxwMSdc9tzqYiV735RErozqNEV00W0TQY4OEDYZiZjL5li6bNF8LYZy1kHmzVOE4xFu6W83WaEo9kxAtcNjc7jzuAGxrrLgvEEfMglaea2xhRtn4V_tu7EpbaPTvl6dpxqSNx2lqIr1fzgSS23OnNjLz3WHKlUvS6cPDt6pQ==]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-Methylquinoline-5,6-diamine
Reactant of Route 2
Reactant of Route 2
N6-Methylquinoline-5,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.